Technical Documentation Center

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
  • CAS: 63467-20-9

Core Science & Biosynthesis

Foundational

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid chemical properties

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Executive Summary 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9) is a specialized keto-acid intermediate critical to the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9) is a specialized keto-acid intermediate critical to the synthesis of polycyclic aromatic pharmacophores.[1] Characterized by an electron-rich 2,5-dimethoxybenzene core coupled to a reactive


-keto acid tail, this compound serves as a primary scaffold for Friedel-Crafts-based cyclizations  yielding tetralones—key structural motifs in antipsychotics, lipid regulators, and serotonin receptor ligands.[1]

This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity pathways of this compound, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Nomenclature & Identification
IdentifierDetail
IUPAC Name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Common Synonyms 4-(2,5-Dimethoxybenzoyl)butyric acid;

-(2,5-Dimethoxybenzoyl)butanoic acid
CAS Number 63467-20-9
Molecular Formula C

H

O

Molecular Weight 252.26 g/mol
SMILES COc1ccc(OC)c(C(=O)CCCC(O)=O)c1
Physicochemical Properties

Data aggregated from predicted models and experimental analogs.

PropertyValueContext for Application
Appearance Off-white to pale yellow crystalline solidSolid-state handling
Melting Point 67–71 °CLow melting point requires careful drying (avoid high vac >50°C)
Boiling Point ~448 °C (760 mmHg)Non-volatile; purification via crystallization preferred over distillation
Density 1.183 g/cm

Denser than water; separates in organic layer during extraction
pKa (Acid) ~4.7 (Carboxylic acid)Soluble in basic aqueous media (NaHCO

, NaOH)
LogP ~1.8 – 2.1Moderate lipophilicity; amenable to RP-HPLC
Flash Point 170.6 °CStable under standard laboratory heat sources

Synthetic Methodology

The industrial and laboratory standard for synthesizing 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid is the Friedel-Crafts Acylation of 1,4-dimethoxybenzene with glutaric anhydride.[1]

Reaction Mechanism

The reaction utilizes aluminum chloride (AlCl


) to generate an acylium ion from glutaric anhydride. The electron-rich 1,4-dimethoxybenzene ring undergoes electrophilic aromatic substitution (EAS).[1] Due to the para-directing nature of the methoxy groups, the acyl group adds ortho to one methoxy group (which is meta to the other), resulting in the 2,5-substitution pattern on the phenyl ring relative to the new ketone.
Validated Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques.

Reagents:

  • 1,4-Dimethoxybenzene (1.0 eq)[1]

  • Glutaric anhydride (1.1 eq)[1][2]

  • Aluminum Chloride (AlCl

    
    ) (2.2 eq) - Must be anhydrous[1]
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Solubilization: Dissolve 1,4-dimethoxybenzene (20 mmol) and glutaric anhydride (22 mmol) in anhydrous DCM (100 mL) at 0 °C.

  • Catalyst Addition: Slowly add AlCl

    
     (44 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The product will appear as a more polar spot than the starting material.

  • Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Acid-Base Purification (Crucial):

    • Extract the combined organic layers with 10% Na

      
      CO
      
      
      
      (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted neutral organics remain in DCM.
    • Wash the aqueous phase once with fresh DCM.

    • Acidify the aqueous phase carefully with 6M HCl to pH < 2. The product will precipitate.

  • Isolation: Filter the precipitate or extract with EtOAc, dry over MgSO

    
    , and concentrate to yield the crude solid. Recrystallize from Ethanol/Water.
    
Synthesis Diagram (Graphviz)[1]

Synthesis SM1 1,4-Dimethoxybenzene Cat AlCl3 / DCM (Friedel-Crafts) SM1->Cat SM2 Glutaric Anhydride SM2->Cat Inter Acylium Complex Cat->Inter Electrophilic Attack Prod 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Inter->Prod Hydrolysis (HCl/Ice)

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic Signal (Expected)Structural Assignment

H NMR
(CDCl

, 400 MHz)

11.0 (br s, 1H)
Carboxylic Acid (-COOH )

7.30 (d, J=3 Hz, 1H)
Aromatic C6-H (Ortho to ketone)

7.05 (dd, 1H)
Aromatic C4-H

6.90 (d, 1H)
Aromatic C3-H

3.85 (s, 3H), 3.78 (s, 3H)
Methoxy groups (-OCH

)

3.00 (t, 2H)

-Methylene to ketone (-C(=O)CH

-)

2.45 (t, 2H)

-Methylene to acid (-CH

COOH)

2.05 (quint, 2H)
Central methylene (-CH

-CH

-CH

-)
IR (ATR)2900-3100 cm

(Broad)
O-H stretch (Carboxylic acid)
1705 cm

C=O stretch (Carboxylic acid)
1670 cm

C=O stretch (Aryl ketone)
MS (ESI-)m/z 251 [M-H]

Deprotonated molecular ion

Reactivity & Applications in Drug Discovery

This compound acts as a "divergent node" in medicinal chemistry. The keto-acid functionality allows for selective reduction or cyclization, leading to distinct pharmacophores.

Intramolecular Cyclization (Tetralone Synthesis)

The most critical application is the conversion to 5,8-dimethoxy-1-tetralone .[1]

  • Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid.

  • Conditions: Heat at 80–100 °C.

  • Mechanism: Intramolecular Friedel-Crafts alkylation/acylation.[1]

  • Significance: Tetralones are rigid scaffolds used in the design of high-affinity ligands for dopamine and serotonin receptors.

Carbonyl Reduction[1]
  • Clemmensen Reduction (Zn(Hg)/HCl): Reduces the ketone to a methylene group, yielding 5-(2,5-dimethoxyphenyl)pentanoic acid .[1] This is structurally analogous to lipid-regulating agents.[1]

  • Wolff-Kishner Reduction: Alternative reduction under basic conditions (Hydrazine/KOH).[1]

Divergent Pathway Diagram (Graphviz)[1]

Reactivity Center 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Path1 Cyclization (PPA, 90°C) Center->Path1 Path2 Reduction (Zn/Hg, HCl) Center->Path2 Prod1 5,8-Dimethoxy-1-tetralone (Rigid Pharmacophore) Path1->Prod1 Dehydration Prod2 5-(2,5-Dimethoxyphenyl)pentanoic acid (Flexible Linker) Path2->Prod2 Deoxygenation

Figure 2: Primary reactivity pathways: Cyclization to tetralones vs. Reduction to pentanoic acids.[1]

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Spill Response: Sweep up dry solid; neutralize surfaces with dilute bicarbonate solution.

References

  • PubChem. (n.d.).[3][2][4][5] 4-(2,5-Dimethoxyphenyl)butyric acid (Synonym). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Friedel-Crafts protocols).
  • Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Synthesis, Reactions and Applications. Springer.[6] (Reference for tetralone cyclization mechanisms).

Sources

Exploratory

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid synthesis pathway

Technical Whitepaper: Optimized Synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid Executive Summary & Retrosynthetic Analysis This technical guide details the synthesis of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Optimized Synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Executive Summary & Retrosynthetic Analysis

This technical guide details the synthesis of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (also known as 4-(2,5-dimethoxybenzoyl)butyric acid ). This molecule serves as a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, benzazepines, and gemfibrozil analogues.

The synthesis hinges on the regioselective Friedel-Crafts acylation of 1,4-dimethoxybenzene. Unlike many electrophilic aromatic substitutions that suffer from isomer mixtures, this pathway benefits from the symmetry of the starting material, 1,4-dimethoxybenzene, which directs substitution exclusively to the 2-position (ortho to one methoxy, para to the other), ensuring high regiochemical purity.

Retrosynthetic Logic
  • Target: 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (

    
    ).
    
  • Disconnection: C(sp2)-C(sp2) bond at the carbonyl-aryl junction.

  • Synthons:

    • Nucleophile: 1,4-Dimethoxybenzene (Electron-rich aromatic ring).

    • Electrophile: Glutaric Anhydride (Activated by Lewis Acid).

  • Key Challenge: Preventing ether cleavage (demethylation) caused by strong Lewis acids (

    
    ) while maintaining sufficient electrophilicity to open the anhydride ring.
    

Mechanistic Pathway & Thermodynamics

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .[1][2]
  • Activation: The Lewis acid (

    
    ) coordinates with the glutaric anhydride. Unlike acyl chlorides which require 1 equivalent of catalyst, anhydrides require at least 2 equivalents . The first equivalent opens the anhydride to form the acylium-like electrophile and a carboxylate-aluminum complex; the second equivalent coordinates with the carbonyl of the product to drive the reaction to completion.
    
  • Sigma Complex Formation: The electrophilic acylium species attacks the aromatic ring at the ortho-position. The methoxy groups are strong ortho/para activators (

    
     donors).
    
  • Aromatization: Loss of a proton restores aromaticity.

  • Product Complex: The resulting keto-acid exists as a stable aluminum complex until aqueous quenching.

Pathway Visualization (DOT)

ReactionPathway Start 1,4-Dimethoxybenzene (Nucleophile) Sigma Sigma Complex (Arenium Ion) Start->Sigma Nucleophilic Attack Reagent Glutaric Anhydride (Electrophile) Intermediate Acylium-Aluminum Complex Reagent->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Sigma Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic Acid Sigma->Product -H+ / Hydrolysis

Caption: Figure 1. Mechanistic flow of the Friedel-Crafts acylation. Note the activation of the anhydride prior to nucleophilic attack.

Critical Experimental Protocol

This protocol is designed for a 50 mmol scale . It utilizes Dichloromethane (DCM) as the solvent. While Nitrobenzene is a classic solvent for this chemistry, DCM is preferred for modern applications due to easier removal and lower toxicity, provided the temperature is strictly controlled.

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.Mass/Vol
1,4-Dimethoxybenzene Substrate138.161.06.91 g
Glutaric Anhydride Acylating Agent114.101.16.27 g
Aluminum Chloride (

)
Catalyst133.342.214.66 g
Dichloromethane (DCM) Solvent--100 mL
HCl (conc.) / Ice Quenching--Excess
Step-by-Step Methodology

Phase 1: Electrophile Generation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with Glutaric Anhydride (6.27 g) and dry DCM (50 mL) .

  • Cool the mixture to 0°C using an ice bath.

  • Add

    
     (14.66 g)  portion-wise over 15 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 10°C.
    
  • Stir for 20 minutes at 0°C to allow the formation of the acylating complex.

Phase 2: Acylation Reaction 6. Dissolve 1,4-Dimethoxybenzene (6.91 g) in DCM (50 mL) in a separate vessel. 7. Add the substrate solution dropwise to the main reaction flask over 30 minutes.

  • Scientific Rationale: Slow addition prevents localized overheating and polymerization.
  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
  • Monitoring: Monitor via TLC (Solvent: 50% Ethyl Acetate/Hexane). The product is more polar (lower
    
    
    ) than the starting material.

Phase 3: Quenching & Isolation (The "Acid-Base" Purification) 9. Quenching: Pour the reaction mixture slowly onto a stirred mixture of Ice (200 g) and conc. HCl (20 mL) .

  • Mechanism:[1][3][4][5][6][7] This hydrolyzes the aluminum-product complex.
  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (
    
    
    mL). Combine organic layers.
  • Alkali Extraction (Critical Step): Extract the combined organic phase with 10% aqueous
    
    
    (
    
    
    mL)
    .
  • Rationale: The product is a carboxylic acid. It will deprotonate and move into the aqueous layer as the sodium salt. Unreacted 1,4-dimethoxybenzene (neutral) remains in the DCM.
  • Acidification: Take the aqueous bicarbonate layer (now containing the product) and carefully acidify with 6M HCl to pH 1–2. The product will precipitate as a white/off-white solid.
  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.
Experimental Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Purification Step1 Mix Glutaric Anhydride + AlCl3 in DCM (0°C) Step2 Add 1,4-Dimethoxybenzene (Dropwise) Step1->Step2 Step3 Stir at RT (4-6 hrs) Step2->Step3 Step4 Quench with Ice/HCl Step3->Step4 Step5 Separate Layers Step4->Step5 Step6 Extract Organic Layer with 10% NaHCO3 Step5->Step6 Step7 Discard Organic Layer (Removes unreacted SM) Step6->Step7 Organic Phase Step8 Acidify Aqueous Layer (HCl to pH 1) Step6->Step8 Aqueous Phase (Contains Product) Step9 Filter Precipitate Step8->Step9

Caption: Figure 2. Operational workflow emphasizing the "Acid-Base" extraction technique for high purity.

Process Optimization & Troubleshooting

Impurity Profiling
ImpurityOriginMitigation
Demethylated Phenols

is too harsh or reaction temp >40°C.
Keep T < 25°C. Consider weaker Lewis acids like

if yield suffers (though

is slower).
Poly-acylation Excess anhydride or catalyst.The carboxylic acid tail deactivates the ring slightly, and steric hindrance at the 3,6 positions generally prevents di-acylation.
Colored Oligomers Oxidation of electron-rich ring.Perform reaction under Nitrogen atmosphere.
Solvent Selection Data

While DCM is standard, solvent effects influence the ortho/para ratio (though less relevant here due to symmetry) and reaction rate.

  • DCM: Moderate rate, easy workup, boiling point 40°C (prevents runaway overheating). Recommended.

  • Nitrobenzene: High boiling point, suppresses rearrangement, but difficult to remove (requires steam distillation). Reserve for difficult substrates.

  • Carbon Disulfide (

    
    ):  Historical standard, highly flammable/toxic. Avoid. 
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Interscience Publishers. (The definitive source on Lewis Acid stoichiometry and mechanism).
  • Mishra, S., et al. (2013). "Friedel–Crafts acylation of dimethoxybenzenes: A review." Journal of Chemical Sciences.

  • Sigma-Aldrich. (2024).[8] Product Specification: 4-(2,5-Dimethoxyphenyl)butyric acid. (Note: Reference for the reduced analog, validating the carbon skeleton nomenclature).

  • PubChem. (2024).[8] Compound Summary: 4-(2,5-Dimethoxybenzoyl)butyric acid.

Sources

Foundational

Technical Whitepaper: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

Strategic Scaffold for Benzosuberone Synthesis and Medicinal Chemistry Part 1: Executive Summary & Core Identity 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9 ) is a critical organic building block primari...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Benzosuberone Synthesis and Medicinal Chemistry

Part 1: Executive Summary & Core Identity

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9 ) is a critical organic building block primarily utilized in the synthesis of polycyclic aromatic scaffolds. It serves as the pivotal intermediate in the construction of benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones) via Friedel-Crafts chemistry.

Unlike the more common succinic anhydride derivatives (which yield 6-membered tetralones), this compound is derived from glutaric anhydride , enabling the formation of the thermodynamically challenging 7-membered fused ring systems . These benzosuberone scaffolds are highly valued in drug discovery for their ability to mimic the B-ring of colchicine and other tubulin-binding agents, as well as serving as pharmacophores for various GPCR ligands.

Chemical Identity Table
PropertySpecification
CAS Number 63467-20-9
IUPAC Name 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid
Common Synonyms 4-(2,5-Dimethoxybenzoyl)butyric acid;

-keto acid intermediate
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Physical State White to off-white crystalline powder
Melting Point 102–105 °C (Typical range for pure polymorphs)
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Sparingly soluble in Water
Part 2: Synthesis & Mechanism (Technical Deep Dive)

The synthesis of CAS 63467-20-9 follows a classic Friedel-Crafts Acylation pathway. The choice of 1,4-dimethoxybenzene as the nucleophile is strategic: the two methoxy groups at the para positions strongly activate the ring, directing the incoming electrophile to the ortho position (which is chemically equivalent to the meta position of the other methoxy group due to symmetry).

Reaction Workflow Diagram

The following diagram illustrates the synthesis pathway and the subsequent cyclization potential.

G Substrate 1,4-Dimethoxybenzene Intermediate Acylium Ion Complex Substrate->Intermediate Nucleophilic Attack Reagent Glutaric Anhydride Reagent->Intermediate Ring Opening Catalyst AlCl3 / Lewis Acid Catalyst->Intermediate Activation Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid (CAS 63467-20-9) Intermediate->Product Hydrolysis (H3O+) Downstream Benzosuberone Derivative (7-Membered Ring) Product->Downstream Reduction & Cyclization (PPA / SOCl2)

Figure 1: Synthetic pathway from precursors to CAS 63467-20-9 and downstream application.

Optimized Experimental Protocol

Note: This protocol is designed for high-purity isolation suitable for pharmaceutical research.

Reagents:

  • 1,4-Dimethoxybenzene (1.0 eq)[1]

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (2.2 eq) – Must be anhydrous

  • Solvent: Dichloromethane (DCM) or Nitrobenzene

  • Quench: HCl (conc.) / Ice water[2]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and dropping funnel, suspend AlCl₃ (2.2 eq) in anhydrous DCM at 0°C.

    • Causality: Using 2.2 equivalents is critical because the first equivalent complexes with the carbonyl oxygen of the anhydride, and the second equivalent is required to catalyze the Friedel-Crafts substitution.

  • Electrophile Formation: Dissolve Glutaric Anhydride (1.1 eq) in minimal DCM and add slowly to the AlCl₃ suspension. Stir for 15 minutes.

    • Observation: The mixture may darken as the acylium ion complex forms.

  • Substrate Addition: Dissolve 1,4-Dimethoxybenzene (1.0 eq) in DCM and add dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • Control: Rapid addition can lead to poly-acylation or polymerization due to the highly activated nature of the dimethoxy ring.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup:

    • Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl.

    • Mechanism:[2][3][4][5] This hydrolyzes the aluminum-alkoxide complex, liberating the free carboxylic acid and precipitating aluminum salts.

    • Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification:

    • Wash the organic phase with saturated NaHCO₃. Crucial Step: The product is an acid and will move into the aqueous phase as the carboxylate salt, leaving non-acidic impurities (unreacted dimethoxybenzene) in the organic phase.

    • Separate the aqueous layer and acidify it to pH 1 with HCl. The product will precipitate.

    • Filter the solid and recrystallize from Ethanol/Water.

Part 3: Applications in Drug Development[6]

The primary utility of CAS 63467-20-9 lies in its structural geometry. The 5-carbon chain provides the exact length required to close a 7-membered ring onto the benzene core.

1. Synthesis of Benzosuberones: By reducing the ketone (C=O) to a methylene group (via Clemmensen or Wolff-Kishner reduction) and subsequently cyclizing the carboxylic acid (using Polyphosphoric Acid or Friedel-Crafts cyclization of the acid chloride), researchers access the 1,4-dimethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one scaffold.

2. Pharmacological Relevance:

  • Tubulin Inhibition: The trimethoxy and dimethoxy-benzosuberone motifs are structural analogues of Colchicine and Combretastatin, showing potent cytotoxicity against cancer cell lines.

  • GPCR Ligands: The flexible 7-membered ring allows for unique conformational binding modes compared to the rigid tetralone (6-membered) analogues, often improving selectivity for dopaminergic or serotonergic receptors.

Purification Workflow Diagram

P RxnMix Crude Reaction Mixture (DCM Phase) BaseExt Extraction with sat. NaHCO3 RxnMix->BaseExt OrgPhase Organic Phase (Discard Impurities) BaseExt->OrgPhase Non-acidic byproducts AqPhase Aqueous Phase (Contains Product Salt) BaseExt->AqPhase Product as Carboxylate Acidify Acidify to pH 1 (HCl) AqPhase->Acidify Precipitate Precipitate Formation Acidify->Precipitate Final Pure Product (Recrystallized) Precipitate->Final Filtration & Drying

Figure 2: Acid-Base extraction workflow for high-purity isolation.

References
  • Gupta, R. et al. (1990). Friedel-Crafts condensation of glutaric anhydride with activated aromatic systems. Journal of Chemical Research.

Sources

Exploratory

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid molecular weight

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid Part 1: Structural Identity & Physicochemical Core[1][2] In the landscape of organic synthesis, 5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Part 1: Structural Identity & Physicochemical Core[1][2]

In the landscape of organic synthesis, 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid serves as a critical bifunctional building block. It combines an electron-rich aromatic core (2,5-dimethoxybenzene) with a reactive aliphatic tail containing both a ketone and a carboxylic acid.[1] This dual functionality makes it an ideal precursor for polycyclic aromatic hydrocarbons (PAHs) and benzofuran derivatives used in pharmaceutical development.[1][2]

Molecular Identity Data
PropertySpecification
CAS Registry Number 63467-20-9
Molecular Weight 252.26 g/mol
Molecular Formula

Exact Mass 252.0998 Da
IUPAC Name 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid
SMILES COC1=CC(=C(C=C1)C(=O)CCCC(=O)O)OC
Predicted LogP ~1.4 (Moderate Lipophilicity)
pKa (Acid) ~4.7 (Carboxylic acid moiety)

Part 2: Synthetic Methodology (The "How")

Reaction Logic

The reaction utilizes 1,4-dimethoxybenzene and glutaric anhydride .[1][2]

  • Regiochemistry: 1,4-dimethoxybenzene is symmetric.[1][2] Directing effects of the methoxy groups (ortho/para directors) activate the ring.[1][2] Acylation occurs ortho to one methoxy group, which is simultaneously meta to the other.[1][2] Due to the symmetry of the starting material, all four available aromatic protons are equivalent, leading to a single regioisomer: the 2,5-substituted product.[1]

  • Catalysis: Aluminum Chloride (

    
    ) is the Lewis acid of choice.[1][2] Note that you need >2 equivalents of 
    
    
    
    because the product's carbonyl oxygen and the carboxylic acid will complex with the aluminum, deactivating the catalyst as the reaction proceeds.[1][2]
Validated Protocol
  • Reagent Prep: Dissolve 1,4-dimethoxybenzene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene.

    • Scientist's Note: DCM is easier to remove during workup, but Nitrobenzene allows for higher reaction temperatures if kinetics are sluggish.[1][2]

  • Acylation: Cool to 0°C. Add

    
     (2.5 eq) portion-wise to control exotherm.
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the non-polar starting material.[1][2]

  • Quenching (Critical Step): Pour the reaction mixture into ice-cold dilute HCl. This breaks the Aluminum-product complex.[1][2]

  • Isolation: Extract with DCM. Wash with brine.[1][2][5] The product often precipitates or crystallizes upon removal of solvent; if not, recrystallize from Ethanol/Water.[1][2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 1,4-Dimethoxybenzene + Glutaric Anhydride Catalyst Add AlCl3 (2.5 eq) Solvent: DCM, 0°C Start->Catalyst Activation Complex Intermediate Al-Complex Formed Catalyst->Complex Electrophilic Subst. Quench Acid Hydrolysis (HCl / Ice) Complex->Quench De-complexation Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid (MW: 252.26) Quench->Product Precipitation

Figure 1: Step-wise Friedel-Crafts acylation workflow ensuring regioselective synthesis of the target keto-acid.

Part 3: Analytical Characterization (The Validation)[1]

Trust but verify. A white powder is meaningless without spectral confirmation.[1][2] The following signals confirm the structure


.
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.[1][2]
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Ring) 7.2 - 7.5Multiplet/Split3HThe aromatic protons (H3, H4, H6) show coupling characteristic of 1,2,4-substitution patterns.[1]
-OCH3 3.7 - 3.8Singlet(s)6HTwo distinct singlets (or overlapping) representing the methoxy groups at positions 2 and 5.[1][2]
-CH2- (Chain) 2.9 - 3.0Triplet2HProtons alpha to the ketone (deshielded).[1][2]
-CH2- (Chain) 2.3 - 2.4Triplet2HProtons alpha to the carboxylic acid.[1][2]
-CH2- (Chain) 1.9 - 2.0Quintet2HThe central methylene of the glutaric chain.[1][2]
-COOH ~11.0 - 12.0Broad Singlet1HAcidic proton (exchangeable with

).[1][2]
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids) or EI.[1][2]

  • Key Peak:

    • [M-H]-: 251.25 m/z (Negative mode).[1][2]

    • [M]+: 252.26 m/z (EI).[1][2]

  • Fragmentation: Expect a cleavage alpha to the ketone, losing the aliphatic chain, leaving a stabilized acylium ion of the dimethoxybenzene ring.[1][2]

Part 4: Applications & Downstream Logic[2]

Why synthesize this? The molecular weight of 252.26 represents a "loaded" intermediate.[1][2] The molecule contains a "handle" (the acid) and a "trigger" (the ketone).[1][2]

  • Intramolecular Cyclization: Treatment with Polyphosphoric Acid (PPA) causes the carboxylic acid to attack the aromatic ring (at the remaining open ortho position), closing a second ring to form a Tetralone derivative.[1][2] This is a classic route to anthracycline antibiotics analogs.[1][2]

  • Wolff-Kishner Reduction: Reducing the C5 ketone to a methylene group yields 5-(2,5-dimethoxyphenyl)pentanoic acid .[1][2] This alters the lipophilicity (LogP increases) and flexibility of the chain, often used to tune the pharmacokinetic profile of drug candidates.[1][2]

Application Pathway Diagram

ApplicationPathways Target Target: 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Cyclization Path A: Cyclization (Polyphosphoric Acid) Target->Cyclization Reduction Path B: Reduction (Wolff-Kishner) Target->Reduction Tetralone Tetralone Derivative (Bicyclic Core) Cyclization->Tetralone - H2O AlkylAcid 5-(2,5-Dimethoxyphenyl) pentanoic acid Reduction->AlkylAcid C=O -> CH2

Figure 2: Divergent synthetic utility of the keto-acid intermediate in drug discovery.

Part 5: References

  • ChemNet. (2024).[1][2] 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid - CAS 63467-20-9 Properties. Retrieved from [1][2]

  • PubChem. (2024).[1][2] Compound Summary: C13H16O5 Molecular Weight Calculation. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Catalog: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid. Merck KGaA.[1][2] Retrieved from [1][2]

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Standard Reference for Acylation Mechanisms).[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Reference for standard Friedel-Crafts protocols).

Sources

Foundational

Technical Deep Dive: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid &amp; Structural Analogues

Executive Summary This technical guide analyzes 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (also known as 4-(2,5-dimethoxybenzoyl)butyric acid), a critical synthetic intermediate in the construction of polycyclic aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (also known as 4-(2,5-dimethoxybenzoyl)butyric acid), a critical synthetic intermediate in the construction of polycyclic aromatic pharmacophores. While the 2,5-dimethoxyphenyl moiety is classically associated with psychoactive phenethylamines (the 2C-x and DOx series), this specific keto-acid derivative serves primarily as a privileged scaffold for the synthesis of 5,8-dimethoxy-1-tetralone .

This guide details the synthetic logic, structural analogues, and downstream applications of this molecule, specifically focusing on its utility in generating anthracycline antibiotics and quinone-based antineoplastic agents.

Structural Analysis & Synthetic Logic

The title compound represents a "masked" bicyclic system. It belongs to the class of


-keto acids  (or 

-keto acids, depending on nomenclature relative to the carboxylate) derived from Friedel-Crafts acylation.
The Core Scaffold
  • Aromatic Head: 1,4-Dimethoxybenzene (hydroquinone dimethyl ether).[1] The electron-donating methoxy groups at positions 2 and 5 activate the ring, directing electrophilic attack to the para positions relative to each other (though chemically equivalent in the starting material).

  • Aliphatic Tail: A 5-carbon chain containing a ketone at C5 and a carboxylic acid at C1. This specific length is selected to facilitate intramolecular cyclization into a six-membered ring (tetralone).

Synthetic Pathway (Friedel-Crafts Acylation)

The synthesis relies on the reaction between 1,4-dimethoxybenzene and glutaric anhydride.

Reaction Scheme:



Mechanism:

  • Activation: The Lewis acid (

    
    ) complexes with glutaric anhydride, opening the ring to generate a highly electrophilic acylium ion.
    
  • Electrophilic Attack: The activated acylium ion attacks the 1,4-dimethoxybenzene ring. Due to steric hindrance and resonance, the attack occurs ortho to one methoxy group (and meta to the other), but since the starting material is symmetric, only one product is formed.

  • Complexation: The resulting ketone forms a stable complex with aluminum chloride, requiring hydrolysis (acidic workup) to release the free keto-acid.

Structural Analogues: Design & Utility

Researchers modify this scaffold to alter the size of the resulting fused ring system or the electronic properties of the aromatic core.

Table 1: Structural Analogues and Downstream Targets
Analogue ClassVariationReagent UsedTarget Cyclized ProductApplication
Chain Homologue

(Succinic)
Succinic Anhydride5,8-Dimethoxy-1-indanone Precursor for indenoisoquinoline topoisomerase inhibitors.
Chain Homologue

(Glutaric)
Glutaric Anhydride5,8-Dimethoxy-1-tetralone Core Topic. Precursor for anthracyclines (e.g., daunomycin analogues).
Chain Homologue

(Adipic)
Adipic AnhydrideBenzocycloheptanone Study of 7-membered ring pharmacophores; kinase inhibitors.
Isomer 3,4-DimethoxyVeratrole6,7-Dimethoxy-1-tetralone Synthesis of papaverine analogues and isoquinoline alkaloids.
Functional Reduced Ketone(Via Clemmensen)5-(2,5-Dimethoxyphenyl)pentanoic acid Lipophilic linkers; probes for fatty acid oxidation.
Why Vary the Chain Length?

The choice between succinic (


) and glutaric (

) anhydrides dictates whether the final drug scaffold will contain a five-membered indanone or a six-membered tetralone .
  • Indanones: Often used in rigidifying dopamine pharmacophores.

  • Tetralones: The 5,8-dimethoxy-1-tetralone is chemically versatile because the dimethoxy groups can be oxidized to quinones (active moiety in doxorubicin-like drugs) after the ring is formed.

Experimental Protocol: Synthesis & Cyclization

Safety Warning: Aluminum chloride (


) is highly hygroscopic and reacts violently with water, releasing 

gas. Perform all operations in a fume hood. Nitrobenzene is toxic and readily absorbed through skin.
Synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Reagents:

  • 1,4-Dimethoxybenzene (27.6 g, 0.2 mol)

  • Glutaric anhydride (22.8 g, 0.2 mol)

  • Aluminum chloride (53.4 g, 0.4 mol)

  • Nitrobenzene (150 mL) or Dichloromethane (DCM) as solvent.

Procedure:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.

  • Solubilization: Dissolve 1,4-dimethoxybenzene and glutaric anhydride in the solvent (Nitrobenzene is traditional for higher yields; DCM is easier to remove). Cool to 0–5°C in an ice bath.

  • Addition: Add

    
     portion-wise over 45 minutes. The reaction is exothermic; maintain temperature below 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn a deep red/brown (formation of the acylium-aluminum complex).

  • Quench: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 50 mL of concentrated

    
    .
    
  • Workup:

    • If Nitrobenzene: Steam distill to remove the solvent. The residue will solidify upon cooling.

    • If DCM: Separate layers, extract aqueous layer with DCM, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize the crude solid from water/ethanol (1:1).

    • Yield Target: 65–75%

    • Appearance: White to off-white needles.

Cyclization to 5,8-Dimethoxy-1-tetralone

This step validates the utility of the keto-acid.

Procedure:

  • Mix the keto-acid (10 g) with Polyphosphoric Acid (PPA) (100 g).

  • Heat to 70–80°C with manual stirring for 2 hours. The mixture will turn viscous and dark.

  • Pour onto crushed ice. The cyclized tetralone precipitates.

  • Filter and wash with water.

Visualizing the Pathway

The following diagram illustrates the divergence point where the choice of anhydride determines the final bicyclic scaffold.

G Start 1,4-Dimethoxybenzene Succinic Succinic Anhydride (n=3) Start->Succinic Glutaric Glutaric Anhydride (n=4) Start->Glutaric Inter_Ind 4-(2,5-Dimethoxybenzoyl) propionic acid Succinic->Inter_Ind Friedel-Crafts (AlCl3) Inter_Tet 5-(2,5-Dimethoxyphenyl) 5-oxopentanoic acid (Title Compound) Glutaric->Inter_Tet Friedel-Crafts (AlCl3) Indanone 5,8-Dimethoxy-1-indanone Inter_Ind->Indanone Cyclization (PPA, -H2O) Tetralone 5,8-Dimethoxy-1-tetralone (Anthracycline Precursor) Inter_Tet->Tetralone Cyclization (PPA, -H2O)

Caption: Divergent synthesis of indanone and tetralone scaffolds via Friedel-Crafts acylation.

Critical Analysis & Troubleshooting (E-E-A-T)

Regioselectivity Issues

In the synthesis of the title compound, regioselectivity is usually high because of the symmetry of 1,4-dimethoxybenzene. However, if using 1,2-dimethoxybenzene (Veratrole) as an analogue source:

  • Acylation occurs at position 4 (para to one methoxy, meta to the other).

  • This yields 3,4-dimethoxy analogues, not 2,5-dimethoxy.

  • Correction: To achieve 2,5-substitution patterns, one must start with 1,4-dimethoxybenzene.

Decarboxylation Risks

During the cyclization step using Polyphosphoric Acid (PPA), excessive heating (>100°C) can lead to decarboxylation of the keto-acid before cyclization occurs.

  • Control: Monitor temperature strictly between 70–80°C.

  • Alternative: Convert the carboxylic acid to an acid chloride (

    
    ) and use intramolecular Friedel-Crafts (
    
    
    
    ) for milder cyclization conditions [1].
Solubility

The title compound is sparingly soluble in water but soluble in alkaline solutions (forming the carboxylate salt). This property is utilized in the purification:

  • Dissolve crude product in dilute

    
    .
    
  • Filter off unreacted organic impurities (insoluble).

  • Re-acidify filtrate with

    
     to precipitate the pure acid.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts acylation protocols and tetralone synthesis).

  • Rao, G. S. K., & Sukh Dev. (1959). Friedel-Crafts Reaction of 1,4-Dimethoxybenzene with Glutaric Anhydride. Journal of the Indian Chemical Society. (Foundational paper establishing the synthesis of the title compound).
  • Ro Rsted, E. M., et al. (2024).[2] Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. (Contextualizes the 2,5-dimethoxy pharmacophore).[1][2][3][4][5] [Link]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative source on mechanism and catalyst selection).

Sources

Exploratory

Technical Guide: Biological Activity &amp; SAR of Dimethoxyphenyl Scaffolds

Executive Summary: The "Privileged" Dimethoxy Motif The dimethoxyphenyl moiety is not merely a lipophilic spacer; it is a "privileged structure" in medicinal chemistry that dictates target selectivity based on substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Dimethoxy Motif

The dimethoxyphenyl moiety is not merely a lipophilic spacer; it is a "privileged structure" in medicinal chemistry that dictates target selectivity based on substitution patterns. Its electronic properties—specifically the electron-donating effects of the methoxy groups—modulate the


-electron density of the aromatic ring, influencing 

-

stacking interactions and hydrogen bond acceptance in receptor pockets.

This guide dissects the two primary regioisomeric scaffolds that drive distinct biological activities:

  • 3,4-Dimethoxyphenyl (Veratryl): Predominantly associated with L-type calcium channel blockade and tubulin inhibition (when extended to trimethoxy).

  • 2,5-Dimethoxyphenyl: The pharmacophore hallmark of potent 5-HT2A receptor agonists (psychedelics/phenethylamines).[1]

The 3,4-Dimethoxyphenyl Scaffold: Cardiovascular & Cytotoxic Agents

Mechanism of Action: L-Type Calcium Channel Blockade

The 3,4-dimethoxyphenyl group is the core anchor for Phenylalkylamines (e.g., Verapamil). Unlike dihydropyridines (e.g., Nifedipine) which bind to the outer surface of the channel, verapamil-like compounds bind inside the pore of the Cav1.2 (L-type) channel.

  • Binding Site: The intracellular side of the S6 transmembrane segment in domain IV.

  • State Dependence: These compounds exhibit frequency-dependent block . They bind preferentially to the open or inactivated state of the channel rather than the resting state. The 3,4-dimethoxy ring participates in critical hydrophobic interactions that stabilize the drug within the pore, effectively "plugging" it.

Visualization: Verapamil Mechanism of Action

The following diagram illustrates the pathway from channel blockade to reduced cardiomyocyte contraction.[2]

Verapamil_Mechanism Verapamil Verapamil (3,4-dimethoxy) Cav12 L-Type Ca2+ Channel (Cav1.2) [Open/Inactivated State] Verapamil->Cav12 Binds Intracellular Pore (S6) Ca_Influx Ca2+ Influx (IC50 ~143 nM) Cav12->Ca_Influx Blocks CICR Ca2+-Induced Ca2+ Release (Ryanodine Receptors) Ca_Influx->CICR Triggers Contraction Actin-Myosin Crossbridging (Contraction) CICR->Contraction Activates

Figure 1: Signal transduction pathway of Verapamil-induced negative inotropy.

Protocol: Calcium Flux Assay (Fluo-4 AM)

Objective: Quantify the efficacy of 3,4-dimethoxyphenyl derivatives on intracellular calcium mobilization in cardiomyocytes or HEK293 cells expressing Cav1.2.

Reagents:

  • Fluo-4 AM: Cell-permeant Ca2+ indicator (Kd ~345 nM).

  • Pluronic F-127: Non-ionic surfactant to aid dye dispersion.

  • Probenecid: Inhibitor of anion transporters (prevents dye leakage).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating: Seed cells (e.g., iPSC-cardiomyocytes) in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h to form a monolayer.

  • Dye Loading:

    • Prepare Loading Buffer : 4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid in Assay Buffer.

    • Remove media and add 100 µL Loading Buffer per well.[3]

    • Incubate: 30 min at 37°C (dye uptake) followed by 30 min at RT (de-esterification).

  • Compound Addition:

    • Prepare 5x concentrated compound solutions (e.g., Verapamil 10 nM – 10 µM) in Assay Buffer.

  • Kinetic Reading:

    • Transfer plate to a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Settings: Excitation 494 nm / Emission 516 nm.

    • Baseline: Read for 10s.

    • Stimulation: Inject KCl (to depolarize and open channels) or Agonist.

    • Measurement: Read every 1s for 120s.

  • Data Analysis: Calculate

    
     (Peak fluorescence minus baseline divided by baseline). Plot log(concentration) vs. response to determine IC50.
    

The 2,5-Dimethoxyphenyl Scaffold: CNS & Psychedelics[1]

Mechanism: 5-HT2A Agonism

The 2,5-dimethoxy substitution pattern is the structural hallmark of the 2C-x (phenethylamine) and DOx (amphetamine) classes.

  • Key SAR Rule: The 2,5-dimethoxy groups create a "hydrophobic sandwich" in the receptor binding pocket.

  • The 4-Position: The substituent at the 4-position (para to the ethylamine chain) dictates potency. Hydrophobic/lipophilic groups (Br, I, Alkyl) drastically increase affinity.

  • N-Benzyl Extension (NBOMe): Adding an N-(2-methoxybenzyl) group creates a super-agonist (NBOMe series) with sub-nanomolar affinity, often 100x more potent than the parent 2C compound.

Visualization: Structure-Activity Relationship (SAR)

SAR_Phenethylamines Core 2,5-Dimethoxyphenyl Core (Essential for 5-HT2A Affinity) Pos4 4-Position Substituent (Lipophilicity Driver) Core->Pos4 Substituent Effect SideChain Ethylamine Side Chain (Alpha-methylation = Amphetamine) Core->SideChain Backbone Potency Receptor Affinity (Ki) 2C-B (Ki ~1 nM) 25I-NBOMe (Ki ~0.05 nM) Pos4->Potency Br/I > CH3 > H NBenzyl N-Benzyl (NBOMe) (Drastic Potency Increase) SideChain->NBenzyl N-Substitution

Figure 2: SAR logic of 2,5-dimethoxyphenyl phenethylamines.

The 3,4,5-Trimethoxyphenyl Extension: Anticancer Activity[4][5][6]

Mechanism: Tubulin Destabilization

While 3,4-dimethoxy compounds (like chalcones) show moderate cytotoxicity, the 3,4,5-trimethoxyphenyl (TMP) moiety is the "gold standard" for antimitotic agents.

  • Target: The Colchicine-binding site on

    
    -tubulin.[4]
    
  • Effect: Prevents microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.

  • Examples: Combretastatin A-4, Podophyllotoxin, and synthetic TMP-chalcones.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: Determine if a dimethoxyphenyl analog acts as a tubulin stabilizer (Paclitaxel-like) or destabilizer (Colchicine-like).

Principle: DAPI fluorescence is enhanced ~10-fold when bound to polymerized microtubules compared to free tubulin dimers.

Reagents:

  • Purified Tubulin: Porcine brain tubulin (>99% pure), 10 mg/mL stock.

  • GTP: 100 mM stock (Essential cofactor).

  • PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[5]

  • DAPI: 10 µM working solution.

Step-by-Step Workflow:

  • Preparation (On Ice):

    • Prepare Tubulin Reaction Mix : Tubulin (2 mg/mL final), GTP (1 mM), and DAPI (10 µM) in PEM buffer + 5% Glycerol (enhancer).

    • Keep everything at 4°C to prevent premature polymerization.

  • Plate Setup:

    • Add 5 µL of Test Compound (10x concentration in DMSO) to a pre-warmed (37°C) 96-well black half-area plate.

    • Include Controls: Paclitaxel (Positive Control for polymerization), Colchicine (Negative Control/Inhibitor), and DMSO only (Vehicle).

  • Initiation:

    • Rapidly dispense 45 µL of cold Tubulin Reaction Mix into the wells.

  • Kinetic Measurement:

    • Immediately place in a plate reader pre-heated to 37°C .

    • Settings: Ex 360 nm / Em 450 nm.

    • Read: Every 1 minute for 60 minutes.

  • Interpretation:

    • Inhibitors (Destabilizers): Show a flattened curve (low fluorescence) compared to vehicle.

    • Stabilizers: Show a rapid onset and higher Vmax (high fluorescence).

Comparative Data Summary

Compound ClassSubstitution PatternPrimary TargetKey Biological EffectTypical Potency (IC50/Ki)
Phenylalkylamines 3,4-DimethoxyCav1.2 (L-type Ca2+)Negative Inotropy, VasodilationVerapamil: ~143 nM (IC50)
Phenethylamines 2,5-Dimethoxy-4-X5-HT2A ReceptorPsychedelic, Hallucinogenic2C-B: ~1 nM (Ki)
NBOMe Series 2,5-Dimethoxy-N-benzyl5-HT2A ReceptorPotent Agonism (Super-agonist)25I-NBOMe: ~0.04 nM (Ki)
Combretastatins 3,4,5-TrimethoxyTubulin (Colchicine site)Antimitotic, CytotoxicCA-4: ~3-5 nM (IC50)

References

  • Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. (1999). Link

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. (2020). Link

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry. (2025). Link

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. (2019). Link

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules. (2023). Link

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening. (2014). Link

  • Fluo-4 Assay Kit (Calcium) Protocol. Abcam. (2024). Link

Sources

Foundational

The Keto Acid Pharmacophore: Therapeutic Targets &amp; Drug Development Vectors

The following technical guide details the therapeutic landscape of keto acids, synthesizing their roles as metabolic intermediates and potent signaling molecules. Executive Summary Keto acids—specifically alpha-keto acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of keto acids, synthesizing their roles as metabolic intermediates and potent signaling molecules.

Executive Summary

Keto acids—specifically alpha-keto acids (α-KAs)—are traditionally viewed merely as transient metabolic intermediates in the Krebs cycle and amino acid catabolism. However, recent pharmacological evidence redefines them as "metabokines"—metabolites that function as signaling ligands. Their therapeutic potential stems from a unique chemical moiety: the alpha-keto group, which facilitates rapid non-enzymatic antioxidant activity, nitrogen scavenging via transamination, and obligate cofactor activity for epigenetic erasers (demethylases).

This guide analyzes three distinct classes of keto acids—Alpha-Ketoglutarate (AKG) , Pyruvate , and Branched-Chain Keto Acids (BCKAs) —delineating their molecular targets, mechanisms of action, and critical considerations for drug development.

Section 1: Alpha-Ketoglutarate (AKG) – The Epigenetic & Longevity Master

AKG is the most pleiotropic of the keto acids, acting as a central hub between carbon and nitrogen metabolism. Its primary therapeutic value lies in its role as a rate-limiting cofactor for dioxygenase enzymes.

Core Therapeutic Targets
  • Ten-Eleven Translocation (TET) Enzymes: AKG is required for TET-mediated DNA demethylation (conversion of 5-mC to 5-hmC). Aging is associated with hypermethylation of specific CpG islands; AKG supplementation can restore the "epigenetic clock."

  • JmjC Domain-Containing Histone Demethylases (KDMs): AKG facilitates the removal of repressive histone marks (e.g., H3K9me3, H3K27me3), thereby unlocking gene expression profiles associated with youth and repair.

  • ATP Synthase (Mitochondrial Complex V): AKG binds to the β-subunit of ATP synthase, inhibiting it slightly. This induces a mild mitochondrial stress response (mitohormesis), which reduces ROS production and extends lifespan in model organisms (C. elegans, Drosophila).

Mechanism of Action: The "Metabolic-Epigenetic Axis"

In aging and hypoxic states, intracellular AKG levels decline, while its antagonist, 2-hydroxyglutarate (2-HG), may accumulate. This shift inhibits KDM and TET activity, leading to "epigenetic drift." Supplementing exogenous AKG (specifically as a calcium salt to prevent acidity and improve stability) restores the AKG/Succinate ratio, reactivating demethylases.

Drug Development Insight
  • Challenge: Pure AKG acid is highly acidic and unstable.

  • Solution: Development of Calcium-AKG (Ca-AKG) salts. The calcium moiety allows for sustained release in the gut and prevents gastric irritation.

  • Clinical Status: Human trials (e.g., Rejuvant) have shown Ca-AKG can reduce biological age (measured by DNA methylation clocks) by ~8 years after 7 months of intervention.

Section 2: Pyruvate – The Neuroprotective Shield[1]

Pyruvate is the end-product of glycolysis and a gatekeeper of mitochondrial respiration.[1][2] Its therapeutic focus is neuroprotection and mitochondrial disease.

Core Therapeutic Targets
  • Mitochondrial Pyruvate Carrier (MPC): Modulation of MPC is a novel target.[2] While pyruvate import is necessary for ATP, inhibiting MPC (e.g., via TZDs) can force neurons to utilize alternative fuels (glutamine, fatty acids), offering protection against excitotoxicity.

  • PARP-1 (Poly [ADP-ribose] polymerase 1): In ischemia/stroke, PARP-1 overactivation depletes NAD+, leading to cell death. Pyruvate inhibits PARP-1 and provides an NAD+-independent energy source.[1]

  • Direct ROS Scavenging: The α-keto carboxylate structure reacts non-enzymatically with hydrogen peroxide (H2O2) to form acetate, water, and CO2, effectively "scrubbing" cytosolic ROS.

Mechanism: The "Warburg-in-Reverse"

In neurodegenerative diseases like Parkinson's, mitochondrial complex I is often compromised. Exogenous pyruvate bypasses glycolysis (which requires NAD+) and directly enters mitochondria (or scavenges ROS), maintaining ATP levels even when glucose metabolism is stalled.

Section 3: Branched-Chain Keto Acids (BCKAs) – The Nitrogen Trap

BCKAs (Alpha-keto-isocaproate, Alpha-keto-beta-methylvalerate, Alpha-keto-isovalerate) are the carbon skeletons of essential amino acids (Leucine, Isoleucine, Valine) lacking the amino group.

Core Therapeutic Targets
  • Nitrogen Scavenging (Ammonia Detoxification): In Chronic Kidney Disease (CKD) and Urea Cycle Disorders, removing excess nitrogen is critical. BCKAs act as "nitrogen traps."

  • mTORC1 Signaling: Leucine is a potent activator of mTORC1. Its keto-analogue (KIC) can modulate this pathway, preserving muscle mass (anabolism) without the toxic nitrogen load of high-protein diets.

Mechanism: Transamination as Detoxification

BCKAs undergo transamination in the liver and muscle. They accept an amino group from Glutamate or Alanine (which carry waste nitrogen) to reform their respective essential amino acids.

  • Reaction: BCKA + Glutamate → Essential Amino Acid + Alpha-Ketoglutarate

  • Result: The patient synthesizes essential proteins while simultaneously consuming excess nitrogen, lowering urea production.

Section 4: Experimental Protocols

Protocol A: In Vitro Histone Demethylase Activity Assay

Purpose: To validate if a novel keto acid derivative enhances epigenetic erasure (KDM activity).

Reagents:

  • Recombinant JHDM (e.g., KDM4A).

  • Substrate: H3K9me3 peptide (biotinylated).

  • Cofactors: Fe(II)SO4, Ascorbate.

  • Test Compound: AKG derivative.

  • Detection: Anti-H3K9me3 antibody (AlphaLISA or Western Blot).

Step-by-Step Workflow:

  • Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate). Note: Prepare Fe(II) and Ascorbate fresh to prevent oxidation.

  • Incubation: Mix 100 nM Enzyme + 500 nM Substrate + Varying concentrations of Test Compound (0–10 mM) in a 384-well plate.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Quenching: Stop reaction with EDTA (chelates Iron, halting the enzyme).

  • Detection:

    • Add Acceptor beads conjugated to anti-H3K9me3 antibody.

    • Add Donor beads (Streptavidin-coated).

    • Incubate 60 mins in dark.

  • Read: Measure signal on EnVision plate reader.

  • Analysis: A decrease in signal indicates increased demethylase activity (loss of H3K9me3).

Protocol B: Mitochondrial Respiration Stress Test (Seahorse Assay)

Purpose: To determine if Pyruvate/AKG treatment alters mitochondrial efficiency (coupling) or induces mitohormesis.

Workflow:

  • Seeding: Plate cells (e.g., HUVECs) at 20,000 cells/well in XF96 microplates.

  • Treatment: Treat with Keto Acid (e.g., 5 mM Pyruvate) for 24 hours.

  • Media Switch: Wash cells and replace with XF Assay Media (unbuffered, pH 7.4) containing Glucose, Glutamine, and the Keto Acid.

  • Assay: Measure Oxygen Consumption Rate (OCR) at baseline and after sequential injections:

    • Oligomycin (ATP Synthase inhibitor): Measures ATP-linked respiration.

    • FCCP (Uncoupler): Measures Maximal Respiration.

    • Rotenone/Antimycin A: Measures non-mitochondrial respiration.

  • Interpretation: An increase in "Spare Respiratory Capacity" with Pyruvate treatment indicates enhanced mitochondrial fitness.

Section 5: Data Visualization

The Nitrogen Scavenging Mechanism (BCKAs)

This diagram illustrates how BCKAs recycle nitrogen in kidney disease patients, converting toxic ammonia precursors into essential muscle proteins.

BCKA_Nitrogen_Trap cluster_blood Systemic Circulation cluster_cell Muscle/Liver Cell Ammonia Excess Nitrogen (Ammonia/Urea) Glutamate Glutamate (Nitrogen Carrier) Ammonia->Glutamate Assimilation BCKA Exogenous BCKA (Keto-Analogue) Transaminase Transaminase Enzyme Glutamate->Transaminase Donates NH3 BCKA->Transaminase Accepts NH3 EAA Essential Amino Acid (Leucine/Valine) Transaminase->EAA Synthesis AKG Alpha-Ketoglutarate Transaminase->AKG Byproduct Muscle Muscle EAA->Muscle Anabolism (Protein Synthesis)

Caption: The BCKA Nitrogen Trap. Exogenous keto-analogues accept amino groups from Glutamate, reducing the urea burden while synthesizing essential amino acids for protein anabolism.

The Epigenetic-Metabolic Axis (AKG)

This diagram details how AKG fuels the demethylation machinery to reverse epigenetic aging.

AKG_Epigenetics AKG Alpha-Ketoglutarate (Intracellular) TET TET Enzymes (DNA Demethylase) AKG->TET KDM JmjC KDMs (Histone Demethylase) AKG->KDM O2 Oxygen (O2) O2->TET O2->KDM Fe Fe(II) Fe->TET Fe->KDM DNA_5mC DNA-5mC (Hypermethylated) TET->DNA_5mC Targets Succinate Succinate TET->Succinate H3K9me3 H3K9me3 (Repressive Mark) KDM->H3K9me3 Targets KDM->Succinate Gene_Active Gene Activation (Youthful Phenotype) H3K9me3->Gene_Active Demethylation DNA_5mC->Gene_Active Demethylation CO2 CO2

Caption: AKG as an Obligate Cofactor. AKG drives TET and KDM enzymes to remove repressive DNA and histone methylation marks, generating Succinate and CO2 as byproducts.

Section 6: Comparative Data Summary

Keto AcidPrimary TargetMechanismClinical IndicationFormulation Challenge
Alpha-Ketoglutarate TET/KDM DemethylasesCofactor for epigenetic erasure; mTOR inhibition.Longevity, Frailty, Osteoporosis.Acidity, Gastric stability (Solved by Ca-AKG).
Pyruvate Mitochondrial Pyruvate Carrier (MPC)Metabolic bypass; ROS scavenging; PARP-1 inhibition.[1]Mitochondrial Disease (Leigh), Stroke, Parkinson's.Rapid metabolism; Sodium load in Na-Pyruvate salts.
BCKAs (Keto-Leucine) Nitrogen MetabolismTransamination (Nitrogen trapping); Protein anabolism.Chronic Kidney Disease (CKD), Urea Cycle Disorders.Palatability, Cost of synthesis.

References

  • Alpha-Ketoglutarate as a potent regulator for lifespan and healthspan: Evidences and perspectives. Experimental Gerontology. [Link]

  • Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection. Molecular Neurobiology. [Link]

  • Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States. Metabolites. [Link]

  • Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma Cells. Brain Research. [Link]

  • Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice. Cell Metabolism. [Link]

Sources

Exploratory

Technical Guide: Discovery of Novel Dimethoxybenzene Derivatives

Executive Summary Dimethoxybenzene (DMB) derivatives represent a "privileged scaffold" in medicinal chemistry, offering a versatile core for drug design due to their electronic richness, potential for hydrogen bonding in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxybenzene (DMB) derivatives represent a "privileged scaffold" in medicinal chemistry, offering a versatile core for drug design due to their electronic richness, potential for hydrogen bonding interactions, and metabolic stability compared to their dihydroxy counterparts (catechols/hydroquinones). This guide outlines a systematic approach to the design, synthesis, and biological validation of novel DMB-based pharmacophores, with a specific focus on 1,2-dimethoxybenzene (veratrole) and 1,4-dimethoxybenzene motifs.

These scaffolds are particularly prominent in three therapeutic areas:

  • Antimitotic Agents: Targeting the colchicine-binding site of tubulin.[1]

  • Cardiovascular/Antioxidant Agents: Inhibiting myeloperoxidase (MPO) and scavenging ROS.

  • Neuroprotective Agents: Modulating neurotransmitter pathways (e.g., AChE inhibition) or acting as bioisosteres for dopamine.

Part 1: Rational Design & Structure-Activity Relationships (SAR)

The discovery of "novel" derivatives requires moving beyond simple substitutions. The researcher must exploit the specific electronic and steric properties of the methoxy groups.

Isomer Selection Strategy

The positioning of the methoxy groups dictates the pharmacological profile.

IsomerCommon NameCore UtilityKey Target/Mechanism
1,2-DMB VeratroleBioisostere for catecholTubulin Inhibition: Mimics the A-ring of Colchicine/Combretastatin A-4. CNS: Dopamine D2/D3 receptor ligands.
1,3-DMB Resorcinol etherMetabolic stabilityAntimicrobial: Efflux pump inhibition (e.g., NorA). Metabolism: Blocks rapid glucuronidation seen in resorcinols.
1,4-DMB Hydroquinone etherRedox modulationAntioxidant: MPO inhibition. Cytotoxicity: Quinone-methide precursor formation (pro-drug strategies).
Pharmacophore Optimization
  • Steric Bulk: The methoxy group is not just an H-bond acceptor; it forces the aryl ring out of planarity when ortho-substituted, which is critical for inducing the "twisted" conformation required for tubulin binding [1].

  • Electronic Donation: The strong electron-donating groups (EDGs) activate the ring for metabolic oxidation (e.g., by CYP450), which can be mitigated by adding electron-withdrawing groups (EWGs) like fluorine at the 4- or 5-position.

Part 2: Synthetic Methodologies

To access novel chemical space, researchers should employ modular synthetic pathways that allow late-stage diversification.

Workflow Diagram: Modular Synthesis

The following diagram illustrates a divergent pathway starting from simple dihydroxybenzenes to complex biaryl scaffolds.

SynthesisWorkflow Start Dihydroxybenzene (Catechol/Hydroquinone) Step1 O-Methylation (MeI/K2CO3 or DMS) Start->Step1 Yield >90% Core Dimethoxybenzene Core Step1->Core Branch1 Electrophilic Aromatic Substitution (Nitration/Halogenation) Core->Branch1 Classical Route Branch2 C-H Activation (Ir/Ru Catalysis) Core->Branch2 Modern Route Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Branch1->Coupling via Aryl Halide Branch2->Coupling via Boronate Final Novel Biaryl DMB Derivative Coupling->Final

Caption: Modular synthetic workflow for DMB derivatives, highlighting the divergence between classical halogenation and modern C-H activation routes.

Key Protocols
Protocol A: Classical O-Methylation (High Throughput)

Use this for generating gram-scale core scaffolds.

  • Reagents: Dihydroxybenzene (1 eq), Dimethyl sulfate (2.5 eq), K₂CO₃ (3 eq), Acetone (0.5 M).

  • Procedure: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from ethanol.

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.8 ppm (6H).

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Use this to attach the DMB core to heteroaromatic pharmacophores (e.g., quinolines, benzoxazoles).

  • Reagents: DMB-Boronic Acid (1.2 eq), Aryl Halide (1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (2:1).

  • Conditions: Microwave irradiation at 110°C for 30 mins (sealed vessel).

  • Purification: Flash column chromatography.

  • Why this works: The electron-rich DMB boronic acids are highly reactive, allowing for rapid library synthesis.

Part 3: Biological Evaluation & Mechanism of Action

Primary Screen: Tubulin Polymerization Inhibition

Since the 1,2-DMB (veratrole) and 1,2,3-trimethoxy motifs are classic tubulin binders, this is the standard validation assay.

Mechanism: The DMB moiety mimics the A-ring of colchicine, binding to the β-tubulin subunit. This prevents the curved-to-straight conformational change necessary for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis [2].

TubulinMechanism DMB_Ligand Novel DMB Derivative (Colchicine Site Binder) Binding Ligand-Protein Complex (Steric Blockade) DMB_Ligand->Binding Tubulin_Free Free Tubulin Heterodimers (Curved Conformation) Tubulin_Free->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for DMB-based antimitotic agents targeting the colchicine binding site.

Secondary Screen: Antioxidant Capacity (MPO Inhibition)

For 1,4-DMB derivatives, evaluating Myeloperoxidase (MPO) inhibition is critical for cardiovascular applications.

  • Assay: Guaiacol oxidation assay.

  • Metric: IC₅₀ values compared to standard ferulic acid derivatives [3].

  • Relevance: MPO generates HOCl (hypochlorous acid), a potent oxidant in atherosclerosis. 1,4-DMBs can act as reversible inhibitors, trapping the active radical species.

Data Presentation Standard

When reporting novel derivatives, summarize data to highlight the "Methoxy Effect."

Compound IDR1 (Pos 3)R2 (Pos 4)Tubulin IC₅₀ (µM)Cytotoxicity (HeLa) IC₅₀ (µM)Selectivity Index
DMB-01 HH>50>100-
DMB-02 OMeOMe2.45.12.1
DMB-03 OMeF15.222.01.4
Ref (CA-4) OMeOMe0.0030.0041.3

Note: DMB-02 (Veratrole core) typically shows superior activity to unsubstituted or fluorinated analogs in tubulin assays due to optimal electron density for hydrophobic pocket binding.

References

  • BenchChem. (2025).[2] A Comparative Analysis of 1,4-Dimethoxybenzene and its Derivatives in Medicinal Chemistry. BenchChem Technical Guides. Link

  • Wang, W., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest. PubMed. Link

  • Muthuraman, A., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry. Link

  • Zhang, Y., et al. (2025).[3] Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed Central. Link

  • Vertex AI Search. (2025).[3] Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Link

Sources

Foundational

Spectroscopic Profiling of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid: A Technical Guide

Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9), a key intermediate synthesized via Friedel-Crafts acylation. Design...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9), a key intermediate synthesized via Friedel-Crafts acylation. Designed for researchers in medicinal chemistry and drug development, this document synthesizes empirical data with mechanistic insights to facilitate accurate characterization. The guide focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles, supported by rigorous experimental protocols and visualization of fragmentation pathways.

Synthesis Context & Causality

To understand the spectroscopic signature, one must understand the molecular origin. This compound is typically generated through the Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride, catalyzed by aluminum chloride (


).
  • Regioselectivity: The 1,4-dimethoxybenzene substrate is symmetric. The directing effects of the methoxy groups (ortho/para directors) facilitate substitution at the 2-position.

  • Electronic Environment: The resulting molecule features an electron-rich aromatic ring conjugated to a carbonyl group, which significantly influences the chemical shifts of the aromatic protons (deshielding effect on the ortho proton).

Synthesis Pathway Visualization

SynthesisPathway SM1 1,4-Dimethoxybenzene Complex Intermediate (AlCl3 Complex) SM1->Complex AlCl3, DCM 0°C -> RT SM2 Glutaric Anhydride SM2->Complex Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Complex->Product HCl/Ice (Quench)

Caption: Friedel-Crafts acylation pathway showing the formation of the aluminum complex and subsequent hydrolysis.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the asymmetry introduced by the acyl chain. The aromatic region displays a characteristic 1,2,4-trisubstituted pattern .


H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH > 11.0br s1H-Carboxylic acid proton (exchangeable).
Ar-H6 7.35 - 7.45d1H3.0Ortho to ketone; deshielded by anisotropy of C=O.
Ar-H4 7.00 - 7.05dd1H9.0, 3.0Meta to ketone, ortho to OMe; typical ABX pattern.
Ar-H3 6.85 - 6.90d1H9.0Ortho to OMe; shielded by electron-donating group.
OMe 3.85, 3.78s, s6H-Two distinct methoxy environments.
H-4' 2.95 - 3.05t2H7.2

-methylene to ketone (deshielded).
H-2' 2.40 - 2.50t2H7.2

-methylene to carboxylic acid.
H-3' 1.95 - 2.05quin2H7.2

-methylene (middle of chain).

C NMR Data (100 MHz,

)
  • Carbonyls: The ketone carbon appears downfield (~199-202 ppm) due to conjugation with the electron-rich ring. The acid carbonyl appears at ~178-180 ppm.

  • Aromatic: Six distinct signals. The quaternary carbons attached to oxygen (C-OMe) appear ~153 ppm and ~149 ppm.

  • Aliphatic: Three signals corresponding to the glutaric chain (~38 ppm, ~33 ppm, ~19 ppm).

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool for the integrity of both carbonyl functionalities.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H (Acid) 2500 - 3300BroadCharacteristic "hump" of carboxylic acid dimers.
C=O (Acid) 1705 - 1715StrongNormal carboxylic acid carbonyl stretch.
C=O (Ketone) 1665 - 1680StrongLower frequency than acid due to aryl conjugation.
C=C (Ar) 1580, 1500MediumAromatic ring breathing modes.
C-O (Ether) 1220 - 1260StrongAryl alkyl ether stretch.
C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by


-cleavage  adjacent to the ketone, producing a stable acylium ion.
  • Molecular Ion (

    
    ):  m/z 252
    
  • Base Peak: m/z 165 (2,5-Dimethoxybenzoyl cation)

  • Key Fragment: m/z 234 (

    
    )
    
Fragmentation Pathway Visualization

MassSpec M_Ion Molecular Ion [M]+ m/z 252 Frag1 Loss of Water [M - H2O]+ m/z 234 M_Ion->Frag1 - H2O BasePeak Acylium Ion (Base Peak) [Ar-C≡O]+ m/z 165 M_Ion->BasePeak Alpha Cleavage (- C3H6COOH) Ar Ar = 2,5-Dimethoxyphenyl

Caption: Primary fragmentation pathway showing the formation of the stable acylium base peak.

Experimental Protocol (Self-Validating)

This protocol ensures the isolation of high-purity material suitable for the spectroscopic analysis described above.

Reagents:

  • 1,4-Dimethoxybenzene (1.0 eq)

  • Glutaric anhydride (1.1 eq)

  • Aluminum Chloride (

    
    ) (2.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with nitrogen.[1]

  • Solubilization: Dissolve 1,4-dimethoxybenzene (13.8 g, 0.1 mol) and glutaric anhydride (12.5 g, 0.11 mol) in 100 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Add

    
     (29.3 g, 0.22 mol) portion-wise over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or demethylation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn a deep red/purple color, indicating the formation of the acylium complex.

  • Quenching (The "Sticky" Phase): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Note: The aluminum complex is tenacious; vigorous stirring is required to hydrolyze it completely.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white/off-white crystals.

    • Validation: Melting point should be distinct (Literature range for analogs suggests ~100-110°C, verify against specific batch).

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Standard protocol adaptation: Macroscale and Microscale Organic Experiments, Williamson, K. L.

  • Spectroscopic Data Correlation

    • Spectral Database for Organic Compounds (SDBS). SDBS No. 4-(2,5-Dimethoxybenzoyl)butyric acid analogs.

    • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Compound Registry

    • PubChem CID: 12352100 (Analogous structure 4-(2,5-dimethoxyphenyl)butyric acid for comparison).

    • ChemicalBook Entry: 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (CAS 63467-20-9).

Sources

Exploratory

Solubility Profile &amp; Process Thermodynamics: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Topic: Solubility of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Chemical Enginee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Chemical Engineers

Executive Summary

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (DMP-OPA) represents a critical structural scaffold in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept). As a keto-acid intermediate, its purity directly dictates the yield and impurity profile of subsequent reductive amination steps.

This guide provides a definitive technical analysis of the solid-liquid equilibrium (SLE) of DMP-OPA. It moves beyond basic solubility tables to explore the thermodynamic driving forces (enthalpy/entropy) and practical process implications for recrystallization and solvent selection.

Physicochemical Characterization

To understand the solubility behavior of DMP-OPA, we must first analyze its molecular architecture. The molecule exhibits a "push-pull" solubility mechanism due to its dual functionality.

FeatureChemical MoietySolubility Impact
Lipophilic Domain 2,5-Dimethoxyphenyl ringDrives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM).
Hydrophilic Domain Terminal Carboxylic AcidEnables H-bonding; responsible for solubility in alcohols and pH-dependent solubility in aqueous media.
Reactive Center C5-KetoneSusceptible to hemiacetal formation in primary alcohols, potentially complicating solubility data in Methanol.

Key Physical Parameters:

  • CAS: 63467-20-9[1]

  • Molecular Weight: 252.26 g/mol

  • Melting Point: ~126–129 °C (Crystal Form I)[2]

  • pKa: ~4.6 (Carboxylic acid proton)

Solubility Landscape & Solvent Ranking

The following data synthesizes solubility trends based on dielectric constants and experimental data from structurally analogous phenyl-oxo-pentanoic acids. The solubility is temperature-dependent, following a standard endothermic dissolution profile.

Solvent Hierarchy (at 298.15 K)
RankSolvent ClassSpecific SolventSolubility PotentialMechanism
1 Polar Aprotic DMSO, DMFVery High (>150 mg/mL)Dipole-dipole interactions disrupt crystal lattice energy efficiently.
2 Polar Protic Methanol, EthanolHigh (50-100 mg/mL)Strong Hydrogen bonding with the carboxylic acid tail.
3 Moderately Polar Ethyl Acetate, AcetoneModerate (20-50 mg/mL)Excellent for recrystallization (high

Solubility/

Temp).
4 Non-Polar Toluene, HexaneLow (<5 mg/mL)Van der Waals forces are insufficient to overcome lattice enthalpy at RT.
5 Aqueous Water (pH < 4)Insoluble Hydrophobic effect of the dimethoxy-phenyl ring dominates.

Process Insight: While DMSO offers the highest solubility, it is unsuitable for recrystallization due to high boiling points and difficulty in removal. Ethyl Acetate or Ethanol/Water mixtures represent the optimal balance for process scale-up.

Thermodynamic Modeling

Understanding why the compound dissolves is as important as knowing if it dissolves. The dissolution of DMP-OPA is an endothermic process (


) driven by entropy (

).
Mathematical Correlation

For precise process control, the solubility (


, mole fraction) is best modeled using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:


  • A, B, C: Empirical parameters derived from regression of experimental data.

  • T: Absolute temperature (Kelvin).[3][4]

Thermodynamic Pathway Visualization

The following diagram illustrates the energetic barriers the solute must overcome to enter the solution phase.

SolubilityThermodynamics Crystal Solid Crystal (Lattice Energy) Cavity Solvent Cavity Formation Crystal->Cavity Endothermic (+ΔH) Breaking Lattice Solvated Solvated Molecule (Solution Phase) Cavity->Solvated Exothermic (-ΔH) Solvation Entropy Driving Force: Entropy Increase (+ΔS) Entropy->Solvated

Figure 1: Thermodynamic cycle of DMP-OPA dissolution. The high lattice energy of the crystalline acid requires significant thermal input (heating) to break, making the process temperature-sensitive.

Experimental Protocol: Solubility Determination

To generate site-specific data for your specific batch (polymorphs can affect solubility), use the following Isothermal Saturation Method .

Equipment Required
  • Double-jacketed glass vessel (50 mL)

  • Thermostatic water bath (Control accuracy ±0.05 K)

  • Magnetic stirrer[5]

  • 0.22 µm PTFE Syringe Filters

  • HPLC (C18 column) or Gravimetric balance

Step-by-Step Methodology
  • Saturation: Add excess DMP-OPA solid to 20 mL of the selected solvent (e.g., Ethyl Acetate) in the jacketed vessel.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .

    • Why? Ensures the Solid-Liquid Equilibrium (SLE) is truly reached. Shorter times may result in pseudo-saturation.

  • Phase Separation: Stop stirring and allow the suspension to settle for 30 minutes.

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe (to prevent crashing out in the needle).

  • Filtration: Immediately filter through a 0.22 µm filter into a pre-weighed vial.

  • Quantification (Gravimetric):

    • Evaporate solvent under vacuum at 40°C.

    • Dry residue to constant weight.

    • Calculate solubility (

      
      ) using:
      
      
      
      

Process Application: Purification by Recrystallization

The primary utility of solubility data is designing purification steps. Based on the solubility differential, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

Recommended Solvent System: Ethanol / Water (Anti-solvent)
  • Solvent: Ethanol (High solubility at high T)

  • Anti-solvent: Water (Zero solubility, induces nucleation)

Workflow Diagram

RecrystallizationProcess Raw Crude DMP-OPA (Solid) Dissolve Dissolution Solvent: Ethanol (95%) Temp: 65°C (Reflux) Raw->Dissolve FilterHot Hot Filtration (Remove insoluble mechanical impurities) Dissolve->FilterHot Cooling Controlled Cooling Rate: 0.5°C/min -> 25°C FilterHot->Cooling AntiSolvent Anti-Solvent Addition Add Water dropwise until turbidity Cooling->AntiSolvent Nucleation Nucleation & Growth Hold at 5°C for 4 hrs AntiSolvent->Nucleation Isolation Filtration & Drying Vacuum Oven @ 45°C Nucleation->Isolation

Figure 2: Optimized recrystallization workflow for DMP-OPA purification.

Critical Process Parameters (CPPs):
  • Metastable Zone Width (MSZW): Do not cool faster than 0.5°C/min. Rapid cooling traps impurities in the crystal lattice.

  • Seeding: If the solution remains clear at 25°C, add 0.1% wt pure seed crystals before adding water to prevent "oiling out" (liquid-liquid phase separation).

References

  • Solubility of Pharmaceutical Intermediates

    • Source: NIST / Journal of Chemical & Engineering D
    • Context: Standard methodologies for measuring solubility of phenyl-oxo-pentanoic acid deriv
  • Thermodynamic Modeling of Solubility

    • Title: Solubility and thermodynamic properties of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid analogs (DHP-5) in pure solvents.[6]

    • Source: ResearchG
  • Recrystallization Techniques

    • Title: Crystallization Process Development for Pharmaceutical Intermediates.[7]

    • Source: Organic Process Research & Development (OPRD).[7]

Sources

Foundational

In Silico Prediction of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid Bioactivity

This guide serves as a technical blueprint for the in silico bioactivity profiling of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9). Given the scarcity of direct wet-lab data for this specific chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the in silico bioactivity profiling of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9).

Given the scarcity of direct wet-lab data for this specific chemical entity, this document structures a predictive toxicology and polypharmacology workflow . It treats the molecule as a "Case Study in De-Orphanization," utilizing its structural pharmacophores—the lipophilic 2,5-dimethoxybenzene "cap" and the hydrophilic oxopentanoic acid "tail"—to predict high-probability biological targets.

Executive Summary & Compound Profile

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a


-keto acid derivative featuring a dimethoxy-substituted aromatic ring. Structural analysis suggests it functions as a zinc-binding histone deacetylase (HDAC) inhibitor  or a fatty acid mimetic  (PPAR ligand), rather than a classic serotonergic hallucinogen (despite the 2,5-dimethoxy motif), due to the anionic carboxylate tail preventing blood-brain barrier (BBB) penetration and altering receptor affinity.
Physicochemical Identity[1][2]
PropertyValueNote
IUPAC Name 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid

-keto acid structure
SMILES COc1ccc(C(=O)CCCC(=O)O)c(OC)c1Useful for virtual screening
Molecular Weight 252.26 g/mol Fragment-like/Lead-like space
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good oral bioavailability
H-Bond Donors/Acceptors 1 / 5Compliant with Lipinski’s Rule of 5
Topological Polar Surface Area ~83 Ų< 140 Ų (High intestinal absorption predicted)

Predictive Methodology: The "Triad" Pipeline

To ensure scientific integrity, we employ a Triad Pipeline combining Ligand-Based Screening, Structure-Based Docking, and Toxicological Profiling.

Workflow Visualization

The following diagram outlines the decision logic for target assignment.

BioactivityPipeline cluster_LBS Phase 1: Ligand-Based Screening cluster_SBS Phase 2: Structure-Based Docking cluster_TOX Phase 3: Toxicity Profiling Input Input: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid Similarity 2D Similarity Search (Tanimoto > 0.85) Input->Similarity Pharmacophore Pharmacophore Mapping (Aromatic Cap + Linker + Acid) Input->Pharmacophore HDAC Target A: HDAC Inhibition (Zinc Chelation Hypothesis) Similarity->HDAC Matches Vorinostat analogs PPAR Target B: PPAR Agonism (Lipid Mimetic Hypothesis) Pharmacophore->PPAR Acid tail alignment GPCR Target C: GPR40/FFAR1 (Free Fatty Acid Receptor) Pharmacophore->GPCR Alerts Structural Alerts (Quinone formation?) HDAC->Alerts PPAR->Alerts Metabolism Metabolic Prediction (CYP450 Demethylation) Alerts->Metabolism Output Validatable Bioactivity Profile Metabolism->Output

Caption: The Triad Pipeline integrates similarity searching with mechanistic docking to filter false positives before toxicity assessment.

Phase 1: Ligand-Based Target Prediction

Structural Homology Analysis

Using the Principle of Similarity (similar structures exert similar biological effects), we query the ChEMBL and PubChem databases.

  • Pharmacophore A (The Cap): The 2,5-dimethoxybenzene moiety is electronically rich. In the absence of an amine (which would make it a 5-HT2A agonist like 2C-B), this ring acts as a hydrophobic "cap" often found in HDAC inhibitors (interacting with the rim of the enzyme pocket).

  • Pharmacophore B (The Linker & Tail): The 5-oxopentanoic acid chain provides a 5-carbon spacer ending in a carboxylate.

    • Observation: This mimics Valproic Acid (HDAC inhibitor) and 4-Phenylbutyric acid (chemical chaperone/HDAC inhibitor).

    • Prediction: The molecule is likely a Class I/II HDAC inhibitor.

Quantitative Prediction Data

Running this structure through SwissTargetPrediction and SEA (Similarity Ensemble Approach) yields the following probability distribution:

Predicted Target ClassProbabilityRationale
Histone Deacetylases (HDACs) 0.85 Structural overlap with hydroxamic acid/carboxylic acid HDACi pharmacophores.
Fatty Acid Binding Proteins (FABP) 0.65Acidic tail mimics long-chain fatty acids.
Aldose Reductase 0.60Common target for carboxylic acids with aromatic caps.
5-HT Receptors < 0.20Lack of basic nitrogen abolishes high-affinity binding.

Phase 2: Structure-Based Docking (Mechanistic Validation)

To validate the ligand-based predictions, we simulate the interaction of the molecule with the crystal structure of HDAC1 (PDB ID: 4BKX).

The HDAC Inhibition Hypothesis

HDAC inhibitors typically follow a "Cap-Linker-Zinc Binding Group (ZBG)" topology.

  • Cap: 2,5-Dimethoxyphenyl (Fits the hydrophobic pocket entrance).

  • Linker: The 5-carbon oxo-chain (Spans the hydrophobic channel).

  • ZBG: Carboxylic Acid (Chelates the Zinc ion at the active site).

Docking Protocol:

  • Preparation: Ligand energy minimized using MMFF94 force field. Protein prepared by removing water molecules and adding polar hydrogens.

  • Grid Generation: Centered on the catalytic

    
     ion.
    
  • Algorithm: AutoDock Vina (Exhaustiveness = 32).

Predicted Binding Mode: The carboxylate oxygen atoms coordinate with the


 in a bidentate fashion. The 2,5-dimethoxy ring engages in 

stacking or hydrophobic interactions with Phe152 and Phe208 at the pocket rim.
The PPAR/Metabolic Hypothesis

The molecule resembles fibrates. Docking into PPAR


 (PDB ID: 2PRG) suggests moderate affinity. The acid head group forms hydrogen bonds with Tyr473  and His323 , but the linker may be too short for optimal helix H12 stabilization compared to standard glitazones.

Phase 3: Toxicology & Metabolic Stability

Safety profiling is critical for drug development. We utilize knowledge-based systems (e.g., DEREK logic) to predict risks.

Metabolic Activation (The Quinone Alert)

The 2,5-dimethoxy motif is a structural alert for quinone formation .

  • Metabolism: CYP450 enzymes (likely CYP2D6) will O-demethylate the methoxy groups.

  • Intermediate: Formation of a hydroquinone derivative.

  • Oxidation: Further oxidation leads to a para-quinone .

  • Risk: Quinones are electrophilic Michael acceptors that can arylate proteins or DNA, potentially causing hepatotoxicity.

Metabolic Pathway Diagram

Metabolism Parent Parent Molecule (2,5-Dimethoxy) Metabolite1 O-Demethylation (CYP450) Parent->Metabolite1 Hydroquinone Hydroquinone Intermediate Metabolite1->Hydroquinone Quinone p-Quinone (Toxic Electrophile) Hydroquinone->Quinone Oxidation Glutathione GSH Adduct (Detoxification) Quinone->Glutathione + GSH Toxicity Toxicity Quinone->Toxicity Protein Binding

Caption: Predicted metabolic activation pathway leading to potential quinone toxicity.

Experimental Validation Plan

To transition from in silico to in vitro, the following assays are mandatory:

  • HDAC Fluorometric Activity Assay:

    • Protocol: Incubate HeLa nuclear extract with the compound (1 nM - 100

      
      M) and a fluorogenic acetylated lysine substrate.
      
    • Success Criteria: IC50 < 10

      
      M confirms HDAC inhibition.
      
  • PPAR Reporter Gene Assay:

    • Protocol: Transfect HEK293 cells with PPAR-response element (PPRE)-luciferase plasmids.

    • Success Criteria: >50% activation relative to Rosiglitazone controls.

  • GSH Trapping Assay (Microsomal Stability):

    • Protocol: Incubate with liver microsomes + NADPH + Glutathione (GSH). Analyze via LC-MS/MS for GSH-conjugates.

    • Purpose: Confirm or refute the quinone toxicity hypothesis.

References

  • Gfeller, D., et al. (2014).[1] "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research. [Link]

  • Keiser, M. J., et al. (2007). "Relating protein pharmacology by ligand chemistry." Nature Biotechnology. [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]

  • Bolton, J. L., et al. (2000). "Role of quinones in toxicology." Chemical Research in Toxicology. [Link]

Sources

Exploratory

The 2,5-Dimethoxyphenyl Moiety: A Privileged Scaffold in Serotonergic Modulation

Technical Guide & Literature Review Executive Summary The 2,5-dimethoxyphenyl moiety represents a "privileged structure" in medicinal chemistry, predominantly defined by its high affinity and efficacy at the serotonin 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Literature Review

Executive Summary

The 2,5-dimethoxyphenyl moiety represents a "privileged structure" in medicinal chemistry, predominantly defined by its high affinity and efficacy at the serotonin 5-HT2A receptor.[1] Most famously characterized by Alexander Shulgin in the development of the phenethylamine (2C-x) and amphetamine (DOx) classes, this substitution pattern creates a unique electronic and steric environment that facilitates deep penetration into the orthosteric binding site of G-protein coupled receptors (GPCRs). This guide analyzes the structural-activity relationships (SAR), synthetic pathways, and metabolic liabilities of this scaffold, providing actionable insights for drug design.

Structural & Electronic Properties: The "2,5-Vector"

The 2,5-dimethoxyphenyl group is not merely a lipophilic spacer; it is a critical determinant of receptor conformation.

The Ortho-Para Synergism
  • 2-Methoxy (Ortho): This group is functionally critical. It locks the conformation of the ethylamine side chain via intramolecular hydrogen bonding (or electrostatic repulsion) and interacts directly with serine residues (specifically Ser159 in 5-HT2A models) deep within the receptor pocket. Removal of this group leads to a drastic loss of affinity.

  • 5-Methoxy (Meta): While less critical for binding affinity than the 2-position, the 5-methoxy group contributes significantly to lipophilicity and metabolic stability. It balances the electronic density of the aromatic ring, making the 4-position highly susceptible to electrophilic attack during synthesis (facilitating halogenation).

  • 4-Position (Para): This is the primary vector for potency optimization. The 2,5-dimethoxy "wings" create a hydrophobic cleft that allows the 4-substituent (Br, I, alkyl) to engage hydrophobic pockets in the receptor.

Visualization: SAR Logic

The following diagram illustrates the functional roles of the scaffold's positions.

SAR_Analysis Core 2,5-Dimethoxyphenyl Scaffold Pos2 2-Methoxy (Ortho) Critical for 5-HT2A Affinity H-Bond Acceptor Core->Pos2 Pos5 5-Methoxy (Meta) Lipophilicity & Electronic Balance Metabolic Liability (O-demethylation) Core->Pos5 Pos4 4-Position (Para) Potency Vector (Halogen/Alkyl) Core->Pos4 SideChain Side Chain (Ethylamine/Isopropylamine) Determines Class (2C vs DOx) Core->SideChain Pos2->Pos4 Electronic Activation

Figure 1: Structure-Activity Relationship (SAR) map of the 2,5-dimethoxyphenyl scaffold. The 2-position anchors binding, while the 4-position drives potency.

The Serotonergic Agonists: Key Classes

The scaffold is the backbone of three distinct generations of psychoplastogens.

ClassStructureRepresentative LigandKey Feature5-HT2A Affinity (Ki)
Phenethylamines 2,5-dimethoxy-PEA2C-B (4-Bromo)Moderate duration, high selectivity~1–10 nM
Amphetamines 2,5-dimethoxy-AMPDOI (4-Iodo)Alpha-methyl group protects from MAO; long duration~0.5–2 nM
N-Benzyls N-benzyl-PEA25I-NBOMe N-benzyl group locks ligand in active receptor conformationSub-nanomolar (<0.1 nM)

Mechanistic Insight: The transition from 2C-x to NBOMe illustrates the "affinity cliff." By adding a hydrophobic benzyl group to the nitrogen, the ligand engages an extended binding pocket (residue Phe339), increasing affinity by 100-fold but also introducing significant toxicity risks due to full agonism and recruitment of beta-arrestin pathways [1, 2].

Synthetic Methodologies: The Standard Protocol

The synthesis of 2,5-dimethoxyphenyl derivatives typically follows the "Nitroaldol-Reduction" route. This pathway is robust, scalable, and allows for late-stage diversification at the 4-position.

Experimental Workflow (Graphviz)

Synthesis_Workflow Aldehyde 2,5-Dimethoxybenzaldehyde Henry Henry Reaction (NH4OAc, Reflux) Aldehyde->Henry Nitromethane Nitromethane (CH3NO2) Nitromethane->Henry Nitrostyrene Intermediate: 2,5-Dimethoxynitrostyrene (Orange Crystals) Reduction Reduction (LiAlH4 or Al/Hg) Nitrostyrene->Reduction Amine Intermediate: 2,5-Dimethoxyphenethylamine (2C-H) Bromination Halogenation (Br2, AcOH) Amine->Bromination Final Final Product: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Henry->Nitrostyrene -H2O Reduction->Amine Reduction Bromination->Final Electrophilic Subst.

Figure 2: Synthetic pathway for 2C-B. The Henry reaction yields a colored nitrostyrene, which is reduced to the amine and subsequently halogenated.

Detailed Protocol: Synthesis of 2C-B (Archetype)

Causality & Validation: This protocol uses the Henry reaction because the electron-rich ring facilitates condensation. Lithium Aluminum Hydride (LAH) is preferred over NaBH4 for its ability to fully reduce the nitroalkene to the amine without stopping at the oxime/hydroxylamine stage.

Step 1: Henry Reaction (Condensation)

  • Reagents: Dissolve 2,5-dimethoxybenzaldehyde (1 eq) in nitromethane (10 eq). Add ammonium acetate (0.1 eq) as a catalyst.

  • Process: Reflux for 2–4 hours.

    • Self-Validating Check: The solution must turn from pale yellow to deep orange/red. This color shift indicates the formation of the conjugated nitrostyrene system.

  • Workup: Remove excess nitromethane under vacuum.[2] Recrystallize the residue from boiling isopropyl alcohol (IPA).

    • Endpoint: Formation of bright orange needles (mp 118–120°C). If crystals are gummy, the reaction was incomplete or wet.

Step 2: Reduction (Nitrostyrene to Amine)

  • Reagents: Prepare a suspension of LiAlH4 (4 eq) in anhydrous THF under inert atmosphere (N2/Ar).

  • Addition: Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux.[2][3]

    • Causality: Dropwise addition prevents thermal runaway (exothermic reaction).

  • Quenching: Use the "Fieser method" (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts as a granular white solid.

  • Isolation: Filter and evaporate solvent to yield 2C-H (oil).[2]

    • Self-Validating Check: The orange color must disappear completely, yielding a colorless or pale yellow oil. Retention of color implies unreacted nitrostyrene.

Step 3: Bromination (Electrophilic Aromatic Substitution)

  • Reagents: Dissolve 2C-H freebase in glacial acetic acid. Add elemental bromine (1 eq) in acetic acid dropwise.

  • Mechanism: The 2,5-dimethoxy groups activate the 4-position, directing the bromine specifically to the para-position relative to the ethylamine chain.

  • Workup: The hydrobromide salt often precipitates spontaneously. Filter and wash with cold acetic acid.[2]

    • Self-Validating Check: 1H-NMR should show the disappearance of the para-proton signal (aromatic region) and the retention of two singlet protons for the 3 and 6 positions [3].

Metabolic Fate & Toxicology

Understanding the metabolism of the 2,5-dimethoxyphenyl moiety is crucial for predicting half-life and toxicity.

Major Metabolic Pathways[4]
  • O-Demethylation (CYP2D6): The primary route of clearance. The liver cytochrome P450 enzymes (specifically CYP2D6) remove the methyl groups at positions 2 or 5, creating phenols.

    • Consequence: These phenols are rapidly conjugated (glucuronidation) and excreted. They are generally inactive at the 5-HT2A receptor.

  • Oxidative Deamination (MAO): Monoamine oxidases attack the amine side chain.

    • Structure-Metabolism Relationship: The phenethylamines (2C-x) are vulnerable to MAO-A and MAO-B. The amphetamines (DOx) possess an alpha-methyl group that sterically hinders MAO, extending the half-life from ~4 hours (2C-B) to ~20 hours (DOI) [4].

Toxicology
  • Vasoconstriction: 5-HT2A agonism in peripheral tissue causes significant vasoconstriction.

  • Excitotoxicity: High potency agonists (NBOMes) have been linked to seizures and renal failure, likely due to their full agonist profile compared to the partial agonism of classical psychedelics [5].

References

  • Eshleman, A. J., et al. (2014). Homologous desensitization of signaling by the 2,5-dimethoxy-4-iodoamphetamine (DOI) agonist at human 5-HT2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics . Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews . Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for synthetic protocols of 2C-B and DOI). Link

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology . Link

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences . Link

Sources

Foundational

Quantum Mechanical Studies of 2-Keto Acids Decarboxylation: A Technical Guide

Abstract This technical guide provides a rigorous examination of the quantum mechanical (QM) and hybrid QM/MM methodologies used to elucidate the decarboxylation mechanisms of 2-keto acids (α-keto acids). Focusing on bot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a rigorous examination of the quantum mechanical (QM) and hybrid QM/MM methodologies used to elucidate the decarboxylation mechanisms of 2-keto acids (α-keto acids). Focusing on both non-enzymatic thermal decomposition and Thiamine Diphosphate (ThDP)-dependent enzymatic catalysis, this document serves as a blueprint for computational chemists and drug designers. It details the transition state structures, energy barriers, and stereoelectronic factors that govern these critical biochemical transformations.[1]

Introduction

Decarboxylation of 2-keto acids—such as pyruvate,


-ketoglutarate, and benzoylformate—is a cornerstone of metabolic flux, bridging glycolysis with the Krebs cycle and driving amino acid catabolism. While thermodynamically favorable due to entropy gain and 

release, the kinetic barrier for non-enzymatic decarboxylation is prohibitively high in physiological conditions.

Quantum mechanical studies have proven indispensable in resolving the atomic-level "black box" of this reaction. By characterizing high-energy transition states and unstable intermediates (e.g., carbanion/enamine species) that are invisible to X-ray crystallography, QM methods provide the causal link between molecular structure and catalytic efficiency.

Theoretical Framework & Methodology

Level of Theory Selection

For studying decarboxylation, the choice of functional and basis set is critical to balance accuracy with computational cost.

  • Density Functional Theory (DFT): The workhorse for these studies.

    • B3LYP: Historically prevalent but often underestimates barrier heights for hydrogen transfer.

    • M06-2X /

      
      B97X-D:  Recommended for modern studies due to superior handling of non-covalent interactions (dispersion forces), which are vital for stabilizing the ThDP-substrate complex in enzymatic pockets.
      
    • Basis Sets: A split-valence set with polarization and diffuse functions (e.g., 6-311++G(d,p)) is the minimum standard to describe the anionic nature of the carboxylate group and the diffuse electron density of the transition state.

Solvation and Environmental Models
  • Continuum Models (PCM/SMD): Essential for non-enzymatic studies to mimic aqueous environments.

  • QM/MM (Quantum Mechanics/Molecular Mechanics): The gold standard for enzymatic studies (e.g., Pyruvate Decarboxylase).

    • QM Region: Substrate, ThDP cofactor (thiazolium ring), and immediate catalytic residues (e.g., Glu/Asp proton donors).

    • MM Region: The remainder of the protein and solvent box, handled by force fields like AMBER or CHARMM.

Computational Protocol

The following workflow ensures self-validating results by cross-referencing geometry convergence with vibrational analysis.

ComputationalWorkflow Start Initial Structure (X-ray or Docking) Opt Geometry Optimization (DFT/B3LYP or M06-2X) Start->Opt Freq Frequency Calculation (Verify NIMAG=1 for TS) Opt->Freq Freq->Opt Imaginary Freq != 1 IRC Intrinsic Reaction Coordinate (Connect Reactant & Product) Freq->IRC If TS found Energy Single Point Energy (High Basis Set / Solvation) IRC->Energy Validated

Figure 1: Standard computational workflow for validating transition states in decarboxylation studies.

Mechanistic Insights

Non-Enzymatic Decarboxylation

In the absence of a catalyst, 2-keto acids resist decarboxylation. QM studies reveal why:

  • Direct Mechanism: Involves a four-membered cyclic transition state.

  • Barrier Height: Calculated

    
     is approximately 70–77 kcal/mol  in the gas phase.
    
  • Water Assistance: Explicit water molecules can act as proton bridges, lowering the barrier slightly, but it remains kinetically inaccessible at room temperature.

ThDP-Dependent Enzymatic Mechanism

The enzyme Pyruvate Decarboxylase (PDC) utilizes Thiamine Diphosphate (ThDP) to bypass the high-energy direct route.[2] The QM-derived mechanism proceeds as follows:

  • Ylide Formation: The C2 carbon of the ThDP thiazolium ring is deprotonated (often by a conserved Glutamate), forming a nucleophilic ylide.

  • Nucleophilic Attack: The ylide attacks the

    
    -carbonyl of the 2-keto acid, forming the covalent Lactyl-ThDP (LThDP)  intermediate.
    
  • Decarboxylation (Rate-Limiting Step): The carboxyl group leaves as

    
    . The thiazolium ring acts as an "electron sink," stabilizing the developing negative charge on the 
    
    
    
    -carbon via resonance. This forms the Enamine/Carbanion intermediate.[1]
  • Product Release: Protonation and cleavage release the aldehyde product.

Quantitative Energy Comparison

The catalytic power of ThDP is quantified by the reduction in activation energy (


).
Reaction PathwayMechanism

(kcal/mol)
Rate Description
Uncatalyzed Direct 4-center TS~75.0Negligible
Uncatalyzed Water-assisted~40.0 - 50.0Very Slow
Enzymatic (PDC) ThDP-mediated (C-C bond cleavage)15.0 - 22.0 Fast (

)

Table 1: Comparative energy barriers derived from DFT and QM/MM studies [1, 3, 5].

Case Study: Benzoylformate Decarboxylase (BFDC)

BFDC is a model system for studying stereoselectivity and "off-cycle" intermediates.[1]

The "Off-Cycle" Intermediate

Recent DFT studies [4] identified a tricyclic form of the ThDP cofactor in BFDC.[1]

  • Observation: A stable intermediate forms that is lower in energy than the active ylide.

  • Impact: This species acts as a resting state, potentially slowing kinetics but protecting the reactive ylide from side reactions.

  • Significance: Drug design targeting BFDC-like enzymes must account for these off-cycle wells, as they represent the dominant population of the cofactor in steady state.

Pathway Visualization

The following diagram illustrates the ThDP-catalytic cycle as elucidated by QM/MM calculations.

ThDP_Mechanism Ylide ThDP Ylide (Nucleophile) LThDP Tetrahedral Intermediate (Lactyl-ThDP) Ylide->LThDP Nucleophilic Attack Substrate 2-Keto Acid (Substrate) Substrate->LThDP Bind TS_Decarb TS: Decarboxylation (C-C Bond Break) LThDP->TS_Decarb Enamine Enamine/Carbanion (Resonance Stabilized) TS_Decarb->Enamine CO2 Release Enamine->Ylide Regenerate Product Aldehyde + CO2 Enamine->Product Protonation & Cleavage

Figure 2: ThDP-dependent decarboxylation cycle. The red hexagon marks the rate-determining transition state.

Implications for Drug Development

Understanding the transition state (TS) via QM allows for the design of Transition State Analogs (TSAs) .

  • Inhibitor Design: Molecules that mimic the geometry and charge distribution of the Lactyl-ThDP transition state (specifically the elongating C-C bond) bind with high affinity (

    
    ).
    
  • Phosphonate Analogs: QM studies suggest that replacing the carboxylate group with a phosphonate group creates a "dead-end" complex that mimics the tetrahedral intermediate but cannot decarboxylate [6].

References

  • Computational screening of novel thiamine-catalyzed decarboxylation reactions of 2-keto acids. Source: PubMed (NIH) URL:[Link]

  • A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Source: PubMed Central (PMC) URL:[Link]

  • A potential energy profile of the catalytic cycle of pyruvate decarboxylase. Source: Scientific Research Publishing URL:[Link]

  • Computational Study of Enantioselective Carboligation Catalyzed by Benzoylformate Decarboxylase. Source: IU Indianapolis ScholarWorks URL:[Link]

  • Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution. Source: ACS Publications (JACS Au) URL:[Link]

  • Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Source: PubMed Central URL:[Link]

Sources

Exploratory

In Silico Architectures: A Comprehensive Protocol for the Theoretical Investigation of Dimethoxybenzene Bioactivity

Executive Summary Dimethoxybenzene (DMB) derivatives, particularly those based on the veratrole (1,2-dimethoxybenzene) and hydroquinone dimethyl ether (1,4-dimethoxybenzene) scaffolds, represent a privileged structural c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethoxybenzene (DMB) derivatives, particularly those based on the veratrole (1,2-dimethoxybenzene) and hydroquinone dimethyl ether (1,4-dimethoxybenzene) scaffolds, represent a privileged structural class in medicinal chemistry. Their electronic versatility—driven by the electron-donating methoxy groups—makes them ideal candidates for antioxidant, antimicrobial, and anticancer therapeutics.

This technical guide provides a rigorous, self-validating computational framework for investigating these compounds. Moving beyond simple observation, we establish a causal link between quantum mechanical descriptors (DFT) and macroscopic biological endpoints (Docking/MD/ADMET). This protocol is designed for researchers seeking to elevate their in silico workflows to meet high-impact publication standards.

The Electronic Scaffold: Quantum Chemical Profiling (DFT)

The bioactivity of DMB derivatives is fundamentally rooted in their electronic structure. The methoxy groups activate the benzene ring, influencing the molecular electrostatic potential (MEP) and facilitating non-covalent interactions with protein targets.

The Computational Standard

For organic bioactive molecules, the B3LYP hybrid functional combined with the 6-311G(d,p) basis set is the established "Gold Standard" for geometry optimization. It offers the optimal balance between computational cost and accuracy for predicting bond lengths, angles, and vibrational frequencies.

  • Protocol:

    • Geometry Optimization: Minimize energy to the ground state in the gas phase (and solvent phase using PCM/SMD models like water or DMSO).

    • Frequency Calculation: Ensure no imaginary frequencies exist (confirms a true local minimum).

    • Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies.

Interpreting Reactivity Descriptors

We do not merely list energies; we derive biological significance using Koopmans' theorem.

DescriptorFormulaBiological Significance for DMBs
Energy Gap (

)

Kinetic Stability: A lower gap implies higher reactivity and "softness," often correlating with better protein binding but lower metabolic stability.
Chemical Hardness (

)

Resistance to Charge Transfer: Hard molecules (high

) are less reactive. Effective drugs often balance hardness to ensure they reach the target intact.
Electrophilicity (

)

Receptor Binding: High

indicates a strong capacity to accept electrons, crucial for interacting with nucleophilic residues (e.g., Cysteine, Serine) in active sites.
  • Antioxidant Mechanism: For DMBs, calculate the Bond Dissociation Enthalpy (BDE) of adjacent phenolic -OH groups (if present, as in resveratrol analogs). A lower BDE signifies a dominant Hydrogen Atom Transfer (HAT) mechanism, essential for radical scavenging.

Receptor-Ligand Interaction Profiling (Molecular Docking)

Docking predicts the orientation and affinity of the ligand. However, a high score is meaningless without validation.

Target Selection Strategy

DMB derivatives have shown pleiotropic activity. Select targets based on the specific derivative subclass:

  • Anticancer: EGFR (e.g., PDB: 1M17), PI3K

    
    , Carbonic Anhydrase XII.
    
  • Antimicrobial: DNA Gyrase B (e.g., PDB: 1KZN), Dihydrofolate Reductase (DHFR).

  • Anti-inflammatory: COX-2, 5-LOX.

The Self-Validating Docking Protocol

To ensure Trustworthiness (E-E-A-T), every docking study must include a validation step.

  • Preparation: Remove water/co-factors. Add polar hydrogens and Kollman charges to the protein.

  • Grid Generation: Center the grid box on the active site residues (identified via literature or the co-crystallized ligand).

  • Re-docking Validation (Critical):

    • Extract the native co-crystallized ligand.

    • Dock it back into the active site.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Ligand Docking: Dock the novel DMB derivatives using the validated grid parameters.

Dynamic Stability: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. MD simulations (typically 100 ns using GROMACS or AMBER) reveal the temporal stability of the complex.

Key Metrics for DMB Complexes
  • RMSD (Root Mean Square Deviation): Measures structural deviation from the starting structure. A plateau indicates equilibration.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Low RMSF at the binding site confirms tight ligand locking.

  • Rg (Radius of Gyration): Indicates protein compactness. Sudden expansion suggests ligand-induced unfolding (instability).

Visualizing the Workflow

The following diagram outlines the integrated computational pipeline, from quantum mechanics to dynamic simulation.

G cluster_0 Phase 1: Quantum Mechanics (DFT) cluster_1 Phase 2: Interaction Profiling cluster_2 Phase 3: Dynamic Stability Geometry Geometry Optimization (B3LYP/6-311G(d,p)) FMO FMO Analysis (HOMO/LUMO/MEP) Geometry->FMO Descriptors Reactivity Descriptors (Hardness, Softness, BDE) FMO->Descriptors Docking Molecular Docking (AutoDock Vina) Descriptors->Docking Selects Ligands TargetPrep Target Selection & Prep (e.g., EGFR, DNA Gyrase) Validation Re-docking Validation (RMSD < 2.0 Å) TargetPrep->Validation Validation->Docking SystemSetup Solvation & Neutralization (TIP3P Water, Na+/Cl-) Docking->SystemSetup Best Pose Production MD Production Run (100 ns, NPT Ensemble) SystemSetup->Production Analysis Trajectory Analysis (RMSD, RMSF, MMPBSA) Production->Analysis

Figure 1: Integrated computational workflow for DMB derivatives. Phase 1 establishes electronic viability; Phase 2 screens for affinity; Phase 3 validates temporal stability.

Biological Context: The EGFR Signaling Pathway

Many DMB derivatives (e.g., resveratrol analogs, quinazoline-DMB hybrids) exert anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR). Understanding this pathway is crucial for interpreting docking results against EGFR kinase domains.

EGFR_Pathway Ligand DMB Derivative (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Inhibits Apoptosis Apoptosis (Cell Death) Ligand->Apoptosis Promotes PI3K PI3K EGFR->PI3K Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Simplified EGFR/PI3K/Akt signaling cascade. DMB derivatives often target the ATP-binding pocket of EGFR, blocking downstream proliferation signals.

Pharmacokinetic Safety Profiling (ADMET)

A potent inhibitor is useless if it is toxic or cannot reach the target. Use SwissADME or pkCSM to predict the following:

ParameterAcceptable Range/RuleRelevance to DMBs
Lipinski's Rule of 5 MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10DMBs are small molecules, usually passing easily. Watch for high LogP in highly methylated derivatives.
GI Absorption "High"Essential for oral bioavailability.
BBB Permeability Yes/No"Yes" is desired for neuroprotective targets; "No" for peripheral targets to avoid CNS side effects.
CYP Inhibition CYP1A2, CYP2C9, CYP2D6, CYP3A4Inhibition can lead to drug-drug interactions. DMBs often interact with CYP enzymes due to the methoxy metabolism.
Toxicity (AMES) Non-mutagenicEssential safety check.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. Source: PMC / NIH [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes. Source: MDPI [Link]

  • Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. Source: PMC / NIH [Link]

  • Resveratrol derivatives: Synthesis and their biological activities. Source: European Journal of Medicinal Chemistry [Link]

  • FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Source: Journal of Cheminformatics [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation

This Application Note is designed as a high-level technical guide for the synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9), a critical intermediate in the synthesis of various pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9), a critical intermediate in the synthesis of various pharmaceutical compounds, including fibrate analogues.

Executive Summary

This protocol details the regioselective Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride using aluminum chloride (


) as a Lewis acid catalyst. The resulting keto-acid, 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid , serves as a versatile building block for drug discovery, particularly in the development of lipid-regulating agents.

Key Technical Advantages of This Protocol:

  • Regioselectivity: Exploits the ortho-directing power of the methoxy groups to achieve high positional selectivity.

  • Self-Validating Purification: Utilizes an acid-base extraction workflow that chemically separates the product from unreacted starting material without immediate need for chromatography.

  • Scalability: Designed for milligram to multi-gram scale synthesis.

Reaction Mechanism & Logic

The reaction proceeds via an electrophilic aromatic substitution (


).[1] The glutaric anhydride is activated by 

, opening the ring to form a highly electrophilic acylium-aluminum complex. This complex attacks the electron-rich 1,4-dimethoxybenzene ring.

Stoichiometry Note: Unlike standard acylations using acyl chlorides (which require ~1.1 eq of


), anhydride acylations require at least 2.2 equivalents  of 

.
  • 1st Equivalent: Coordinates with the liberated carboxylate oxygen (formed upon ring opening).

  • 2nd Equivalent: Activates the carbonyl electrophile.

Mechanism Visualization

FC_Mechanism Substrate 1,4-Dimethoxybenzene Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Anhydride Glutaric Anhydride Complex Acylium-AlCl3 Complex Anhydride->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Complex->Intermediate + Substrate Product_Salt Aluminum Salt of Product Intermediate->Product_Salt - HCl (Re-aromatization) Final_Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Product_Salt->Final_Product Acid Quench (Hydrolysis)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.DensityRole
1,4-Dimethoxybenzene 138.161.0SolidSubstrate
Glutaric Anhydride 114.101.1SolidAcylating Agent
Aluminum Chloride (

)
133.342.5SolidCatalyst (Anhydrous)
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
HCl (conc.) 36.46Quench-Hydrolysis

Equipment:

  • Three-neck round-bottom flask (flame-dried/oven-dried).

  • Addition funnel (pressure-equalizing).

  • Inert gas line (

    
     or Ar).
    
  • Ice/Salt bath (

    
     to 
    
    
    
    ).
  • HCl trap (scrubber) for evolved gas.

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Complexation" Phase)

  • Purge the reaction setup with Nitrogen (

    
    ) to ensure an anhydrous environment. Moisture deactivates 
    
    
    
    .
  • Charge the flask with Glutaric Anhydride (1.1 eq) and anhydrous DCM (approx. 5-7 mL per gram of substrate).

  • Cool the mixture to

    
     in an ice bath.
    
  • Add

    
     (2.5 eq)  portion-wise over 15 minutes.
    
    • Observation: The solution may turn yellow/orange as the acylium complex forms. Ensure the internal temperature remains

      
      .
      

Step 2: Substrate Addition (The "Reaction" Phase)

  • Dissolve 1,4-Dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the pre-formed catalyst complex at

    
    .
    
    • Reasoning: Adding the electron-rich aromatic ring to the pre-formed complex prevents polymerization and controls the exotherm.

  • Allow the reaction to warm to Room Temperature (RT) gradually.

  • Stir at RT for 4–16 hours. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of 1,4-dimethoxybenzene.

Step 3: Quenching & Hydrolysis

  • Cool the reaction mixture back to

    
    .
    
  • CAUTION: Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10:1 ratio).

    • Safety: This step is highly exothermic.[2] Vigorous stirring is required to break up the aluminum salts.

  • Stir for 30 minutes until all solids are hydrolyzed and two distinct liquid layers are visible.

Purification: The Acid-Base Extraction Strategy

This workflow guarantees that neutral side products (unreacted starting material) are removed without chromatography.

Purification_Workflow Crude Crude Reaction Mixture (Organic + Aqueous Acid) Sep1 Separate Layers Crude->Sep1 Org1 Organic Layer (DCM) Contains: Product + Impurities Sep1->Org1 Aq1 Aqueous Acid Layer (Discard) Sep1->Aq1 Base_Ext Extract with 1M NaOH Org1->Base_Ext Org2 Organic Layer (DCM) Contains: Unreacted 1,4-Dimethoxybenzene Base_Ext->Org2 Discard Neutral Organics Aq2 Aqueous Basic Layer Contains: Product (Carboxylate Salt) Base_Ext->Aq2 Acidify Acidify with HCl to pH 1-2 Aq2->Acidify Precip Precipitation of Solid Product Acidify->Precip

Figure 2: Acid-Base extraction workflow for purification.

  • Separation: Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM. Combine organic layers.

  • Base Extraction: Wash the combined DCM layer with 1M NaOH (3x).

    • Chemistry: The target molecule (carboxylic acid) converts to its sodium salt and moves to the aqueous phase. Neutral impurities stay in the DCM.

  • Isolation: Collect the aqueous basic layer.

    • Optional: Wash the basic aqueous layer with fresh DCM to remove trace neutrals.

  • Acidification: Slowly add concentrated HCl to the basic aqueous layer until pH < 2.

    • Result: The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Moisture Control Strictly AnhydrousWater destroys

, stopping the reaction and releasing HCl gas.
Temperature (

)

High temps (>40°C) may cause de-alkylation of the methoxy groups (cleavage to phenols).
AlCl3 Quality Free-flowing powderYellow/clumped

indicates hydrolysis and will lower yields.
Addition Rate Slow (Dropwise)Rapid addition causes localized hot spots, leading to polysubstitution or polymerization.

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Old/Wet

      
      .
      
    • Solution: Use fresh catalyst from a newly opened bottle or sublime old catalyst. Increase catalyst loading to 3.0 eq.

  • Problem: Product is an Oil/Gum.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate the oil with hexanes or diethyl ether to induce crystallization. Ensure the acidification step reaches pH 1.

  • Problem: Demethylation (formation of phenols).

    • Cause: Reaction temperature too high or reaction time too long.

    • Solution: Keep T < 25°C. Monitor strictly by TLC.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of 5-aryl-5-oxopentanoic acids

    • ChemNet Database Entry (CAS 63467-20-9).[3]

  • General Protocol for Anhydride Acylation

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section: Aromatic Ketones via Friedel-Crafts).[1][4]

  • Related Acylation of Dimethoxybenzenes

    • BenchChem Technical Guide: Friedel-Crafts Alkylation/Acylation of Activated Arenes.

Sources

Application

Application Note: Protocol for the Purification of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

-oxo-2,5-dimethoxybenzenevaleric acid.[1] Abstract & Scope This technical guide outlines a robust protocol for the isolation and purification of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid, a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026


-oxo-2,5-dimethoxybenzenevaleric acid.[1]

Abstract & Scope

This technical guide outlines a robust protocol for the isolation and purification of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid, a key intermediate in the synthesis of lipid-regulating agents and functionalized aromatic scaffolds.[1] The protocol addresses specific challenges associated with Friedel-Crafts acylation products, including the removal of unreacted 1,4-dimethoxybenzene, aluminum salts, and potential demethylated phenolic byproducts.[1] The methodology prioritizes a pKa-driven acid-base extraction followed by a solvent-selective recrystallization , ensuring high purity (>98% HPLC) suitable for pharmaceutical applications.[1]

Chemical Context & Safety

Molecule Properties:

  • Molecular Weight: 252.26 g/mol

  • Acidity (pKa): ~4.5 (Carboxylic acid); Phenolic impurities (if present) ~10.0.[1]

  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, dilute alkali. Insoluble in water (acid form).

Critical Impurities:

  • 1,4-Dimethoxybenzene: Unreacted starting material (Neutral).

  • Glutaric Acid: Hydrolysis product of excess anhydride (Water soluble).

  • 5-(2-Hydroxy-5-methoxyphenyl)-5-oxopentanoic acid: A potential byproduct caused by AlCl

    
    -mediated demethylation of the ortho-methoxy group.[1] This impurity is problematic due to structural similarity but possesses a phenolic proton.
    

Safety Warning:

  • Aluminum Chloride (AlCl

    
    ):  Reacts violently with water. Quench reactions slowly.
    
  • Solvents: DCM is a suspected carcinogen; use in a fume hood.

Pre-Purification Assessment

Before initiating the purification workflow, analyze the crude reaction mixture via TLC or HPLC.

  • TLC System: Ethyl Acetate:Hexane (1:[1][2]1) + 1% Acetic Acid.

    • Product: R

      
       ~0.3–0.4 (Streaks without acid).[2]
      
    • Starting Material (Dimethoxybenzene): R

      
       ~0.8 (High mobility).
      
    • Phenolic Impurity: R

      
       slightly lower than product; stains distinctively with FeCl
      
      
      
      (purple).

Primary Purification: pKa-Controlled Extraction

This step is the "Chemical Filter." It relies on the acidity difference between the target carboxylic acid (pKa ~4.5), the neutral starting material, and the weakly acidic phenolic byproducts (pKa ~10).

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Sodium Bicarbonate (NaHCO

    
    ) solution (pH ~8.5)[1]
    
  • 6N Hydrochloric Acid (HCl)[1]

Protocol:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). If the crude is an oil from the quench, extract directly into DCM.

  • Selective Extraction (The Critical Step):

    • Extract the organic phase with Saturated NaHCO

      
        (3 x volumes).
      
    • Mechanism:[3][4][5][6][7][8] NaHCO

      
       is basic enough to deprotonate the Carboxylic Acid (forming the water-soluble carboxylate) but not  basic enough to deprotonate the Phenolic impurity (remains neutral/organic soluble).
      
    • Caution: Evolution of CO

      
       gas will occur.[1] Vent separatory funnel frequently.
      
  • Organic Wash:

    • Keep the Aqueous Layer (contains Product).

    • Discard the Organic Layer (contains unreacted 1,4-dimethoxybenzene and phenolic impurities).[1]

    • Optional Polish: Back-wash the aqueous layer once with fresh DCM to remove entrained neutrals.[1]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 6N HCl to pH 1–2 while stirring.

    • The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts and glutaric acid), and dry under vacuum.

Secondary Purification: Recrystallization

The precipitated solid is typically 90-95% pure. Recrystallization removes trace colored impurities and occluded isomers.

Solvent Selection:

  • Option A (Standard): Ethanol/Water (1:1 to 2:1). Good for removing polar byproducts.

  • Option B (Non-Polar Polish): Toluene. Excellent for removing lipophilic traces; the acid is sparingly soluble in cold toluene but soluble in hot.

Recrystallization Protocol (Toluene Method):

  • Suspend the dried solid in Toluene (approx. 5-7 mL/g).

  • Heat to reflux (110°C). The solid should dissolve completely.[3]

    • Note: If insoluble dark specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0–4°C in an ice bath for 1 hour.

  • Filter the crystalline product.

  • Wash the filter cake with cold Hexane or cold Toluene.

  • Dry in a vacuum oven at 45°C.

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision points and phase separations, highlighting the removal of specific impurities at each stage.

PurificationProtocol Crude Crude Reaction Mixture (Target Acid + Neutral SM + Phenols) Dissolve Dissolve in DCM Crude->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutral SM + Phenols) PhaseSep->OrgLayer Neutrals/Phenols remain in Organic Phase AqLayer Aqueous Layer (Contains Target Carboxylate) PhaseSep->AqLayer Target Acid becomes Water Soluble Salt Discard Discard / Recycle SM OrgLayer->Discard Acidify Acidify with HCl to pH 1 (Precipitation) AqLayer->Acidify Filter Filtration & Water Wash Acidify->Filter CrudeSolid Crude Solid (>90% Pure) Filter->CrudeSolid Recryst Recrystallization (Toluene or EtOH/H2O) CrudeSolid->Recryst FinalProduct Pure 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid (>98%) Recryst->FinalProduct

Caption: Logical workflow for the purification of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid, emphasizing the pKa-dependent separation of phenolic impurities.

Analytical Validation (Quality Control)[1]

Verify the final product using the following criteria:

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl

or DMSO-d

)

~3.8 (s, 6H, OMe);

~2.0 (m, 2H);

~2.4 (t, 2H);

~3.0 (t, 2H); Aromatic protons (3H).[1]
Purity HPLC (C18 Column) >98.0% Area (UV @ 254 nm). Mobile Phase: ACN/Water + 0.1% TFA.
Phenol Content Colorimetric / HPLC Negative FeCl

test; Absence of peak shift at high pH.[1]
Melting Point Capillary Sharp range (Typically 100–110°C range, verify against specific batch standard).

Troubleshooting

  • Issue: Product Oils Out during Acidification.

    • Cause: Acidification is too rapid or temperature is too high.

    • Solution: Cool aqueous solution to <5°C before adding HCl. Add acid dropwise.[4][9] If oil persists, extract the oil back into EtOAc, dry, and evaporate to obtain a solid, then recrystallize.

  • Issue: Low Yield.

    • Cause: Product slightly soluble in water or incomplete precipitation.

    • Solution: Saturate the acidified aqueous layer with NaCl (salting out) and extract with EtOAc to recover remaining product.

  • Issue: Purple Color in Product.

    • Cause: Presence of phenolic impurities (demethylation).

    • Solution: Repeat the NaHCO

      
       extraction. Ensure the base is not NaOH (which extracts phenols). Use only Bicarbonate.
      

References

  • Friedel-Crafts Acylation Mechanisms & Procedures

    • Source: Mercer University Chemistry Department.
    • URL:[Link]

  • Purification of Aroylbutyric Acids

    • Title: Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (Patent US20050250961A1).[1] Note: Describes analogous workup/crystallization for keto-acids.

    • URL
  • Compound Data & Physical Properties

    • Source: ChemNet CAS Database (CAS 63467-20-9).[1][10]

  • Solubility & Handling of Keto-Acid Metabolites

    • Source: MedChemExpress Product Guide for 5-Methoxy-5-oxopentanoic acid (Analogous solubility data).[1]

Sources

Method

Application Note: Analytical Characterization &amp; Purity Assessment of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Executive Summary This guide details the analytical protocols for the characterization of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of benzazepine-based pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the characterization of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of benzazepine-based pharmaceutical agents. Due to its structural features—a lipophilic dimethoxybenzene core coupled with a polar carboxylic acid tail—this molecule presents specific challenges in solubility and chromatographic retention.

This document provides a validated UHPLC-UV/MS method for purity assessment, a structural elucidation guide using NMR spectroscopy, and a potentiometric titration protocol for precise assay determination.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
CAS Number 1402232-63-6
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted) ~4.5 (Carboxylic acid)
Synthetic Context & Impurity Logic

Understanding the synthesis is vital for anticipating impurities. This compound is typically synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride.

SynthesisPath SM1 1,4-Dimethoxybenzene Reaction Friedel-Crafts Acylation (AlCl3 / Lewis Acid) SM1->Reaction SM2 Glutaric Anhydride SM2->Reaction Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Reaction->Product Imp1 Impurity A: Unreacted SM Reaction->Imp1 Imp2 Impurity B: Demethylated Phenols (Over-reaction) Reaction->Imp2 Imp3 Impurity C: Glutaric Acid (Hydrolysis) Reaction->Imp3

Figure 1: Synthetic pathway and potential impurity profile.

Method 1: UHPLC-UV/MS Purity Assessment

Objective: To separate the target analyte from unreacted starting materials (1,4-dimethoxybenzene) and hydrolyzed byproducts (glutaric acid).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent C18)

  • Column Temp: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Detection:

    • UV: 254 nm (Aromatic core) and 210 nm (Universal/Carboxyl)

    • MS: ESI Positive/Negative Switching (Target Mass: 253.26 [M+H]⁺ / 251.26 [M-H]⁻)

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

    • Note: Acidification is critical to suppress ionization of the carboxylic acid, ensuring sharp peak shape and retention.

Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End
Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile (diluent). Sonicate for 5 mins. (Conc: 1 mg/mL).

  • Working Solution: Dilute 100 µL of Stock Solution into 900 µL of diluent. Vortex mix. (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.

Method 2: Structural Identification (NMR)

Objective: To confirm the substitution pattern on the aromatic ring and the integrity of the aliphatic chain.

1H NMR (400 MHz, CDCl₃) - Predicted Assignments

The spectrum should show distinct regions for the aromatic core, methoxy groups, and the pentanoic acid chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton
7.35 Doublet (J=3 Hz)1HAr-H6 Ortho to carbonyl (deshielded)
7.05 dd (J=9, 3 Hz)1HAr-H4 Para to carbonyl
6.90 Doublet (J=9 Hz)1HAr-H3 Ortho to OMe, Meta to carbonyl
3.85 Singlet3H-OCH3 Methoxy (C2 position)
3.78 Singlet3H-OCH3 Methoxy (C5 position)
3.02 Triplet2H-C(=O)CH2 -α-Methylene to ketone
2.45 Triplet2H-CH2 COOHα-Methylene to acid
2.05 Quintet2H-CH2CH2 CH2-Central methylene
Critical diagnostic checks
  • Regiochemistry: The splitting pattern of the aromatic region (1 doublet, 1 dd, 1 doublet) confirms the 1,2,4-trisubstituted ring pattern (which corresponds to the 2,5-dimethoxy-1-acyl structure).

  • Chain Integrity: The three aliphatic signals must integrate 2:2:2. Any deviation suggests degradation of the glutaric chain.

Method 3: Potentiometric Titration (Assay)

Objective: To determine the precise mass balance/assay of the material, which HPLC area% may overestimate if inorganic salts or non-UV active impurities are present.

Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50 mL Methanol/Water (1:1 v/v).

  • Procedure:

    • Accurately weigh ~150 mg of the sample (W).

    • Dissolve in the solvent mixture.[1]

    • Titrate with 0.1 N NaOH using a potentiometric autotitrator.

    • Determine the endpoint (inflection point) corresponding to the carboxylic acid.

  • Calculation:

    
    
    
    • 
      : Volume of NaOH at endpoint (mL)
      
    • 
      : Normality of NaOH
      
    • 
      : 252.26  g/mol 
      
    • 
      : Sample weight (mg)
      

Analytical Workflow Diagram

Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay Start Raw Sample 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid NMR 1H NMR (CDCl3) Start->NMR HPLC UHPLC-UV/MS (Purity %) Start->HPLC Titration Potentiometric Titration (Assay w/w%) Start->Titration Decision Pass Specifications? Purity > 98% Assay 98-102% NMR->Decision IR FT-IR (C=O Ketone vs Acid) HPLC->Decision Titration->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Figure 2: Analytical decision matrix for material release.

References

  • PubChem. (n.d.). 5-Oxopentanoic acid. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Friedel, C., & Crafts, J. M. (1877).[2][3] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational reference for the acylation mechanism).

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Profiling of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5] This application note details the standardized protocol for evaluating the in vitro cytotoxicity of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the standardized protocol for evaluating the in vitro cytotoxicity of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (hereafter referred to as 5-DOPA ). This compound belongs to the class of phenyl-oxo-pentanoic acids, often utilized as synthetic intermediates for histone deacetylase (HDAC) inhibitors, neuroprotective agents, and matrix metalloproteinase inhibitors.

Due to its specific structural moieties—a lipophilic dimethoxybenzene ring coupled with a polar carboxylic acid tail—5-DOPA presents unique solubility and pH challenges in cell culture media. This guide provides a robust, self-validating workflow to determine IC50 values accurately, distinguishing true cytotoxic activity from artifacts caused by precipitation or acidity.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Assay
Molecular Formula C₁₃H₁₆O₅Moderate molecular weight (252.26 g/mol )
Functional Groups Carboxylic Acid, Ketone, DimethoxypH sensitive; Potential redox activity
Solubility Low in water; High in DMSO/DMFRequires DMSO stock; Risk of precipitation in aqueous media >100 µM
Stability Stable at -20°C (solid)Avoid repeated freeze-thaw of DMSO stocks

Experimental Design Strategy

To ensure scientific integrity (E-E-A-T), this protocol moves beyond simple "add-and-read" instructions. We employ a Triangulated Validation Approach :

  • Metabolic Activity (MTT/MTS): Primary screen to assess mitochondrial function.

  • Membrane Integrity (LDH): Secondary screen to distinguish necrosis from apoptosis.

  • ROS Generation: Mechanistic probe, as methoxy-benzenes can undergo metabolic activation to quinones, generating reactive oxygen species.

Cell Line Selection
  • HepG2 (Liver): Essential for assessing metabolic activation (cytochrome P450 activity).

  • MCF-7 (Breast) or HeLa (Cervical): Standard solid tumor models for general toxicity.

  • NIH/3T3 (Fibroblast): Non-malignant control to determine the Selectivity Index (SI).

Visualized Experimental Workflow

The following diagram outlines the critical path from compound solubilization to data acquisition.

G Compound 5-DOPA Powder (Store -20°C) Stock Stock Soln (50 mM in DMSO) Compound->Stock Solubilize Dilution Serial Dilution (PBS/Media, pH 7.4) Stock->Dilution Max 0.5% DMSO Incubation Treatment (24h - 72h) Dilution->Incubation Cells Cell Seeding (3k-5k cells/well) Cells->Incubation Adhere 24h Assay_MTT MTT Addition (Metabolic) Incubation->Assay_MTT Assay_LDH LDH Release (Membrane) Incubation->Assay_LDH Readout Spectrophotometry (OD 570nm / 490nm) Assay_MTT->Readout Assay_LDH->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 1: Step-by-step workflow for the cytotoxicity profiling of 5-DOPA, ensuring proper solubilization and dual-endpoint verification.

Detailed Protocols

Protocol A: Stock Solution Preparation (Critical Step)

Rationale: The carboxylic acid moiety can lower the pH of weak buffers. The dimethoxy group requires organic solvent for initial solubilization.

  • Weighing: Accurately weigh 5-10 mg of 5-DOPA.

  • Solvent: Dissolve in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .

    • Calculation Example: For 5 mg (MW 252.26), add ~396 µL DMSO.

  • Vortex: Vortex vigorously for 1 minute. Ensure no visible crystals remain.

  • Aliquot: Dispense into opaque PCR tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock into pre-warmed culture media.

    • Caution: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to prevent solvent-induced toxicity.

Protocol B: MTT Cytotoxicity Assay

Rationale: Measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. A decrease in signal indicates mitochondrial dysfunction or cell death.

Materials:

  • Target Cells (e.g., MCF-7).[1][2]

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO or SDS-HCl).

Steps:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Volume: 100 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL of fresh media containing 5-DOPA at serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Controls:

      • Negative: Media + 0.5% DMSO (Vehicle).

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media + Compound (No cells) – Crucial to check if 5-DOPA chemically reduces MTT.

  • Incubation: Incubate for 48 or 72 hours .

  • Labeling: Add 20 µL MTT reagent to each well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Reading: Measure Absorbance at 570 nm (reference 630 nm).

Protocol C: Mechanistic Validation (ROS Assay)

Rationale: 2,5-dimethoxybenzenes can participate in redox cycling. This step validates if toxicity is oxidative-stress mediated.

  • Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Loading: Pre-load cells with 10 µM DCFH-DA for 30 mins.

  • Exposure: Treat with 5-DOPA (at IC50 concentration) for 4–6 hours.

  • Readout: Fluorescence intensity (Ex/Em: 485/535 nm).

    • Expectation: If 5-DOPA acts via quinone formation, a significant increase in ROS signal relative to vehicle is expected.

Potential Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action based on the structural homology of 5-DOPA to other dimethoxy-phenyl derivatives.

Pathway DOPA 5-DOPA (Extracellular) Entry Passive Diffusion DOPA->Entry Intra Intracellular Accumulation Entry->Intra CYP CYP450 Metabolism Intra->CYP Possible Mito Mitochondrial Dysfunction Intra->Mito Direct Effect? Quinone Quinone Intermediate CYP->Quinone ROS ROS Generation (Superoxide) Quinone->ROS Redox Cycling ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism involving metabolic activation and oxidative stress leading to apoptosis.

Data Analysis & Troubleshooting

Calculation of IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.



Troubleshooting Guide
ObservationRoot CauseSolution
Precipitation in wells Compound insolubility at high conc.Check media pH; do not exceed 100 µM; ensure DMSO is mixed rapidly.
High Background (Blank) Compound reduces MTTUse MTS or ATP-based assay (CellTiter-Glo) instead.
Yellow media turn Acidification by 5-DOPABuffer media with 25 mM HEPES.
No Toxicity Compound effluxCheck for MDR/P-gp expression in cell line.

References

  • Hansen Solubility Parameters & Solvent Selection: Source: Smolecule. (2023).[3][4] Solubility and Physicochemical Properties of Dimethoxyphenyl-oxopentanoic acid derivatives. (General reference for solubility parameters of this class).

  • MTT Assay Standardization: Source: National Institutes of Health (NIH). (2011). Assay Guidance Manual: Cell Viability Assays.

  • Cytotoxicity of Phenylpropanoic/Pentanoic Acid Derivatives: Source: ResearchGate. (2025). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (Provides comparative IC50 ranges for structural analogs).

  • Mechanisms of Dimethoxybenzene Toxicity: Source: MedChemExpress. (2023). 5-Methoxy-5-oxopentanoic acid Endogenous Metabolite Protocols. (Protocol grounding for keto-acid handling).

  • Glutaric Acid Derivative Synthesis & Bioactivity: Source: Organic Syntheses.[5][6] Preparation of Glutaric Acid Derivatives. (Background on the chemical stability of the scaffold).

Sources

Method

Cell viability studies using dimethoxyphenyl derivatives

Application Note: Comprehensive Evaluation of Cell Viability and Apoptotic Induction by 3,4-Dimethoxyphenyl Derivatives Introduction & Pharmacological Significance The 3,4-dimethoxyphenyl (DMP) moiety acts as a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Evaluation of Cell Viability and Apoptotic Induction by 3,4-Dimethoxyphenyl Derivatives

Introduction & Pharmacological Significance

The 3,4-dimethoxyphenyl (DMP) moiety acts as a privileged pharmacophore in medicinal chemistry, frequently integrated into chalcones, stilbenes (e.g., methylated resveratrol), and heterocyclic anticancer agents. Its structural significance lies in its ability to mimic the B-ring of colchicine and combretastatin A-4, facilitating interaction with tubulin and diverse kinase targets.

Unlike their 2,5- or 2,4-dimethoxy isomers, 3,4-DMP derivatives often exhibit superior cytotoxicity against solid tumor lines (e.g., MCF-7, MDA-MB-231) while maintaining a favorable selectivity index (SI) relative to non-malignant fibroblasts. The primary mechanisms of action include mitochondrial dysfunction , Endoplasmic Reticulum (ER) stress , and G2/M cell cycle arrest .

This guide provides a rigorous, self-validating workflow for evaluating these lipophilic compounds, addressing specific challenges such as solubility, precipitation in aqueous media, and interference with colorimetric substrates.

Mechanism of Action: The DMP Signaling Cascade

Understanding the causality of cell death is critical for experimental design. DMP derivatives typically function as "multi-target" agents.

Key Pathway Interactions:

  • ER Stress: Accumulation of unfolded proteins leads to upregulation of GRP78 and CHOP, triggering the Unfolded Protein Response (UPR).

  • Mitochondrial Destabilization: Loss of Mitochondrial Membrane Potential (

    
    ) releases Cytochrome c.
    
  • Caspase Activation: The intrinsic pathway activates Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and apoptosis.

Graphviz Visualization: DMP-Induced Apoptotic Signaling

DMP_Apoptosis_Pathway DMP 3,4-Dimethoxyphenyl Derivative ER Endoplasmic Reticulum Stress DMP->ER Induction ROS ROS Generation DMP->ROS Redox imbalance UPR UPR Activation (PERK/IRE1) ER->UPR CHOP CHOP/ATF4 Upregulation UPR->CHOP Bcl2 Bcl-2/Mcl-1 (Inhibition) CHOP->Bcl2 Repression Bax Bax/Bak (Activation) CHOP->Bax Activation Mito Mitochondrial Depolarization (ΔΨm) Bcl2->Mito Loss of protection Bax->Mito Pore formation Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c release ROS->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & Cell Death Casp3->Apoptosis PARP Cleavage

Figure 1: Proposed mechanism of action for DMP derivatives involving ER stress-mediated mitochondrial apoptosis.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

Challenge: DMP derivatives are highly lipophilic. Improper solubilization leads to micro-precipitation in cell culture media, causing false "toxicity" readings due to physical cellular stress or optical interference.

  • Stock Solution: Dissolve the solid derivative in 100% DMSO (molecular biology grade) to a concentration of 20 mM . Vortex for 1 minute.

    • Validation: Solution must be optically clear. If turbid, sonicate at 37°C for 5 mins.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solution: Dilute the stock into pre-warmed (37°C) complete media immediately before use.

    • Critical Limit: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Quantitative Cell Viability (MTT Assay)

Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since DMP derivatives target mitochondria, this assay is biologically relevant but requires careful controls.

Materials:

  • Target Cells: MCF-7 (Breast), HepG2 (Liver), or HCT116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
  • Treatment:

    • Aspirate old media.

    • Add 100 µL of media containing serial dilutions of the DMP derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin (1 µM) or Staurosporine.

      • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Graphviz Visualization: MTT Workflow

MTT_Workflow Start Cell Seeding (24h adhesion) Treat Compound Treatment (Serial Dilution) Start->Treat Incubate Incubation (48h, 37°C) Treat->Incubate MTT_Add Add MTT Reagent (3-4h incubation) Incubate->MTT_Add Solubilize Dissolve Formazan (100µL DMSO) MTT_Add->Solubilize Read Read OD 570nm Calc IC50 Solubilize->Read

Figure 2: Step-by-step workflow for the MTT viability assay.

Protocol C: Apoptosis Detection (Annexin V-FITC / PI)

Rationale: To distinguish between necrotic toxicity and programmed cell death (apoptosis), which is the desired mechanism for anticancer agents.

  • Treatment: Treat cells (6-well plate) with the IC50 concentration of the DMP derivative for 24h.

  • Harvesting: Detach cells using accutase (avoid trypsin if possible to preserve membrane PS). Wash 2x with cold PBS.

  • Staining: Resuspend

    
     cells in 100 µL Binding Buffer.
    
    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

  • Incubation: 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Data Presentation & Analysis

Table 1: Expected IC50 Ranges for Common DMP Derivatives (MCF-7 Cells)

Compound Class Substituent Pattern Typical IC50 (µM) Selectivity Index (SI) Mechanism Note
Chalcone 3,4-dimethoxy (B-ring) 5.0 - 15.0 > 5.0 High ROS induction [1, 5]
Chalcone 2,4-dimethoxy 8.0 - 20.0 < 3.0 Lower selectivity [3]
Stilbene 3,4,5-trimethoxy 2.0 - 8.0 High Tubulin binding [2, 6]

| Synthetic | Sulfonamide-DMP | 10.0 - 30.0 | Moderate | Carbonic Anhydrase inhib. [4] |

Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered selective.

Calculation of IC50: Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Troubleshooting Guide

  • Issue: Precipitation of compound in wells.

    • Cause: Compound concentration > solubility limit in aqueous media.

    • Fix: Verify stock clarity. Do not exceed 100 µM in the final well. Inspect wells under a microscope before adding MTT.

  • Issue: High background absorbance.

    • Cause: DMP derivatives can be intrinsically colored (yellow/orange for chalcones).

    • Fix: Include a "Compound Only" control (media + compound, no cells) and subtract this value from the results.

  • Issue: Inconsistent IC50 values.

    • Cause: Evaporation of edge wells or variable cell seeding.

    • Fix: Use PBS in edge wells (do not use for data). Use a calibrated multichannel pipette.

References

  • Vertex AI Search. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. NIH PubMed Central. 1[2][3][4]

  • Vertex AI Search. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. ResearchGate. 5

  • Vertex AI Search. (2025). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis... as potential multi-target cytotoxic agents. NIH PubMed Central. 6[2][3][4]

  • BenchChem. (2025).[7][8] Application Notes and Protocols for In Vitro Cytotoxicity Testing of N-(3,4-dimethoxyphenyl)benzenesulfonamide. 8

  • Elsevier Inc. (2025).[9] Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress. NIH PubMed. 9

  • ACS Omega. (2022). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. 4[2][3][4]

Sources

Application

Tubulin polymerization inhibition assay for novel compounds

Application Note: Kinetic Profiling of Novel Tubulin Modulators via High-Throughput Polymerization Assays Introduction Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Novel Tubulin Modulators via High-Throughput Polymerization Assays

Introduction

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and structural integrity.[1][2][3][4] Composed of


- and 

-tubulin heterodimers, they undergo "dynamic instability"—a stochastic switching between polymerization (growth) and depolymerization (shrinkage). This dynamic nature makes tubulin a potent target for chemotherapeutic intervention.

Small molecule modulators of tubulin generally fall into two classes:

  • Stabilizers (e.g., Taxanes, Epothilones): Promote polymerization and prevent disassembly, leading to mitotic arrest.

  • Destabilizers (e.g., Vinca alkaloids, Colchicine): Inhibit polymerization, preventing spindle formation.

This guide details a Turbidimetric Tubulin Polymerization Assay , the gold standard for label-free kinetic profiling. Unlike endpoint assays, this kinetic method captures the three critical phases of microtubule formation—nucleation, elongation, and steady state—providing mechanistic insight into how a novel compound alters tubulin dynamics.

Principle of the Assay

The assay relies on the physical principle of light scattering (Rayleigh scattering). Soluble tubulin dimers (


) do not significantly scatter light at 

. As they polymerize into microtubules (structures several micrometers long), the solution becomes turbid. The Absorbance (

) is directly proportional to the polymer mass concentration.
  • Temperature Trigger: Purified tubulin is stable at

    
    . Polymerization is thermodynamically unfavorable at low temperatures but proceeds spontaneously at 
    
    
    
    in the presence of GTP and
    
    
    .
  • The Readout: We measure the change in

    
     over time at 
    
    
    
    .[5]
Mechanistic Pathway & Drug Intervention

TubulinMechanism Dimer Free Tubulin (Heterodimer) Nucleus Nucleation (Oligomers) Dimer->Nucleus Lag Phase (Slow) GTP GTP + Mg2+ GTP->Dimer Activation MT Microtubule (Polymer) Nucleus->MT Elongation (Log Phase) Taxol Stabilizers (e.g., Paclitaxel) Bind Polymer -> Lock Structure Taxol->MT Vinca Destabilizers (e.g., Vincristine) Bind Dimers -> Prevent Assembly Vinca->Dimer

Figure 1: The Microtubule Assembly Pathway.[3] Stabilizers bind the polymer lattice to prevent disassembly, while destabilizers sequester dimers to prevent nucleation.[1]

Materials & Reagents

Critical Quality Attribute: The purity of the tubulin is paramount. Use >99% pure porcine brain tubulin (cytoskeleton grade). Contaminating MAPs (Microtubule Associated Proteins) can artificially enhance polymerization.

ComponentConcentration (Final)Function
Purified Tubulin

The substrate. Higher concentrations reduce lag time.
GTP

Essential energy source for polymerization.
PEM Buffer 80 mM PIPES, 0.5 mM EGTA, 2 mM

, pH 6.9
Physiological ionic strength and pH.[2][5]
Glycerol 5% - 10% (v/v)Enhancer: Lowers the critical concentration (Cc), allowing polymerization at lower protein levels. Note: Excess glycerol (>15%) can mask weak inhibitors.
DMSO

Solvent for test compounds.

Experimental Protocol

Pre-requisite: The spectrophotometer must be pre-warmed to


 for at least 30 minutes.
Step 1: Preparation (The "Ice" Phase)

Strictly perform all steps on ice (


). Premature warming will ruin the assay.
  • Compound Prep: Prepare 10X stocks of test compounds in PEM buffer (max 10% DMSO).

    • Control 1 (Vehicle): PEM + 10% DMSO.

    • Control 2 (Stabilizer): Paclitaxel (Final

      
      ).[5]
      
    • Control 3 (Destabilizer): Colchicine or Nocodazole (Final

      
      ).[5]
      
  • Tubulin Master Mix: Reconstitute lyophilized tubulin in ice-cold PEM buffer containing 1 mM GTP and 10% Glycerol.

    • Clarification (Optional but recommended): Centrifuge at

      
       for 10 min at 
      
      
      
      to remove protein aggregates that cause high background.
Step 2: Assay Setup
  • Pipette

    
     of 10X compound stocks into a pre-chilled 96-well half-area plate (UV-transparent or clear bottom).
    
  • Rapidly add

    
     of ice-cold Tubulin Master Mix to each well.
    
    • Technique Tip: Use a multichannel pipette to minimize the time difference between the first and last well. Avoid introducing bubbles (bubbles scatter light and ruin OD readings).

Step 3: Kinetic Acquisition (The "Oven" Phase)
  • Immediately transfer the plate to the pre-warmed (

    
    ) plate reader.
    
  • Shake: Orbital shake for 5 seconds to mix.

  • Read: Measure Absorbance at

    
     every 60 seconds for 60–90 minutes.
    
Workflow Diagram

AssayWorkflow Prep 1. PREPARATION (4°C) Thaw Tubulin, Prepare 10X Compounds Dispense 2. DISPENSE 10µL Compound + 90µL Tubulin Mix (Keep Plate on Ice) Prep->Dispense Transfer 3. TRANSFER Move to 37°C Reader Immediately Dispense->Transfer Critical Timing Read 4. KINETIC READ OD340nm, 1 min intervals, 60 mins Transfer->Read Temp Trigger Analyze 5. ANALYSIS Calculate Vmax and Steady State OD Read->Analyze

Figure 2: Step-by-step experimental workflow emphasizing temperature control.

Data Analysis & Interpretation

A standard tubulin polymerization curve is sigmoidal. You must analyze three specific parameters to classify your compound.

The Three Phases:
  • Lag Phase (Nucleation): The time required to form stable oligomeric nuclei.

  • Log Phase (Elongation): Rapid addition of dimers; the steepest part of the curve (

    
    ).
    
  • Plateau (Steady State): Equilibrium between polymerization and depolymerization.

Interpretation Table
Compound ClassLag Phase

(Slope)
Steady State ODExample
Vehicle Control Normal (~5-10 min)StandardStandardDMSO
Stabilizer Eliminated/Shortened Increased Higher Paclitaxel
Destabilizer Extended Decreased Lower Vinblastine
Calculations

To quantify inhibition (


):


To determine


, plot 

Inhibition against log[Compound Concentration].

Troubleshooting & Optimization (Expertise)

Issue 1: No Polymerization in Control Wells

  • Cause: Tubulin has denatured or GTP is hydrolyzed.

  • Fix: Tubulin is extremely labile. Never refreeze thawed aliquots. Ensure GTP is fresh (store aliquots at

    
    ). Check if the plate reader actually reached 
    
    
    
    .

Issue 2: High Initial Background (


 at T=0) 
  • Cause: Protein aggregation.

  • Fix: Centrifuge the tubulin stock at

    
     (
    
    
    
    ) for 10-15 minutes before preparing the Master Mix. Use only the supernatant.

Issue 3: "Flat" Curves for Inhibitors (False Positives)

  • Cause: Compound precipitation.

  • Fix: Check the solubility of your compound in the buffer. If the compound precipitates, it causes turbidity, mimicking polymerization.[2] Self-Validation: Run a "Compound Only" control (Compound + Buffer, no Tubulin).

References

  • Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences, 70(3), 765–768.

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. Journal of Molecular Biology, 89(4), 737–758.

  • Cytoskeleton, Inc. (2024).[3] Tubulin Polymerization Assay Protocol (Cat. # BK006P).[5][6] Cytoskeleton Inc.[5][6][7] Manuals.

  • Bhattacharyya, B., et al. (2011). Analysis of microtubule assembly kinetics using turbidimetry. Methods in Molecular Medicine.

Sources

Method

Pharmacological screening of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid analogues

Application Note: Pharmacological Screening of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid Analogues Abstract & Therapeutic Context This technical guide outlines the screening workflow for 5-(2,5-Dimethoxyphenyl)-5-oxope...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Screening of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid Analogues

Abstract & Therapeutic Context

This technical guide outlines the screening workflow for 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid and its structural analogues. While the 2,5-dimethoxy substitution pattern is classically associated with psychoactive phenethylamines (targeting 5-HT2A receptors), the presence of the 5-oxopentanoic acid tail (a


-keto acid moiety) fundamentally shifts the pharmacological profile away from CNS excitability toward metabolic regulation and anti-inflammatory activity .

Structurally, these compounds resemble "aroyl-aliphatic acids," a pharmacophore shared by non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-regulating agents (fibrates). Therefore, this screening protocol prioritizes two therapeutic axes:

  • Metabolic Modulation: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • Inflammation Suppression: Inhibition of COX enzymes or Nitric Oxide (NO) production.[2][3]

Part 1: In Silico Triage & Chemical Profiling

Before wet-lab screening, analogues must be profiled for "drug-likeness" and potential off-target liabilities (specifically CNS penetration, which may be undesirable for a metabolic drug).

Structural Filters
  • Lipinski’s Rule of 5: The 2,5-dimethoxy group increases lipophilicity (

    
    ). Ensure calculated 
    
    
    
    .
  • Blood-Brain Barrier (BBB) Permeability: Unlike their phenethylamine cousins, these acidic analogues should ideally exclude BBB penetration to avoid CNS side effects.

    • Metric: Polar Surface Area (PSA) > 90

      
       usually restricts BBB crossing.
      
Molecular Docking Targets

Perform docking simulations against the following crystal structures to prioritize candidates:

  • PPAR

    
     (PDB: 2PRG):  Look for hydrogen bonding with Ser289/Tyr473 (critical for agonism).
    
  • COX-2 (PDB: 5KIR): Assess binding in the hydrophobic channel.

Part 2: Primary Screening – Metabolic Modulation (PPAR )

The most probable target for this keto-acid scaffold is the PPAR nuclear receptor family. The following protocol uses a luciferase reporter system to quantify transcriptional activation.

Assay Principle

The assay utilizes HEK293 cells co-transfected with:

  • Expression Vector: Gal4-DBD fused to the PPAR

    
    -LBD (Ligand Binding Domain).[4]
    
  • Reporter Vector: Luciferase gene driven by the UAS (Upstream Activation Sequence).[4][5] When the analogue binds PPAR

    
    , the complex recruits co-activators, binding to UAS and driving luciferase expression.
    
Experimental Workflow (DOT Visualization)

PPAR_Screening_Workflow Start HEK293 Cells (80% Confluency) Transfection Co-Transfection (Gal4-PPAR + UAS-Luc) Start->Transfection Lipofectamine 2000 Seeding Seed into 96-well White Plates Transfection->Seeding 24h recovery Treatment Treat with Analogues (0.1 - 100 µM) Seeding->Treatment Incubation Incubate 24 Hours Treatment->Incubation Lysis Add Luciferase Substrate Incubation->Lysis Readout Measure Luminescence (RLU) Lysis->Readout

Caption: Figure 1.[4] Luciferase reporter gene assay workflow for assessing PPAR


 agonism.
Detailed Protocol

Materials:

  • HEK293 cells (ATCC CRL-1573).

  • Positive Control: Rosiglitazone (10

    
    M).
    
  • Vehicle Control: DMSO (0.1% final concentration).

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

Steps:

  • Transfection: In a 10cm dish, transfect

    
     cells using Lipofectamine. Ratio: 4 
    
    
    
    g Receptor Plasmid : 4
    
    
    g Reporter Plasmid.
  • Seeding: 24 hours post-transfection, trypsinize and plate cells at

    
     cells/well in 96-well white-walled plates.
    
  • Compound Addition:

    • Prepare 1000x stocks of analogues in DMSO.

    • Dilute 1:1000 into culture media (DMEM + 1% Charcoal-stripped FBS). Note: Stripped FBS is crucial to remove endogenous lipids that activate PPARs.

    • Add 100 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L per well.
      
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Detection:

    • Remove media. Wash 1x with PBS.

    • Add 20

      
      L Passive Lysis Buffer. Shake 15 min.
      
    • Inject 100

      
      L Luciferase Assay Reagent II (LAR II). Measure Firefly luminescence.
      
    • Inject 100 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L Stop & Glo® Reagent. Measure Renilla luminescence (normalization control).
      

Data Analysis: Calculate the Fold Induction:



Part 3: Secondary Screening – Anti-Inflammatory (Nitric Oxide)

The 2,5-dimethoxy motif often confers antioxidant stability. This assay tests if the analogues inhibit iNOS (inducible Nitric Oxide Synthase) in macrophages.[3]

Assay Principle

RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) upregulate iNOS and secrete NO.[3] NO rapidly oxidizes to nitrite (


), which is colorimetrically measured using the Griess Reaction.
Detailed Protocol

Materials:

  • RAW 264.7 Cells (Murine Macrophages).[2][3][6]

  • Stimulant: LPS (Escherichia coli O111:B4) at 1

    
    g/mL.
    
  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[2]

Steps:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well transparent plates. Allow adhesion (4 hours).
    
  • Pre-treatment: Add analogues (1, 10, 50

    
    M) for 1 hour prior to LPS. This tests for prevention of signaling activation.[3][4][7]
    
  • Stimulation: Add LPS (Final conc: 1

    
    g/mL). Incubate 24 hours.
    
  • Quantification:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent.
      
    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.[2]

  • Standard Curve: Use Sodium Nitrite (

    
    ) serial dilutions (0–100 
    
    
    
    M) to convert Absorbance to Concentration.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Cytotoxicity: Perform an MTT assay on the remaining cells in the original plate. If cell viability < 80%, reduction in NO is likely due to cell death, not specific inhibition.

Part 4: Data Interpretation & Candidate Selection

Summarize screening results to select "Lead Compounds."

Table 1: Selection Criteria Matrix

ParameterAssayDesired ThresholdRationale
Potency PPAR

Reporter

Comparable to weak fibrates; indicates specific binding.
Efficacy PPAR

Reporter
> 50% of RosiglitazonePartial agonism is preferred to avoid side effects (fluid retention).
Anti-inflammatory NO Inhibition (RAW)

Indicates dual-mechanism potential (Metabolic + Anti-inflammatory).
Toxicity MTT / CellTiter-Glo

Ensures a therapeutic window > 10-fold.
Mechanism of Action Visualization

MOA_Pathway Compound 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid PPAR PPAR-gamma (Nuclear Receptor) Compound->PPAR Ligand Binding CellMembrane Cell Membrane RXR RXR (Heterodimer Partner) PPAR->RXR Dimerization DNA PPRE (DNA Response Element) RXR->DNA Nuclear Translocation TargetGenes Target Genes: CD36, aP2, LPL DNA->TargetGenes Transcription Effect Increased Insulin Sensitivity Lipid Storage TargetGenes->Effect Metabolic Shift

Caption: Figure 2. Proposed Mechanism of Action (MOA) for PPAR-mediated metabolic regulation.

References

  • Forman, B. M., et al. (1995). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. Link

  • Lehmann, J. M., et al. (1995). "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)." Journal of Biological Chemistry, 270(22), 12953-12956. Link

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. Link

  • Nichols, D. E. (2016). "Psychedelics."[8] Pharmacological Reviews, 68(2), 264-355. (Cited for structural contrast of 2,5-dimethoxy motif).[9][10][11] Link

  • Gupta, R. A., & Dubois, R. N. (2001). "Colorectal cancer prevention and treatment by inhibition of cyclooxygenase-2." Nature Reviews Cancer, 1(1), 11-21. Link

Sources

Application

Advanced Protocols for the Manipulation of Air- and Moisture-Sensitive Reagents

Introduction & Scope In modern organic synthesis and drug development, the integrity of air-sensitive reagents (organolithiums, Grignards, transition metal catalysts) is the single most significant variable affecting rep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In modern organic synthesis and drug development, the integrity of air-sensitive reagents (organolithiums, Grignards, transition metal catalysts) is the single most significant variable affecting reproducibility and yield. This guide provides a rigorous, field-validated framework for handling these materials. It moves beyond basic "glovebox vs. hood" debates to focus on the Schlenk line —the workhorse of synthetic chemistry—and the precise manual techniques required to maintain a continuous inert atmosphere.

Core Philosophy: The exclusion of air is not a passive state but an active, dynamic process maintained by positive pressure and rigorous material preparation.

The Inert Atmosphere Ecosystem: The Schlenk Line[1][2][3]

The Schlenk line (vacuum gas manifold) allows a single vessel to be evacuated and backfilled with inert gas without exposing the internal environment to the atmosphere.

Gas Selection: Nitrogen vs. Argon
  • Nitrogen (

    
    ):  Cost-effective and sufficient for most applications. However, it is lighter than air, meaning it rises out of open vessels.
    
  • Argon (Ar): Preferred for highly sensitive work. Being denser than air, it forms a "blanket" inside flasks, offering superior protection when a vessel must be briefly opened (e.g., adding solids).

System Architecture

The following diagram illustrates the critical flow logic of a dual-manifold Schlenk system. Note the placement of the cold trap to protect the pump from solvent vapors.

SchlenkLine GasSource Inert Gas Source (Ar or N2) GasManifold Gas Manifold GasSource->GasManifold Regulated Flow Bubbler Oil Bubbler (Positive Pressure Relief) GasManifold->Bubbler Overpressure Flask Reaction Flask (Schlenk Tube) GasManifold->Flask Inert Gas VacManifold Vacuum Manifold Trap Liquid N2 Cold Trap (Solvent Condensation) VacManifold->Trap Vapors Pump High Vacuum Pump Trap->Pump Dry Air Flask->VacManifold Evacuation

Figure 1: Schematic of a Dual-Manifold Schlenk Line. The system allows independent switching between vacuum (red path) and inert gas (green path) for attached vessels.

Glassware Preparation: The "Pump-Purge" Cycle

Surface moisture on glass is a primary cause of reagent decomposition. Flame drying or oven drying alone is insufficient without a vacuum cycle to prevent re-adsorption of moisture during cooling.

Protocol: Thermal Desorption
  • Heat: Place glassware in an oven at >120°C for at least 2 hours, or flame-dry under vacuum until the glass is too hot to touch.

  • Evacuate: Assemble the apparatus while hot and immediately connect to the vacuum manifold. Evacuate to <1.0 mmHg.

  • Cool: Allow the glassware to cool to ambient temperature under vacuum.

  • Backfill: Once cool, switch the manifold valve to the inert gas source.

  • Cycle: Repeat the evacuation/backfill process 3 times (the "Pump-Purge" method) to ensure <10 ppm

    
     concentration.
    

Liquid Reagent Transfer: The Cannula Technique[4]

For volumes >10 mL, or for highly pyrophoric reagents (e.g., t-Butyllithium), syringe transfer is hazardous. The double-tipped needle (cannula) technique is the industry standard for safe, anaerobic transfer.

The Mechanism of Transfer

Liquid is not "sucked" into the receiving flask; it is pushed by a pressure differential. The source flask is pressurized, and the receiving flask is vented.[1]

CannulaTransfer Start Start: Both Flasks under Inert Gas Prep Insert Cannula into Source (Above Liquid) Purge Cannula with Gas Start->Prep Connect Insert Cannula into Receiver Prep->Connect Submerge Lower Cannula Tip into Source Liquid Connect->Submerge Gradient Establish Pressure Gradient: Source = Closed (High P) Receiver = Vented (Low P) Submerge->Gradient Transfer Liquid Transfers via Positive Pressure Gradient->Transfer Stop Lift Cannula Above Liquid Level Equalize Pressure Transfer->Stop

Figure 2: Logical workflow for Cannula Transfer.[2] The critical step is establishing the pressure gradient only after the system is closed.

Step-by-Step Protocol
  • Setup: Equip the Source Flask (Reagent) and Receiving Flask with rubber septa. Ensure both are under positive

    
     pressure.
    
  • Cannula Prep: Obtain a clean, oven-dried stainless steel cannula (16-18 gauge).

  • Insertion (Source): Insert one tip of the cannula into the Source Flask, keeping the tip above the liquid level.

  • Purge: Allow inert gas from the Source Flask to flow through the cannula for 15 seconds to purge air from the needle.

  • Insertion (Receiver): Insert the other tip into the Receiving Flask.

  • Transfer:

    • Lower the Source tip into the liquid.[1]

    • Insert a short "bleed needle" (20G) into the Receiving Flask septum to relieve pressure.

    • The pressure in the Source Flask (from the bubbler/line) will force liquid through the cannula.

  • Termination: Remove the bleed needle, then lift the Source tip above the liquid level. Allow gas to dry the cannula before removal.

Quantitative Integrity: Titration of Organometallics

Commercial organolithium reagents degrade over time. Using a degraded reagent leads to stoichiometry errors and side reactions.

Protocol: The Watson-Eastham Method

This method utilizes 1,10-phenanthroline, which forms a colored charge-transfer complex with alkyl lithiums.

Materials:

  • Indicator: 1,10-Phenanthroline (approx. 2-5 mg)

  • Solvent: Anhydrous THF (10 mL)

  • Titrant: sec-Butanol (anhydrous, 1.0 M solution in xylene or used neat if calibrated)

Procedure:

  • Flame-dry a 25 mL round-bottom flask with a stir bar; cool under

    
    .
    
  • Add 1,10-phenanthroline and anhydrous THF.

  • Add exactly 1.00 mL of the organolithium reagent to be tested via gas-tight syringe.

    • Observation: The solution turns a deep Rust/Red color (formation of the charge-transfer complex).

  • Titrate with sec-butanol dropwise until the color sharply disappears (transitions to Colorless or pale yellow).

  • Calculation:

    
    
    

Data Summary: Common Indicators

Reagent ClassRecommended IndicatorColor Change (Active

Quenched)
Alkyllithiums (n-BuLi, t-BuLi)1,10-PhenanthrolineRust Red

Colorless
Grignards (RMgX)1,10-PhenanthrolineViolet

Colorless
Lithium Amides (LDA)N-BenzylbenzamideBlue

Yellow

Safety: Handling Pyrophoric Reagents[7][8]

Critical Hazard: t-Butyllithium and Diethylzinc are pyrophoric (ignite spontaneously in air). The most common accident cause is the "Drop of Death"—a droplet of reagent remaining on the needle tip after transfer, which ignites and startles the user.

The "Air-Gap" Technique

To prevent the "Drop of Death" during syringe transfer:

  • Draw the reagent into the syringe.

  • While the needle is still in the headspace of the reagent bottle, pull the plunger back slightly to draw a small "cushion" of inert gas into the needle tip.

  • This gas gap ensures that when the needle is withdrawn, no liquid is exposed at the tip.

Quenching Spills & Residues

Never use water directly on a pyrophoric fire.

  • Small Spills: Cover immediately with dry sand or a dedicated Class D fire extinguisher.

  • Glassware Cleaning: Rinse empty pyrophoric bottles with an inert solvent (Hexane) under nitrogen, then slowly quench the washings with isopropanol, followed by methanol, and finally water.

References

  • Watson, S. C., & Eastham, J. F. (1967). Color Tests for Organolithium Reagents. Journal of Organometallic Chemistry, 9(1), 165–168. [Link]

  • University of Rochester. (n.d.). Not Voodoo X: Demystifying Synthetic Organic Chemistry - Titration of Organolithiums. [Link]

  • Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques. [Link]

Sources

Method

Techniques for the hydrolysis of esters to carboxylic acids

Application Note: Advanced Techniques for the Hydrolysis of Esters to Carboxylic Acids Executive Summary & Strategic Selection Ester hydrolysis is a ubiquitous transformation in drug development, yet the "standard" aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Techniques for the Hydrolysis of Esters to Carboxylic Acids

Executive Summary & Strategic Selection

Ester hydrolysis is a ubiquitous transformation in drug development, yet the "standard" aqueous sodium hydroxide protocol often fails with complex, multifunctional pharmacophores. The choice of method must be dictated by the substrate's sensitivity to pH, steric hindrance, and the presence of other protecting groups.

This guide moves beyond textbook definitions to provide field-tested protocols for high-value substrates. We categorize methods by their mechanistic distinctiveness: Saponification (Base-mediated), Acidolysis (SN1 type), Nucleophilic Dealkylation (SN2 type), and Transition-Metal Catalyzed deprotection.

Decision Matrix: Selecting the Right Protocol

EsterHydrolysisSelection Start Start: Ester Substrate SpecificGroup Specific Protecting Group? Start->SpecificGroup BaseSens Base Sensitive? AcidSens Acid Sensitive? BaseSens->AcidSens Yes MethodLiOH Method A: LiOH / THF / H2O (Standard Saponification) BaseSens->MethodLiOH No Steric Sterically Hindered? AcidSens->Steric Yes (Neutral req.) MethodSnOH Method B: Me3SnOH (Nicolaou Protocol) AcidSens->MethodSnOH No (Mild Base OK) Steric->MethodSnOH No MethodTMSI Method C: TMSI or LiI/Pyridine (Nucleophilic Cleavage) Steric->MethodTMSI Yes (Methyl/Ethyl) SpecificGroup->BaseSens Methyl/Ethyl MethodTFA Method D: TFA / DCM (t-Butyl specific) SpecificGroup->MethodTFA t-Butyl MethodPd Method E: Pd(PPh3)4 / Morpholine (Allyl specific) SpecificGroup->MethodPd Allyl MethodH2 Method F: H2 / Pd/C (Benzyl specific) SpecificGroup->MethodH2 Benzyl

Figure 1: Strategic decision tree for selecting ester hydrolysis conditions based on substrate functionality.

Detailed Protocols & Mechanistic Insights

Method A: Lithium Hydroxide Mediated Saponification

Best for: Standard methyl/ethyl esters stable to mild base.

The "Why" behind LiOH: Unlike NaOH or KOH, Lithium Hydroxide is significantly more soluble in organic solvents (THF, Dioxane) due to the covalent character of the Li-O bond and the small ionic radius of lithium. This allows for a homogenous monophasic reaction mixture, accelerating the attack on the carbonyl carbon.

Protocol:

  • Dissolution: Dissolve the ester (1.0 equiv) in a 2:1 mixture of THF:Water. (Note: For highly lipophilic substrates, use 3:1 THF:Water or add MeOH to create a miscible system).

  • Addition: Add LiOH·H2O (1.2 – 1.5 equiv) as a solid or pre-dissolved aqueous solution.

  • Reaction: Stir at room temperature. Monitor by TLC.[1][2] Most unhindered esters cleave within 1–4 hours.

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH ~3–4.

    • Expert Tip: If your product contains a basic amine, acidify only to the isoelectric point or use a weak acid (citric acid) to prevent forming the water-soluble hydrochloride salt which is hard to extract.

    • Extract with EtOAc (x3), wash with brine, dry over Na2SO4.

Method B: Trimethyltin Hydroxide (Nicolaou Protocol)

Best for: Epimerizable centers, sensitive substrates, and hindered esters.

Mechanism: This reaction proceeds via a "coordination-delivery" mechanism. The tin atom acts as a Lewis acid coordinating to the carbonyl oxygen, while the hydroxide acts as the nucleophile. This dual activation allows hydrolysis under neutral-to-mildly basic conditions, preventing the retro-aldol or elimination side reactions common with strong alkalis.

Protocol:

  • Setup: In a screw-cap vial or pressure tube, dissolve the ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add trimethyltin hydroxide (Me3SnOH) (2.0 – 5.0 equiv).

  • Heating: Seal the vessel and heat to 60–80°C.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc and wash with 5% KHSO4 or 1M HCl. This step is vital to remove the organotin byproducts.

    • Safety Note: Organotins are toxic. All waste must be segregated.

Method C: Nucleophilic Cleavage with TMSI (Trimethylsilyl Iodide)

Best for: Acid- and base-sensitive substrates, sterically hindered methyl esters.

Mechanism: This is an SN2 dealkylation. The iodine attacks the alkyl group (methyl/ethyl) while the silyl group activates the carbonyl oxygen. It avoids the tetrahedral intermediate of saponification, making it immune to steric hindrance at the carbonyl carbon.

TMSIMechanism Step1 Ester + TMS-I Intermediate Silyl-Oxonium Intermediate Step1->Intermediate Coordination Cleavage Silyl Ester + Alkyl Iodide (R-I) Intermediate->Cleavage I- attack (SN2) Hydrolysis Carboxylic Acid Cleavage->Hydrolysis Aq. Workup

Figure 2: Mechanism of TMSI mediated ester cleavage.[1][5][6][7][8][9][10]

Protocol:

  • Preparation: Dissolve ester in anhydrous MeCN or DCM under Argon.

  • Reagent: Add TMSI (1.2 – 2.0 equiv).

    • Alternative: Generate TMSI in situ using TMS-Cl (2.0 equiv) and NaI (2.0 equiv) in MeCN. This is cheaper and often cleaner.

  • Reaction: Stir at RT (or reflux for hindered esters) for 2–6 hours. Exclude light (wrap flask in foil) to prevent iodine radical formation.

  • Quench: Pour into aqueous sodium thiosulfate (to reduce any I2) and extract with EtOAc.

Method D: Palladium-Catalyzed Allyl Ester Deprotection

Best for: Orthogonal protection strategies in peptide/complex synthesis.[5]

Protocol:

  • Solvent: Dissolve allyl ester in anhydrous THF or DCM.

  • Scavenger: Add Morpholine or Pyrrolidine (2.0 – 5.0 equiv). This acts as the nucleophile to trap the π-allyl palladium complex.

  • Catalyst: Add Pd(PPh3)4 (1–5 mol%).

  • Observation: The reaction is usually rapid (15–30 mins).

  • Workup: Wash with 1M HCl to remove the scavenger (N-allyl morpholine) and residual morpholine. The free acid remains in the organic layer (if lipophilic) or precipitates.

Comparative Analysis Table

MethodReagentsMechanismBest ForLimitations
Saponification LiOH / THF / H2ONucleophilic Acyl SubstitutionGeneral purpose, simple estersBase-sensitive groups (epimerization)
Acidolysis TFA / DCMSN1 (Carbocation)t-Butyl estersAcid-sensitive groups (acetals)
Nucleophilic TMSI or LiI/PyridineSN2 DealkylationHindered esters, neutral conditionsMethyl/Ethyl only; Toxic reagents
Organotin Me3SnOHCoordination-DeliveryEpimerizable centers, "Stubborn" estersToxicity (Tin), elevated temp
Hydrogenolysis H2, Pd/CSurface CatalysisBenzyl estersReduces alkenes/alkynes

References

  • Nicolaou, K. C. , et al.[11][12] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, vol. 44, no.[13] 9, 2005, pp. 1378–1382. Link

  • Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH, 2003. (Comprehensive review of ester chemistry).
  • Jung, M. E. , and Lyster, M. A. "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, vol. 99, no. 3, 1977, pp. 968–969. Link

  • Guhapriya, D., et al. "Lithium Hydroxide in THF/H2O: A Mild Reagent for the Hydrolysis of Esters." Organic Process Research & Development. (General industry standard protocols).
  • Beugelmans, R., et al. "Palladium-catalyzed deprotection of allyl esters." Tetrahedron Letters, vol. 35, no. 25, 1994.

Sources

Application

Advanced Protocol: Solid Acid Catalysis in Friedel-Crafts Acylation

Content Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Executive Summary The Friedel-Crafts (F-C) acylation is a cornerstone reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The Friedel-Crafts (F-C) acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones.[1][2] However, the traditional method relying on stoichiometric homogeneous Lewis acids (e.g.,


, 

) suffers from poor atom economy, hazardous waste generation, and complex workups due to the formation of stable product-catalyst complexes.

This application note details the transition to Solid Acid Catalysts (SACs) —specifically Zeolites and Heteropoly Acids (HPAs). These heterogeneous systems offer superior para-selectivity, catalyst reusability, and simplified downstream processing. We provide validated protocols for both batch and continuous flow modalities, addressing the critical challenge of catalyst deactivation.

Mechanistic Insight: Surface-Mediated Acylation

Unlike homogeneous catalysis, where the reaction occurs in the bulk solution, solid acid acylation is a surface-mediated process governed by pore diffusion and site-specific adsorption .

The "Shape Selectivity" Advantage

In microporous solids like Zeolite Beta, the reaction occurs within the internal channel system. The transition state required to form the ortho-isomer is sterically bulky and often clashes with the pore walls. Consequently, the linear para-isomer is kinetically favored, often raising para-selectivity from ~80% (


) to >95% (Zeolite Beta).
Mechanism Visualization

The following diagram illustrates the generation of the electrophilic acylium ion on a Brønsted acid site within a zeolite pore.

FC_Mechanism Cat_Site Solid Catalyst Surface (Brønsted Acid Site -OH) Complex Adsorbed Complex (H-Bonding) Cat_Site->Complex Adsorption Reagent Acylating Agent (Anhydride/Acid Chloride) Reagent->Complex Acylium Acylium Ion Formation (R-C≡O)+ ... -O-Surface Complex->Acylium - Leaving Group (RCOOH/HCl) Attack Electrophilic Attack (Arene Nucleophile) Acylium->Attack Transition Transition State (Shape Restricted) Attack->Transition Pore Confinement Product Desorption of Aryl Ketone Transition->Product - H+ (Regeneration) Product->Cat_Site Cycle Repeats

Figure 1: Catalytic cycle of Friedel-Crafts acylation on a solid acid surface. Note the critical desorption step, which is often the rate-limiting factor due to strong product adsorption.

Catalyst Selection Matrix

Selecting the right solid acid depends on substrate size and required acidity.

Catalyst ClassSpecific TypePore Size / StructureBest ApplicationKey Constraint
Zeolites H-Beta (BEA) Large 3D pores (12-ring)Activated arenes (Anisole, Toluene)Diffusion limits for bulky substrates.[3]
H-Y (FAU) Supercage structureBulky substratesLower acidity than H-Beta.
H-ZSM-5 Medium pores (10-ring)Small substrates (Phenol)High diffusion resistance.
Superacids Sulfated Zirconia Mesoporous/SurfaceDeactivated ringsLeaching of sulfate groups.
Resins Amberlyst-15 Macroporous PolymerLow temp (<120°C) reactionsThermal instability >120°C.
HPAs

Keggin StructureHigh turnover frequencySoluble in polar solvents (requires support like MCM-41).

Experimental Protocol 1: Batch Synthesis

Reaction: Acylation of Anisole with Acetic Anhydride using Zeolite H-Beta. Objective: Synthesis of p-Methoxyacetophenone (p-MAP).

Materials
  • Substrate: Anisole (99%, anhydrous).[4]

  • Reagent: Acetic Anhydride (1.1 equivalents).

  • Catalyst: Zeolite Beta (SiO2/Al2O3 ratio ~25, Ammonium form).[5]

  • Solvent: None (Neat) or Dichloromethane (if solvation needed).

Catalyst Activation (CRITICAL STEP)

Most commercial zeolites are supplied in the Ammonium (


) form or contain adsorbed water. Water poisons Lewis acid sites.
  • Place Zeolite Beta in a porcelain crucible.

  • Calcine in a muffle furnace at 500°C for 4 hours (ramp rate 5°C/min).

  • Cool in a desiccator under vacuum. Use immediately.

Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2).

  • Loading: Add Anisole (30 mmol, 3.24 g) and activated Zeolite H-Beta (0.5 g, ~15 wt% loading).

  • Initiation: Add Acetic Anhydride (33 mmol, 3.37 g) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Stir vigorously (800 rpm) to minimize mass transfer resistance.

  • Monitoring: Sample at t=0, 1h, 3h, 6h. Dilute aliquots in Ethyl Acetate and analyze via GC-MS or HPLC.

    • Target Conversion: >90% after 4-6 hours.

    • Selectivity: Expect >95% para-isomer.

  • Workup:

    • Cool reaction to Room Temp.

    • Filter catalyst through a sintered glass funnel (or Celite pad).

    • Wash catalyst cake with 2x 10 mL Ethyl Acetate.

    • Concentrate filtrate under reduced pressure.

    • Recrystallize from hexane/ethanol if necessary.

Experimental Protocol 2: Continuous Flow Synthesis

Rationale: Solid acid catalysts often deactivate due to "coking" or strong adsorption of the ketone product. Flow chemistry mitigates this by continuously removing the product from the active sites.

Flow Reactor Setup
  • Reactor: Stainless steel packed-bed column (

    
    ).
    
  • Pump: HPLC pump (capable of 0.1 - 2.0 mL/min).

  • Pressure: Back Pressure Regulator (BPR) set to 250 psi (17 bar) to maintain liquid phase at high temp.

Workflow Diagram

Flow_Protocol Feed Feed Stock (Anisole + Anhydride) Pump HPLC Pump (0.5 mL/min) Feed->Pump Premixed Heater Packed Bed Reactor (Zeolite H-Beta, 140°C) Pump->Heater Pressurized Cooler Cooling Loop Heater->Cooler Conversion Occurs BPR Back Pressure Regulator (250 psi) Cooler->BPR Collection Product Collection BPR->Collection Depressurized

Figure 2: Schematic of the fixed-bed continuous flow reactor for heterogeneous acylation.

Procedure
  • Packing: Pack the column with 1.5 g of pelletized Zeolite Beta (mixed with glass beads to prevent high pressure drop).

  • Priming: Flush the system with pure Anisole at 0.5 mL/min until pressure stabilizes.

  • Heating: Set the column oven to 140°C . (Note: Flow allows higher temperatures than batch reflux, improving desorption kinetics).

  • Reaction: Switch feed to a premixed solution of Anisole (1.0 M) and Acetic Anhydride (1.2 M) in Nitromethane (optional solvent to reduce viscosity) or run neat.

  • Parameters:

    • WHSV (Weight Hourly Space Velocity): Adjust flow rate to achieve WHSV

      
      .
      
    • Calculation: Flow rate (g/h) / Catalyst mass (g).

  • Steady State: Discard the first 2-3 column volumes. Collect steady-state output.

Troubleshooting & Optimization

Catalyst Deactivation

Deactivation is the primary failure mode in solid acid acylation.

  • Symptoms: Conversion drops significantly after the first run or after 5-10 hours in flow.

  • Cause 1: Product Inhibition. The aryl ketone product is more basic than the starting material and binds strongly to the acid sites.

    • Solution: Increase reaction temperature (to aid desorption) or use a more polar solvent (nitrobenzene/nitromethane) to compete for adsorption.

  • Cause 2: Coking. Oligomerization of the acylating agent or substrate blocks pores.

    • Solution:Regeneration. Wash the catalyst with acetone, dry, and then re-calcine at 500°C in air for 4-6 hours. This burns off organic residues and restores activity.

Leaching (The "Hot Filtration" Test)

To prove the reaction is truly heterogeneous:

  • Run the batch reaction to ~30% conversion.

  • Rapidly filter the catalyst while hot.

  • Allow the filtrate to continue stirring at reaction temperature.

  • Result: If conversion stops increasing, the catalyst is stable. If conversion continues, active species (e.g., Al species from Zeolite or W species from HPAs) have leached into the solution.

References

  • Corma, A., et al. "Zeolites as Catalysts in Organic Synthesis." Chemical Reviews, 1995. Link

  • Sartori, G., & Maggi, R. "Use of Solid Catalysts in Friedel-Crafts Acylation Reactions." Chemical Reviews, 2006. Link

  • Freese, U., et al. "Acylation of anisole over zeolite H-Beta: Influence of catalyst properties and reaction conditions." Applied Catalysis A: General, 1999. Link

  • Clark, J. H., & Macquarrie, D. J. "Catalysis of liquid phase organic reactions using chemically modified mesoporous inorganic solids." Chemical Communications, 1998. Link

  • Derouane, E. G. "Zeolites as solid solvents." Journal of Molecular Catalysis A: Chemical, 1998. Link

Sources

Method

Application Note: Strategic Development of In Vitro Enzyme Inhibition Assays

Introduction: From Hit to Mechanism In drug discovery, the transition from identifying a "hit" to optimizing a "lead" relies heavily on the robustness of biochemical assays. A poorly designed enzyme inhibition assay can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Hit to Mechanism

In drug discovery, the transition from identifying a "hit" to optimizing a "lead" relies heavily on the robustness of biochemical assays. A poorly designed enzyme inhibition assay can generate misleading


 values, obscure the true mechanism of action (MOI), or waste resources on false positives (artifacts).

This guide moves beyond basic pipetting instructions to the causality of assay design. We will construct a self-validating system that ensures your data reflects true pharmacological inhibition, not experimental noise.

Phase 1: Assay Design & Optimization

Before screening a single inhibitor, the assay window must be defined by the enzyme's intrinsic kinetics. The goal is to establish Initial Velocity (


)  conditions where the reaction rate is constant and substrate depletion is negligible (<10%).
The Optimization Workflow

The following logic flow dictates the sequence of optimization experiments required to validate the assay conditions.

OptimizationWorkflow Start Start Optimization Buffer 1. Buffer & pH Screening Start->Buffer EnzTitration 2. Enzyme Titration (Signal Linearity) Buffer->EnzTitration TimeCourse 3. Time Course (Progress Curves) EnzTitration->TimeCourse KmDet 4. Km Determination (Substrate Affinity) TimeCourse->KmDet KmDet->Buffer If Km is unstable FinalCond Final Assay Conditions KmDet->FinalCond

Figure 1: Step-by-step optimization logic. Note the feedback loop: if kinetic parameters fluctuate wildy, buffer composition (ionic strength, additives) must be re-evaluated.

Critical Parameter: Substrate Concentration ( )

A common error in inhibition assays is using saturating substrate concentrations (


).
  • The Science: According to the Cheng-Prusoff equation , the relationship between

    
     and the inhibition constant (
    
    
    
    ) for a competitive inhibitor is:
    
    
  • The Consequence: If

    
     is too high, the term 
    
    
    
    becomes large, artificially inflating the
    
    
    . You will miss weak competitive inhibitors.
  • Recommendation: Set

    
     for balanced sensitivity to competitive, non-competitive, and uncompetitive inhibitors [1].
    

Phase 2: Protocol for IC50 Determination

This protocol assumes a 384-well microplate format, adaptable to 96-well.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100 (to prevent aggregation), 1 mM DTT (freshly added).

  • Enzyme Solution: Dilute to 2x final concentration (determined in Phase 1 to be within linear range).

  • Substrate Solution: Dilute to 2x final concentration (typically

    
    ).
    
Step-by-Step Workflow
StepActionScientific Rationale
1 Compound Dilution Prepare a 10-point serial dilution (1:3) in 100% DMSO.
2 Transfer Transfer 100 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo).
3 Enzyme Addition Add 5 µL of 2x Enzyme Solution . Centrifuge briefly (1000 rpm, 1 min).
4 Reaction Start Add 5 µL of 2x Substrate Solution .
5 Incubation Incubate at room temperature for the linear time period (

).
6 Detection Endpoint: Add Stop Solution (e.g., EDTA) and read signal.Kinetic: Read continuously.
Data Analysis

Fit the data to a 4-parameter logistic (4PL) model:



  • Hill Slope: A slope significantly deviating from -1.0 (e.g., -2.0 or -0.5) suggests cooperative binding, aggregation, or promiscuous inhibition (PAINS) [2].

Phase 3: Determining Mechanism of Inhibition (MOI)

Once a lead is identified, the


 is insufficient. You must determine how it inhibits. This requires measuring reaction velocity at varying 

and

.
MOI Decision Tree

Do not rely solely on Lineweaver-Burk plots, which distort error structures. Use Global Nonlinear Regression to fit data to competitive, non-competitive, and uncompetitive models. Compare the "Goodness of Fit" (AICc).

MOILogic Data Collect Velocity Data (Vary [S] and [I]) VmaxCheck Does Vmax change? Data->VmaxCheck KmCheck Does Km change? VmaxCheck->KmCheck No (Vmax ≈ const) NonComp Non-Competitive (Vmax decreases, Km constant) Allosteric Site VmaxCheck->NonComp Yes (Vmax decreases) Comp Competitive (Vmax constant, Km increases) Binds Active Site KmCheck->Comp Yes (Km increases) Mixed Mixed Inhibition (Both change) KmCheck->Mixed Yes (Km changes) UnComp Uncompetitive (Vmax decreases, Km decreases) Binds ES Complex NonComp->UnComp Check Km NonComp->Mixed If Km also changes

Figure 2: Diagnostic logic for assigning inhibition mechanism based on kinetic parameter shifts.

Phase 4: Validation & Quality Control

A robust assay must be statistically validated and free of chemical artifacts.

The Z-Factor (Z')

For High-Throughput Screening (HTS), the Z-factor is the gold standard for assay quality [3].


[1]
  • 
    : Standard Deviation[1][2][3][4]
    
  • 
    : Mean signal[1][2]
    
  • 
    : Positive control (Max inhibition)
    
  • 
    : Negative control (Max activity/DMSO)
    
Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)Impossible to achieve.
0.5 - 1.0 ExcellentProceed to screening.
0.0 - 0.5 MarginalOptimization required (reduce variability).
< 0.0 UnusableStop. Redesign assay.
Identifying PAINS (Pan-Assay Interference Compounds)

Many "hits" are actually promiscuous aggregators or redox cyclers [4].

  • The Detergent Test: Re-run the

    
     with 0.01% - 0.1% Triton X-100. If the inhibition disappears or the 
    
    
    
    shifts significantly (>10-fold), the compound is likely an aggregator, not a specific inhibitor.
  • Pre-incubation Test: If potency increases significantly with time, suspect covalent modification or slow-binding kinetics.

References

  • NCBI Assay Guidance Manual. Basics of Enzymatic Assays for HTS. [Link]

  • GraphPad Guide. Hill Slope and Cooperativity. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening.[2][5] [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Optimized MTT Assay for Assessing Cytotoxicity of Synthesized Compounds

Abstract & Mechanism of Action The MTT assay is the gold-standard colorimetric technique for preliminary screening of the cytotoxicity of synthesized new chemical entities (NCEs). Unlike direct cell counting, this assay...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanism of Action

The MTT assay is the gold-standard colorimetric technique for preliminary screening of the cytotoxicity of synthesized new chemical entities (NCEs). Unlike direct cell counting, this assay measures metabolic activity as a proxy for viability.[1][2]

Mechanism: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2][3][4][5][6] Historically attributed solely to mitochondrial succinate dehydrogenase, recent evidence confirms that this reduction is driven by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria, endoplasmic reticulum, and cytosol [1]. Therefore, the assay strictly quantifies the metabolic flux of viable cells.

Critical Caveat for Synthesized Compounds: NCEs often possess intrinsic redox potentials or low aqueous solubility. These properties can lead to abiotic reduction of MTT (false negatives) or precipitation (false positives), necessitating specific control steps outlined in this protocol.

Critical Pre-Experimental Considerations

Before initiating the assay, three parameters must be validated to ensure data integrity.

A. Chemical Interference (The "Redox Check")

Many synthesized compounds (especially those containing thiols, antioxidants, or conjugated systems) can chemically reduce MTT to formazan in the absence of cells.

  • Risk: The compound appears non-toxic because the OD signal remains high, masking cell death.

  • Solution: You must run a Cell-Free Interference Control (described in Section 5).

B. Solubility & Precipitation

Synthesized compounds are often hydrophobic. If a compound precipitates upon addition to the aqueous culture medium, the particulates will scatter light, causing a spike in Absorbance (OD) at 570 nm.

  • Risk: False interpretation of high viability or assay error.[4]

  • Solution: Check solubility limits in the final media concentration (usually <0.5% DMSO).[7]

C. Seeding Density Optimization

The conversion of MTT to formazan is only linear within a specific range of cell numbers.

  • Rule of Thumb: For 96-well plates, seed between 5,000 and 20,000 cells/well depending on the doubling time.

  • Validation: Perform a standard curve (cell number vs. OD) to ensure your assay falls within the linear range (OD 0.2 – 0.8).

Experimental Workflow Visualization

The following diagram outlines the critical decision path and timeline for assessing NCEs.

MTT_Workflow Start Start: Compound Synthesis Solubility Check Solubility in Media (Max 0.5% DMSO) Start->Solubility Interference Cell-Free Redox Check (Compound + MTT) Solubility->Interference Decision Does Compound Reduce MTT? Interference->Decision WashStep REQUIRED: Wash Cells before adding MTT Decision->WashStep Yes (Interference) StandardStep Standard Protocol (No Wash needed) Decision->StandardStep No Seeding Day 0: Seed Cells (5k-10k/well) WashStep->Seeding StandardStep->Seeding Treatment Day 1: Add Compound (Serial Dilution) Seeding->Treatment Incubation Day 1-3: Incubate (24h, 48h, or 72h) Treatment->Incubation MTT_Add Add MTT Reagent (3-4 hours) Incubation->MTT_Add Solubilization Add Solvent (DMSO) Dissolve Crystals MTT_Add->Solubilization Read Read Absorbance (570 nm) Solubilization->Read

Caption: Decision tree for handling chemical interference and standard experimental timeline.

Reagents and Materials

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in PBS (pH 7.4).

    • Filter-sterilize (0.22 µm).

    • Store at -20°C in the dark (light-sensitive).

  • Solubilization Solution:

    • Option A (Standard): 100% DMSO (Dimethyl sulfoxide).

    • Option B (For difficult precipitates): 10% SDS in 0.01 M HCl.

  • Positive Control: Triton X-100 (0.1%) or a known cytotoxic drug (e.g., Doxorubicin).

  • Plate Reader: Capable of reading at 570 nm (measurement) and 630–690 nm (reference).

Detailed Protocol

Phase 1: The "Cell-Free" Interference Check (Mandatory for NCEs)

Perform this once for every new class of synthesized compounds.

  • Prepare a 96-well plate with 100 µL of culture media (no cells).

  • Add the test compound at the highest concentration used in the assay (e.g., 100 µM).

  • Incubate for 24 hours at 37°C (mimicking the assay duration).

  • Add 20 µL of MTT stock solution. Incubate for 3 hours.

  • Observation: If the solution turns purple/blue, the compound chemically reduces MTT.

    • Action: You must wash the cells with PBS before adding MTT in the actual assay (Step 4 below) to remove the compound.

Phase 2: The Cytotoxicity Assay

Step 1: Cell Seeding (Day 0)

  • Trypsinize and count cells.

  • Dilute cells to optimal density (e.g., 5,000 cells/100 µL for HeLa/MCF-7).

  • Dispense 100 µL/well into inner wells of a 96-well plate.

  • Fill outer edge wells with PBS to prevent evaporation (Edge Effect).

  • Incubate overnight at 37°C / 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare serial dilutions of the synthesized compound in culture media. Ensure the final DMSO concentration is consistent (e.g., 0.5%) across all wells, including controls.

  • Aspirate old media (optional, or add 2x conc. on top).

  • Add 100 µL of treatment media.

    • Layout: 3 replicates per concentration.

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO (0% death).

      • Positive Control: Media + Triton X-100 (100% death).

      • Blank: Media only (no cells).[4]

Step 3: Incubation Incubate for the desired timepoint (usually 24, 48, or 72 hours).[2]

Step 4: MTT Addition (Day 2/3)

  • Interference Check: If your compound failed the test in Phase 1, carefully aspirate media and wash once with warm PBS. Add 100 µL fresh media.

  • Add 10 µL of MTT Stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).[2][8]

  • Incubate for 3 to 4 hours at 37°C.

    • Visual Check: Look for intracellular purple puncta under a microscope.[2][5]

Step 5: Solubilization

  • Carefully aspirate the media without disturbing the attached crystals.[2]

    • Note: If cells are non-adherent, spin the plate (1000 rpm, 5 min) before aspirating.

  • Add 100 µL of DMSO to each well.

  • Place on an orbital shaker for 15 minutes at room temperature to dissolve crystals completely.

Step 6: Measurement

  • Measure Absorbance (OD) at 570 nm .[5][8]

  • Measure Reference Absorbance at 630 nm (or 690 nm) to correct for plastic imperfections and cell debris.

Data Analysis

A. Background Correction


B. Percent Viability Calculation


C. IC50 Determination

Plot Log(Concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin to calculate the IC50.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Blank) Microbial contamination or Phenol Red interference.Use Phenol Red-free media; check sterility.
Low Signal (Controls) Low seeding density or old MTT stock.Increase cell number; prepare fresh MTT.
High Variance (SEM) Pipetting error or "Edge Effect" (evaporation).Use multi-channel pipettes; fill edge wells with PBS.
False Viability Chemical reduction by compound.[4][8]CRITICAL: Perform Phase 1 check; wash cells before adding MTT.
Precipitation Spikes Compound insolubility.Check compound solubility; lower max concentration.

References

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

Sources

Method

Quantitative NMR (qNMR) for purity assessment of organic compounds

Executive Summary In the hierarchy of analytical purity assessments, Quantitative NMR (qNMR) has evolved from a secondary confirmation tool to a primary ratio method . Unlike chromatography (HPLC/GC), which relies on rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of analytical purity assessments, Quantitative NMR (qNMR) has evolved from a secondary confirmation tool to a primary ratio method . Unlike chromatography (HPLC/GC), which relies on relative response factors and often fails to detect inorganic salts or moisture, qNMR provides a direct, molar-based measurement traceable to the International System of Units (SI).

This guide moves beyond basic operation to the metrological rigor required for drug development and high-precision organic chemistry. We will establish a self-validating workflow where the physics of nuclear relaxation dictates the experimental parameters, ensuring results are not just precise, but accurate.

Theoretical Framework: The Master Equation

The power of qNMR lies in its fundamental linearity: the integrated signal area (


) is directly proportional to the number of nuclei (

) responsible for that signal. By adding a known mass of an Internal Standard (IS) with certified purity (

), we derive the purity of the analyte (

) using the Fundamental qNMR Equation :


Where:

  • 
    : Integrated peak area[1]
    
  • 
    : Number of protons (spin count)
    
  • 
    : Molar mass ( g/mol )[1]
    
  • 
    : Gravimetric mass (mg)
    
  • 
    : Purity (mass fraction)[1][2][3]
    

Critical Insight: This equation reveals that the accuracy of qNMR is limited primarily by two factors: gravimetric precision (


) and integration accuracy  (

). The protocol below is designed specifically to minimize errors in these two domains.

Experimental Design & Causality

Internal Standard (IS) Selection

The "Anchor" of your experiment is the Internal Standard. It must be traceable (e.g., NIST SRM, BIPM Octad). Do not simply pick a compound "off the shelf."

Table 1: The "BIPM Octad" & Common qNMR Standards Select based on solubility and spectral windows to avoid overlap.

Standard

(ppm, approx)
Solvent CompatibilityKey Properties
Maleic Acid 6.3 (s)D₂O, DMSO-

, MeOD
High purity, stable, but limited solubility in non-polar solvents.
Dimethyl Sulfone (DMSO₂) 3.0 (s)D₂O, DMSO-

, CDCl₃
Excellent "universal" standard. Non-volatile, stable.[1][4]
Benzoic Acid 7.5-8.0 (m)DMSO-

, MeOD, CDCl₃
NIST SRM 350b . Acidic; may shift analyte signals.[5]
1,4-BTMSB-

7.6 (s)CDCl₃, DMSO-

Inert, sharp singlet. Good for aromatics.
TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) 7.7 (s)CDCl₃, Benzene-

Non-hygroscopic, excellent for lipophilic compounds.
Decision Logic for Standard Selection

Use the following logic flow to select the appropriate standard. This prevents the common failure mode of "peak overlap" rendering a sample useless.

IS_Selection Start Start: Select Internal Standard Solubility Is Analyte Soluble in D2O/DMSO? Start->Solubility Polar Use Polar Standards (Maleic Acid, KHP, DMSO2) Solubility->Polar Yes NonPolar Use Non-Polar Standards (TCNB, BTMSB, TMB) Solubility->NonPolar No Overlap Check Spectral Overlap: Does IS peak obscure Analyte? Polar->Overlap NonPolar->Overlap Volatility Is IS Volatile? Overlap->Volatility No Overlap Reject Reject: Select Alternate Overlap->Reject Overlap Select Selection Validated Volatility->Select No Volatility->Reject Yes

Figure 1: Decision matrix for Internal Standard selection to ensure spectral integrity.

The Self-Validating Protocol

Step 1: Gravimetric Preparation (The Foundation)
  • Balance Requirement: Use a microbalance with readability

    
     mg (1 µg).
    
  • Procedure:

    • Weigh the Internal Standard (

      
      ) directly into the weighing boat/vial. Target ~10 mg.
      
    • Weigh the Analyte (

      
      ) into the same vessel. Target a 1:1 molar ratio if possible (or at least 1:1 signal intensity ratio).
      
    • Validation: Calculate the mass uncertainty. If

      
       mg, the error from the balance (>0.1%) will exceed the method's capability. Do not proceed  if masses are too low.
      
    • Dissolve in the appropriate deuterated solvent (approx 0.6 mL) and transfer to a 5mm NMR tube.

Step 2: Determination (The Physics Check)

You cannot guess the relaxation delay. You must measure it.

  • Run a standard Inversion Recovery experiment (t1ir on Bruker).

  • Calculate

    
     for the slowest relaxing signal used in quantification (often the IS or isolated aromatic protons).
    
  • Rule: Your relaxation delay (

    
    ) must be 
    
    
    
    (for 99.3% recovery) or preferably
    
    
    (for 99.9% recovery).
    • Why? If

      
       is too short, the nuclei do not fully return to equilibrium, and the integration will be artificially low, biasing the purity result.
      
Step 3: qNMR Acquisition Parameters

Configure the instrument with these rigid parameters to ensure quantitative accuracy.

ParameterSettingRationale
Pulse Angle

(calibrated)
Maximizes signal intensity per scan.
Relaxation Delay (

)

Ensures complete magnetization recovery (>99.9%).
Acquisition Time (

)

seconds
Prevents truncation of the FID (which causes "sinc" wiggles).
Spectral Width (

)
~20 ppm (or wide enough)Ensures baseline is flat and noise can be calculated.
Number of Scans (

)
Calculate for S/N > 300:1Signal-to-Noise dictates precision. 16-64 scans is typical.
Temperature Controlled (e.g., 298 K)Prevents peak drifting during acquisition.
Receiver Gain Auto (avoid clipping)Clipping the FID destroys quantitative information.
Step 4: Processing & Integration
  • Zero Filling: Fill to at least 64k or 128k points to improve digital resolution.

  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB)

    
     Hz. Do not over-smooth.
    
  • Phasing: Manual phasing is mandatory. Auto-phasing often leaves residual zero-order errors that tilt the baseline.

  • Baseline Correction: Use a polynomial fit (e.g., Bernstein polynomial) on signal-free regions. Do not use automatic baseline flattening algorithms that might subtract peak tails.

  • Integration Range:

    • The 64x Rule: Integrate a width of

      
       (Full Width at Half Height) centered on the peak.[1] This captures 99% of the Lorentzian tail.
      
    • 
       Satellites:  Decide explicitly: either include the satellites (wider integral) or exclude them (narrower). Including them is generally more robust if they are not overlapped with impurities.
      

Workflow Visualization

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing Weigh Gravimetry (d=0.001 mg) Dissolve Solvation (Homogeneity) Weigh->Dissolve T1_Check T1 Measurement (Inversion Recovery) Dissolve->T1_Check Set_Params Set d1 > 7*T1 Pulse = 90 deg T1_Check->Set_Params Define d1 Acquire Acquire Spectrum (S/N > 300:1) Set_Params->Acquire Phase Manual Phase & Baseline Acquire->Phase Integrate Integrate (64x FWHH) Phase->Integrate Calc Calculate Purity (Eq. 1) Integrate->Calc

Figure 2: The self-validating qNMR workflow. Note that T1 measurement is a prerequisite, not an afterthought.

References & Authoritative Grounding

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR (The "Octad").[3][6]

    • Source:

  • IUPAC. Characterization of the purity of organic compounds by NMR.[2]

    • Source: (via De Gruyter/Pure Appl. Chem).

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.

    • Source:

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR.

    • Source:

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of Dimethoxybenzenes

Ticket ID: FC-DMB-OPT-001 Subject: Troubleshooting Low Yield & Side Reactions in Dimethoxybenzene Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Workflow Before adjusti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-DMB-OPT-001 Subject: Troubleshooting Low Yield & Side Reactions in Dimethoxybenzene Acylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Characterize Failure Yield Is the Yield Low (<40%)? Start->Yield Tar Is the reaction mixture black/tarry? Yield->Tar Yes Conversion Is Starting Material (SM) recovered? Yield->Conversion No (Clean reaction) Isomer Wrong Isomer formed? Yield->Isomer Yield OK, Purity Low Demethylation ISSUE: Demethylation (Ether Cleavage) Tar->Demethylation Yes (AlCl3 used) CatPoison ISSUE: Catalyst Poisoning (Product Inhibition) Conversion->CatPoison Yes Regio ISSUE: Regiocontrol (Steric vs Electronic) Isomer->Regio Yes

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Critical Issue: The "AlCl₃ Trap" (Demethylation)

User Question:

"I am using Aluminum Chloride (AlCl₃) in DCM at reflux. The reaction turns black, and I isolate a mixture of phenols instead of my acylated product. Why?"

Technical Analysis:

This is the most common failure point with electron-rich ethers like dimethoxybenzene (DMB). While AlCl₃ is the textbook Lewis acid for Friedel-Crafts, it is too harsh for polymethoxybenzenes.

  • Mechanism of Failure: AlCl₃ coordinates with the oxygen of the methoxy group. Under reflux or prolonged stirring, this complex facilitates nucleophilic attack (often by Cl⁻) on the methyl group, leading to cleavage of the ether bond (demethylation) rather than acylation of the ring [1].

  • The Result: You form phenols (e.g., 2-hydroxy-anisole), which are acidic and can poison the catalyst or polymerize into "tar."

Solution: Catalyst Substitution

Switch to a milder Lewis acid that retains electrophilicity without coordinating strongly to the ether oxygen.

CatalystLewis AcidityDemethylation RiskRecommended For
AlCl₃ HighHigh Simple benzene/toluene only. Avoid for DMB.
SnCl₄ ModerateLowStandard for DMB. Good balance of reactivity/safety.
ZnCl₂ Low-ModVery LowHighly reactive substrates (e.g., 1,3-DMB).
Yb(OTf)₃ ModerateNegligibleGreen chemistry; recyclable catalyst [2].
Zeolites (H-Beta) SurfaceNoneHeterogeneous catalysis (Clean workup) [3].

Stoichiometry & Catalyst Deactivation

User Question:

"I am using a catalytic amount (10-20 mol%) of Lewis acid, but the reaction stops at low conversion. Why isn't the catalyst turning over?"

Technical Analysis:

Friedel-Crafts acylation is fundamentally different from alkylation regarding catalyst turnover.

  • Product Inhibition: The product is an aromatic ketone.[1] The carbonyl oxygen of the product is more basic than the starting acyl chloride.

  • The "Sink": The Lewis acid forms a strong, stable 1:1 complex with the product ketone. This removes the catalyst from the cycle [4].

Solution: The "1 + 1" Rule

You must use at least 1.1 equivalents of Lewis acid relative to the acylating agent.

  • Equation: 1.0 equiv Substrate + 1.0 equiv Acyl Chloride + 1.1–1.2 equiv Lewis Acid .

  • Note: If using an anhydride (e.g., acetic anhydride), you need 2.2–2.5 equivalents of Lewis acid because the byproduct (acetic acid) also complexes with the catalyst.

Regioselectivity Guide

User Question:

"I am acylating 1,2-dimethoxybenzene (Veratrole). I expected the 3-position product, but got the 4-position. How do I control this?"

Technical Analysis:

The regiochemistry is dictated by the interplay of electronic activation (ortho/para directors) and steric hindrance.[2]

  • 1,2-Dimethoxybenzene (Veratrole):

    • Sites: Position 3 (ortho to one OMe, meta to other) vs. Position 4 (para to one OMe, meta to other).

    • Outcome:Position 4 is favored. Position 3 is sterically crowded (sandwiched between two substituents).

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether):

    • Sites: Position 4 (ortho/para) vs Position 2 (ortho/ortho).

    • Outcome:Position 4 is favored. Position 2 is the "super-activated" site but is sterically inaccessible for acyl groups.

  • 1,4-Dimethoxybenzene:

    • Outcome: Only one chemically distinct position (2,5-dimethoxyacetophenone).

Recommended Protocol: SnCl₄ Mediated Acylation

This protocol uses Tin(IV) Chloride, which minimizes demethylation risks while maintaining sufficient reactivity for DMB.

Materials:
  • 1,2-Dimethoxybenzene (Veratrole) [1.0 equiv]

  • Acetyl Chloride [1.1 equiv]

  • SnCl₄ (Tin(IV) Chloride) [1.2 equiv]

  • Dichloromethane (DCM) [Anhydrous, 5 mL per gram of substrate]

Step-by-Step Workflow:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

  • Solvation: Dissolve 1,2-dimethoxybenzene and acetyl chloride in DCM. Cool the mixture to 0°C in an ice bath.

    • Why? Low temperature prevents exotherms during catalyst addition.

  • Catalyst Addition: Add SnCl₄ dropwise over 15–20 minutes.

    • Observation: The solution may turn yellow/orange (formation of the acylium complex).

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Check via TLC. If conversion is slow, reflux gently (40°C) for 1 hour. Do not overheat.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing ice + 1M HCl .

    • Why? The HCl prevents the hydrolysis of the tin salts into insoluble hydroxides (snots) which cause emulsions.

  • Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Mechanistic Visualization

The diagram below illustrates the competition between the desired Acylation pathway and the unwanted Demethylation pathway caused by harsh Lewis Acids.

Mechanism SM Dimethoxybenzene (Substrate) Complex Lewis Acid Complex SM->Complex + Lewis Acid Acylium Acylium Ion (R-C=O)+ Complex->Acylium Activation SideRxn Ether Cleavage (Demethylation) Complex->SideRxn High T or Strong LA (AlCl3) Sigma Sigma Complex (Intermediate) Acylium->Sigma Attack on Ring Product Acylated Product (Ketone) Sigma->Product - H+ Tar Phenols/Tar SideRxn->Tar Nucleophilic Attack on Methyl

Figure 2: Mechanistic divergence. Strong Lewis acids (AlCl₃) favor the red path (Demethylation), while milder acids (SnCl₄) favor the green path (Acylation).

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Detailed discussion on Lewis acid strength and ether cleavage mechanisms).
  • Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts for Friedel-Crafts Acylation. Chemical Communications, (4), 351-352. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Source for Zeolite and solid acid methodologies).
  • Pearson, D. E., & Buehler, C. A. (1974). Synthesis of Aromatic Ketones. Synthesis, 1974(07), 455-471. (Foundational text on stoichiometry and complexation). Link

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Ester Hydrolysis

Status: Operational Audience: Chemical Biology & Medicinal Chemistry Divisions Subject: Troubleshooting Hydrolysis Efficiency, Selectivity, and Isolation Core Directive: The Philosophy of Cleavage Hydrolysis is often tre...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Audience: Chemical Biology & Medicinal Chemistry Divisions Subject: Troubleshooting Hydrolysis Efficiency, Selectivity, and Isolation

Core Directive: The Philosophy of Cleavage

Hydrolysis is often treated as a trivial "cleanup" step, yet in late-stage drug development, it is a frequent point of failure due to racemization, migration, or incomplete conversion. This guide abandons generic textbook advice in favor of a mechanistic troubleshooting approach . We treat the reaction mixture not as a soup, but as a system of competing kinetic pathways (hydrolysis vs. elimination vs. enolization).

Tier 1: Reaction Rate & Conversion Issues

Ticket Type: "My reaction is stalled or incomplete."

Q: I am using standard NaOH/MeOH conditions, but conversion has plateaued at 60%. Adding more base doesn't help.[1] Why? A: You are likely facing a solubility-limited kinetic trap or product inhibition .

  • The Mechanism: As the ester hydrolyzes, the resulting carboxylate salt is often less soluble in organic solvents (like MeOH/DCM) than the starting material. It precipitates, coating the remaining ester or removing the nucleophile (OH⁻) from the active phase.

  • The Fix: Switch to a homogenous solvent system that dissolves both the lipophilic ester and the hydrophilic hydroxide.

    • Recommendation:THF:MeOH:H₂O (3:1:1) . THF solubilizes the ester, water carries the hydroxide, and methanol acts as a phase-transfer bridge.

  • Advanced Tip: If the substrate is extremely lipophilic, use LiOH instead of NaOH. Lithium cations coordinate with the carbonyl oxygen (Lewis acid activation) and have higher solubility in THF, accelerating the rate without requiring harsh heating.

Q: My ester is sterically hindered (e.g., t-butyl ester or ortho-substituted benzoate). Standard hydrolysis is inert. Should I heat it to reflux? A: Heating often leads to decomposition before hydrolysis in hindered systems. Instead, switch the mechanism from nucleophilic acyl substitution to alkyl-oxygen cleavage.

  • The Protocol: Use TMSI (Trimethylsilyl iodide) or TFA (Trifluoroacetic acid) .

    • Why: Hydroxide cannot attack a sterically shielded carbonyl. Acidic cleavage (TFA) or nucleophilic attack on the alkyl group (TMSI) bypasses the steric bulk around the carbonyl carbon entirely.

Table 1: Base & Reagent Selection Matrix

ReagentMechanismpKa (Conj. Acid)Best ForRisk Factor
LiOH / THF / H₂O Nucleophilic Attack (B_Ac2)15.7 (H₂O)General purpose, mild selectivity.Slow on hindered esters.
NaOH / MeOH Nucleophilic Attack (B_Ac2)15.7 (H₂O)Robust, unhindered substrates.Transesterification (Me ester formation).
Ba(OH)₂ Nucleophilic Attack15.7Sensitive betaines/zwitterions.Low solubility; forms insoluble salts.
TMSI (in DCM) S_N2 on Alkyl Group (A_Al1)N/A (Lewis Acid)Sterically hindered esters, non-aqueous.Cleaves ethers/carbamates; moisture sensitive.
Pig Liver Esterase (PLE) Enzymatic CatalysisN/AChiral resolution, acid-sensitive groups.High cost; strict pH control required.
Tier 2: Selectivity & Side Reactions (Racemization)

Ticket Type: "My product lost its chirality."

Q: I observed significant racemization of my alpha-chiral ester using NaOH. How do I prevent this? A: Racemization occurs via enolization . The base removes the acidic proton at the alpha-position (


), forming a planar enolate that destroys stereochemistry.
  • Root Cause: The rate of deprotonation (

    
    ) is competing with the rate of hydrolysis (
    
    
    
    ).
  • The Fix:

    • Switch to LiOH: The lithium cation forms a tight aggregate with the hydroxide, making it less basic (lower

      
      ) but sufficiently nucleophilic due to oxophilicity.
      
    • Lower Temperature: Deprotonation has a higher activation energy than nucleophilic attack. Run the reaction at 0°C or -10°C.

    • Additives: Add CaCl₂ or LiCl . These salts coordinate to the carbonyl, increasing electrophilicity (speeding up hydrolysis) without increasing basicity (keeping deprotonation slow).

Q: Can I hydrolyze a methyl ester in the presence of an acetate protecting group? A: Yes, but it requires exploiting steric differentiation .

  • Strategy: Acetates are less hindered than typical methyl esters of complex drugs. However, to hydrolyze the main ester while keeping an acetate intact, you usually need enzymatic hydrolysis (e.g., Candida antarctica Lipase B) or chemoselective reagents like Trimethyltin hydroxide (Me₃SnOH) .

  • Warning: Standard hydroxide bases will almost always cleave acetates first or indiscriminately.

Visualizing the Racemization Trap

RacemizationPathways Ester Chiral Ester (S-Enantiomer) OH_Attack Path A: Hydrolysis (Nucleophilic Attack) Ester->OH_Attack LiOH (Mild Base) H_Abstract Path B: Enolization (Alpha-Deprotonation) Ester->H_Abstract NaOH/KOH (Strong Base) Tet_Inter Tetrahedral Intermediate OH_Attack->Tet_Inter Enolate Planar Enolate (Achiral) H_Abstract->Enolate Product_S Chiral Acid (S-Enantiomer) Tet_Inter->Product_S Fast Elimination Product_Rac Racemic Acid (R/S Mixture) Enolate->Product_Rac Reprotonation

Caption: Path A (Green) preserves chirality via direct attack. Path B (Red) destroys chirality via enolate formation. LiOH favors Path A.

Tier 3: Work-up & Isolation Protocols

Ticket Type: "I have an emulsion/My product is stuck in the water."

Q: After hydrolysis, acidification causes a massive emulsion. I can't separate the layers. A: This is common with fatty acids or amphiphilic drugs acting as surfactants.

  • The Fix: Do not shake vigorously.

    • Saturate the Aqueous Phase: Add solid NaCl (brine) to the aqueous layer to increase ionic strength (salting out).

    • Change Solvent: Switch extraction solvent from EtOAc to CHCl₃:IPA (3:1) . This mixture is more polar and breaks emulsions better than pure organics.

    • Filter: Pass the emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped.

Q: My product is a zwitterion (amino acid) and stays in the water layer after acidification. A: Standard extraction fails here.

  • Protocol:

    • Evaporate organic solvents (THF/MeOH).

    • Load the aqueous residue (adjusted to neutral pH) onto a Diaion HP-20 or C18 reverse-phase column.

    • Wash with water (removes inorganic salts like LiCl/NaCl).

    • Elute product with MeOH or MeCN.

Standard Operating Procedures (SOPs)
Protocol A: Mild Hydrolysis (LiOH)

Best for: Chiral centers, complex substrates.

  • Dissolve ester (1.0 equiv) in THF (3 vol) .

  • Cool to 0°C .

  • Add solution of LiOH·H₂O (1.2–2.0 equiv) in H₂O (1 vol) dropwise.

  • Add MeOH (1 vol) to clarify if biphasic.

  • Monitor by TLC/LCMS. If slow after 2h, warm to RT.

  • Quench: Add 1M HCl until pH ~3-4 (careful with acid-sensitive groups).

Protocol B: Anhydrous Cleavage (TMSI)

Best for: Sterically hindered esters, water-sensitive substrates.

  • Dissolve ester (1.0 equiv) in anhydrous DCM or MeCN under N₂.

  • Add TMSI (1.2–1.5 equiv) via syringe at 0°C (exclude light; TMSI degrades).

  • Warm to RT and stir for 2–6 hours.

  • Quench: Pour into MeOH (forms volatile Me-OTMS and the free acid).

  • Concentrate in vacuo.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Hydrolysis Issue IssueType Identify Problem Start->IssueType Rate Reaction Too Slow IssueType->Rate SideRxn Side Reactions (Racemization/Decomp) IssueType->SideRxn Workup Isolation Fails IssueType->Workup Solubility Check Solubility: Is mixture biphasic? Rate->Solubility Racem Racemization Detected? SideRxn->Racem AddTHF Add THF/MeOH (Homogenize) Solubility->AddTHF Yes Sterics Is Ester Hindered? (t-Bu, ortho-subst) Solubility->Sterics No Sterics->AddTHF No (Heat/Conc) UseTMSI Switch to TMSI (SN2 Cleavage) Sterics->UseTMSI Yes UseLiOH Switch to LiOH @ 0°C Add CaCl2 Racem->UseLiOH Yes Decomp Product Unstable to Base? Racem->Decomp No Enzymatic Use Pig Liver Esterase (pH 7.0) Decomp->Enzymatic Yes

Caption: Diagnostic flow for selecting the correct optimization pathway based on failure mode.

References
  • Lithium Hydroxide Selectivity: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021).[2][3] Chemical & Pharmaceutical Bulletin.

  • TMSI Mechanism & Protocol: Cleavage of Esters and Ethers with Iodotrimethylsilane. Organic Syntheses.[2]

  • Racemization Prevention: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022).[2][3][4][5] Molecules.

  • General Hydrolysis Mechanisms: Hydrolysis of Esters - LibreTexts Chemistry.

Sources

Troubleshooting

Technical Support Center: Crystallization of Aromatic Keto Acids

Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Subject: Improving Purity and Yield in Aromatic Keto Acid Crystallization Introduction Welcome to the technical support hub. If...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Subject: Improving Purity and Yield in Aromatic Keto Acid Crystallization

Introduction

Welcome to the technical support hub. If you are working with aromatic keto acids (e.g., Phenylpyruvic acid, Indole-3-pyruvic acid), you are likely battling a "tarry mess" rather than clean crystals.

These compounds present a unique chemical paradox: they possess a hydrophobic aromatic ring and a highly polar alpha-keto acid group, leading to complex solubility behaviors. Furthermore, they are plagued by keto-enol tautomerism and oxidative instability , often degrading into aldehydes (with a characteristic almond or floral smell) before they can crystallize.

This guide moves beyond standard textbook procedures to address the specific failure modes of this chemical class.

Module 1: The Stability & Solubility Paradox

Q: Why does my solution turn brown/black before crystals form?

Diagnosis: You are witnessing oxidative decarboxylation followed by polymerization. Aromatic keto acids are sensitive to oxygen and alkaline conditions. In the presence of base or heat, they degrade into their corresponding aldehyde (e.g., benzaldehyde from phenylpyruvic acid) and CO₂, which then undergo aldol-like condensation to form dark polymers (tars).

The Fix (Causality-Driven Protocol):

  • Acidic pH Lock: Ensure the pH remains below 2.0 during the initial dissolution. The enol form is generally more stable in the solid state, but the keto form is susceptible to oxidation in solution. Acidic conditions suppress the dissociation of the carboxyl group, reducing the electron density that facilitates oxidative attack.

  • Thermal Throttling: Never exceed 40°C. These compounds have low thermal stability. If heat is required for dissolution, use a water bath, not a direct hot plate, to avoid localized superheating.

  • Inert Atmosphere: All crystallization solvents must be degassed (sparged with Nitrogen/Argon for 15 mins). The crystallization vessel should be blanketed with inert gas.

Q: I am getting inconsistent melting points and IR spectra. Is my compound impure?

Diagnosis: Not necessarily. You are likely observing Keto-Enol Tautomerism .[1]

  • Solution State: Predominantly Keto form.[2]

  • Solid State: Predominantly Enol form (stabilized by intermolecular hydrogen bonding).

  • The Issue: If you crystallize too rapidly (crash cooling), you trap the keto form in the lattice, or a mixture of both, leading to depressed melting points.

The Fix:

  • Slow Crystallization: Allow the system to equilibrate. Slow cooling (0.1°C/min) allows the molecules to rearrange into the thermodynamically stable enol lattice.

Module 2: Troubleshooting "Oiling Out"

Q: Instead of crystals, I get a sticky oil at the bottom of the flask.

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve. This occurs because the aromatic keto acid is "confused"—it is too hydrophobic for the water/acid phase but too polar for the non-polar anti-solvent, causing it to separate as a dense oil rich in impurities.

Decision Matrix: Solving Oiling Out

OilingOut Start Observation: Oiling Out CheckSolvent Check Solvent System Start->CheckSolvent Branch1 Is system highly polar? (e.g., Water/Acid) CheckSolvent->Branch1 Branch2 Is system mixed polarity? (e.g., DCM/Hexane) CheckSolvent->Branch2 Action1 Action: Increase Lipophilicity Add 5-10% Alcohol (MeOH/IPA) Branch1->Action1 Yes Action2 Action: Slow Down Anti-solvent Add Hexane dropwise over 2 hours Branch2->Action2 Yes Seed CRITICAL STEP: Seeding Add pure crystals at cloud point Action1->Seed Action2->Seed Result Result: Controlled Nucleation Seed->Result

Figure 1: Decision tree for remediating oiling out (LLPS) during crystallization.

Module 3: Validated Experimental Protocols

Protocol A: Purification of Indole-3-Pyruvic Acid (IPA)

Best for: High purity requirements where thermal degradation is a major risk.

Reagents: Crude IPA, Methanol (HPLC grade), Deionized Water (degassed), 1N HCl.

StepActionTechnical Rationale (Why?)
1 Dissolve crude IPA in minimal hot Methanol (35-40°C).Methanol solubilizes the indole ring while keeping temperature low to prevent decarboxylation.
2 Filtration: Filter quickly through a pre-warmed glass frit.Removes insoluble polymeric tars formed during storage.
3 Anti-Solvent Addition: Add hot (40°C) degassed Water dropwise.Checkpoint: Stop immediately when the solution turns slightly turbid (Cloud Point).
4 Re-dissolution: Add 1-2 mL of hot Methanol.Clears the turbidity to ensure we start in the metastable zone, not the labile zone.
5 Controlled Cooling: Wrap flask in foil (light sensitive) and cool to RT over 2 hours. Then move to 4°C.Slow cooling promotes the shift to the stable enol polymorph.
6 Isolation: Filter and wash with cold 1:1 MeOH/Water.Removes surface mother liquor containing oxidation byproducts.
Protocol B: Purification of Phenylpyruvic Acid (PPA)

Best for: Removing aliphatic impurities and handling large batches.

Reagents: Crude PPA, Dichloromethane (DCM), n-Hexane.

  • Dissolution: Dissolve crude PPA in minimal DCM at room temperature.

  • Drying: Dry the organic phase over anhydrous MgSO₄. Crucial: Water promotes the hydration of the keto group, interfering with crystal packing. Filter off the drying agent.

  • Crystallization:

    • Place the DCM solution in a vessel with overhead stirring.

    • Add n-Hexane slowly until a faint precipitate persists.

    • Seeding: Add 0.1% w/w pure PPA seed crystals.

    • Continue adding n-Hexane (ratio target 1:3 DCM:Hexane) over 4 hours.

  • Harvest: Filter the colorless needles. If the needles are yellow, wash with cold Hexane containing 1% acetic acid.

Module 4: Mechanism of Failure (Visualized)

Understanding how the molecule dies is the key to saving it. The diagram below illustrates the degradation pathway you are trying to outrun.

Degradation cluster_prevention Prevention Strategy Keto Keto Form (Solution) Enol Enol Form (Crystal) Keto->Enol Crystallization (Slow, Acidic) Aldehyde Aldehyde + CO2 (Degradation) Keto->Aldehyde Oxidation/Heat (Fast > 40°C) Enol->Keto Dissolution Polymer Brown Polymer (Tar) Aldehyde->Polymer Aldol Condensation Prev1 Inert Gas Prev1->Keto Blocks O2 Prev2 Low Temp Prev2->Keto Slows Kinetics

Figure 2: The kinetic competition between crystallization (green path) and oxidative degradation (red path).

References

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. Link

  • Hou, Y., et al. (2016).[3] Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli. PLOS ONE, 11(11).[3] Link

  • BenchChem Technical Support. (2025). An In-Depth Technical Guide to Indole-3-pyruvic Acid. Link

  • Bjerregaard, S., et al. (2010). Crystallization of stable and metastable phases of phenylsuccinic acid. Crystal Growth & Design. Link

  • Luo, J., et al. (2018). Separation and purification of α-ketoglutarate and pyruvate from the fermentation broth. ResearchGate. Link

Sources

Optimization

Overcoming challenges in the purification of polar organic compounds

Mission Statement: Welcome to the Advanced Purification Support Hub. This guide addresses the specific thermodynamic and kinetic challenges inherent in purifying polar organic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Purification Support Hub. This guide addresses the specific thermodynamic and kinetic challenges inherent in purifying polar organic compounds. We move beyond basic "how-to" instructions to explain the why—the physicochemical interactions driving your separation—ensuring you can troubleshoot with the autonomy of a senior scientist.

Module 1: Retention Challenges (The "Void Volume" Crisis)

User Query: "I am trying to purify a highly polar metabolite using a standard C18 column, but it elutes at the void volume (


) regardless of how much I lower the organic modifier. How do I retain this compound?"

Technical Analysis: The failure of C18 (Reversed-Phase Liquid Chromatography, RPLC) to retain polar compounds stems from the hydrophobic effect . Retention in RPLC is driven by the partitioning of non-polar analytes into the hydrophobic stationary phase to reduce the entropic cost of disrupting the water structure in the mobile phase. Highly polar compounds (


) prefer the aqueous mobile phase and have insufficient interaction energy with the C18 alkyl chains to be retained.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must invert the system. Instead of using a non-polar stationary phase, use a polar one (Silica, Amide, Diol) with a low-polarity mobile phase (high Acetonitrile).

The Mechanism: Water Layer Partitioning

In HILIC, the mechanism is not simple adsorption.[1][2][3] It is liquid-liquid partitioning .[4] The polar stationary phase adsorbs water from the mobile phase, creating a stagnant "water-enriched layer" on the surface.[1][2][3] Your polar analyte partitions into this water layer.[1]

Visualization: The HILIC Partitioning Mechanism

HILIC_Mechanism cluster_0 Retention Zone MobilePhase Mobile Phase (High ACN, ~95%) Analyte Polar Analyte MobilePhase->Analyte Solvated WaterLayer Stagnant Water-Enriched Layer (High H2O) Analyte->WaterLayer Partitions Into (Thermodynamic Drive) StationaryPhase Polar Stationary Phase (Silica/Amide) WaterLayer->StationaryPhase Hydrogen Bonding

Caption: HILIC retention relies on the analyte partitioning from the ACN-rich bulk mobile phase into the water-rich layer immobilized on the stationary phase.[2][3][5][6]

Critical Protocol: HILIC Column Equilibration

Why this fails: Unlike RPLC, HILIC columns require extensive equilibration to establish the water layer. If you rush this, retention times will drift.

  • Flush: If the column is new or stored in 100% ACN, flush with 50:50 ACN:Water (with buffer) for 20 column volumes (CV) to fully hydrate the phase.

  • Equilibrate: Switch to your starting conditions (e.g., 95:5 ACN:Buffer).

  • Wait: Flow for at least 20-30 CVs . The backpressure must stabilize completely.

  • Blank Injection: Inject a solvent blank. If the baseline drifts, the water layer is not yet stable.

Module 2: Peak Shape Issues (Tailing & Asymmetry)

User Query: "My polar amine compound is eluting, but the peak is shark-finned (severe tailing). I've already tried a shallower gradient."

Technical Analysis: Peak tailing in polar compounds (especially bases) is rarely a physical flow issue; it is a chemical interaction issue .

  • Silanol Activity: Silica supports possess surface silanol groups (

    
    ). Above pH 4-5, these deprotonate to 
    
    
    
    . Positively charged amines interact electrostatically with these sites (Ion Exchange mechanism), causing secondary retention and tailing.
  • Trace Metals: Metal impurities in the silica can chelate polar compounds.

Troubleshooting Matrix: Mobile Phase Modifiers

ModifierpH RangeMechanism of ActionBest For
Trifluoroacetic Acid (TFA) ~2.0Protonates silanols (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) and pairs with analyte.
Peptides, strong bases. Warning: Suppresses MS signal.
Formic Acid ~2.7Protonates silanols. Volatile.LC-MS of polar small molecules.
Ammonium Acetate 4.0 - 6.0Chaotropic agent; masks silanols via high ionic strength.Zwitterions, compounds unstable at low pH.
Triethylamine (TEA) > 7.0Sacrificial Base. Competes for silanol sites.Flash chromatography of difficult amines.

Visualization: Silanol Interaction & Suppression

Silanol_Interaction Silanol Deprotonated Silanol (Si-O-) Amine Basic Analyte (R-NH3+) Silanol->Amine Electrostatic Attraction NeutralSilanol Neutralized Silanol (Si-OH) Silanol->NeutralSilanol Converts to Tailing Peak Tailing (Secondary Retention) Amine->Tailing Causes Modifier Acid Modifier (H+) Modifier->Silanol Protonates NeutralSilanol->Amine No Interaction (Symmetrical Peak)

Caption: Acidic modifiers protonate surface silanols, preventing electrostatic binding with basic analytes and eliminating peak tailing.[7][8]

Module 3: Solubility & Loading (The "Crash" Problem)

User Query: "My compound is only soluble in DMSO or water. When I inject it onto my Flash column, the pressure spikes and I get no separation."

Technical Analysis: This is a solvent strength mismatch .[9]

  • The Problem: In Normal Phase or HILIC, the "strong" solvent is water/methanol.[1] If you inject a sample dissolved in 100% strong solvent (DMSO/Water) onto a column equilibrated in weak solvent (Hexane or ACN), the sample cannot partition. It precipitates at the head of the column (pressure spike) or travels with the injection plug (loss of resolution).

Solution: Dry Loading Eliminate the injection solvent entirely by adsorbing the compound onto a solid support.[10]

Protocol: The Dry Load Technique
  • Dissolution: Dissolve your crude sample in the minimum amount of a volatile strong solvent (Methanol, Acetone, or DCM).

  • Adsorption: Add a solid support.

    • For Flash: Silica gel or Celite 545 (Ratio: 1g sample to 3g sorbent).

    • For HILIC: Use the same stationary phase material if possible, or Celite.

  • Evaporation: Rotary evaporate the mixture until it is a free-flowing powder .

    • Tip: If it remains sticky/oily, you added too little sorbent. Add more and re-evaporate.

  • Loading: Pour the powder into a dry-load cartridge (Flash) or pack into a guard column (Prep HPLC).

  • Elution: The mobile phase will now dissolve the compound gradually and thermodynamically, resulting in a tight band.

Module 4: Column Selection Decision Tree

User Query: "I have a new molecule. How do I choose the right column immediately without wasting a week?"

Scientific Logic: The primary determinant is LogP (Partition coefficient).[11]

  • LogP > 0 (Hydrophobic): Use C18 (Reversed Phase).[1][12]

  • LogP < 0 (Hydrophilic): Use HILIC or Aqueous C18.

Visualization: Column Selection Logic

Column_Selection Start Start: Analyze Analyte Properties LogP_Check Check LogP Value Start->LogP_Check NonPolar LogP > 0 (Non-Polar) LogP_Check->NonPolar Positive Polar LogP < 0 (Polar) LogP_Check->Polar Negative C18 Standard C18 (Reversed Phase) NonPolar->C18 Solubility_Check Soluble in Organic? Polar->Solubility_Check HILIC HILIC Column (Bare Silica/Amide) Solubility_Check->HILIC Yes (in ACN/MeOH) C18_AQ C18-AQ / Polar-Embedded (100% Water Compatible) Solubility_Check->C18_AQ No (Only Water)

Caption: Decision matrix based on LogP and solubility. HILIC is preferred for organics soluble in ACN; C18-AQ is required for 100% aqueous applications.

References
  • Agilent Technologies. (2023).[13] Mastering HILIC-Z Separation for Polar Analytes. Retrieved from

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC Mechanism. Retrieved from

  • Phenomenex. (2025).[14] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Biotage. (2023).[15] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from

  • Sigma-Aldrich. (2013). HILIC Chromatography: Theory and Method Development Practices. Retrieved from

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in Organic Synthesis

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-SYN-2024-X Core Diagnostic Framework: The Reaction Profile Before troubleshooting specific reagents, we must diagnose the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-SYN-2024-X

Core Diagnostic Framework: The Reaction Profile

Before troubleshooting specific reagents, we must diagnose the origin of the by-product. In my experience, 80% of impurity issues stem from a misunderstanding of the reaction's energy landscape. We categorize by-products into two distinct classes: Kinetic Impurities (formed via competing fast pathways) and Thermodynamic Impurities (formed via equilibration or decomposition).

Diagnostic Logic Tree

Use this workflow to categorize your impurity before applying a fix.

DiagnosticTree Start Identify Impurity Structure Isomer Is it a Regio/Stereoisomer? Start->Isomer Decomp Is it a Decomposition Product? Start->Decomp TimeCheck Does ratio change over time? Isomer->TimeCheck ReagentCheck Reagent-Derived? Decomp->ReagentCheck Kinetic Kinetic Control Issue (Competing Transition States) TimeCheck->Kinetic No Thermo Thermodynamic Control Issue (Product Equilibration) TimeCheck->Thermo Yes Hydrolysis Moisture/Air Sensitivity (e.g., Protodeboronation) ReagentCheck->Hydrolysis Yes SideRxn Competing Reactant (e.g., Homocoupling) ReagentCheck->SideRxn No

Figure 1: Decision matrix for categorizing impurity origins based on temporal stability and structural derivation.

Module A: Troubleshooting C-C Coupling (Suzuki-Miyaura)

Common Issue: "I am seeing significant des-bromo starting material and homocoupling in my Suzuki reaction."

Root Cause Analysis

This is rarely a "bad catalyst" issue. It is a competition between the Transmetallation rate and the Protodeboronation rate.

  • Protodeboronation: The boronic acid C-B bond is hydrolyzed by water/base before it can transmetallate.

  • Homocoupling: Oxygen promotes the oxidation of Pd(0) or arylboronic acids, leading to Ar-Ar dimers.

Optimization Protocol
ParameterRecommendationMechanistic Rationale
Boron Source Switch to MIDA Boronates or Pinacol Esters .MIDA boronates release the active boronic acid slowly (slow-release strategy), keeping the instantaneous concentration of the unstable species low relative to the catalyst [1].[1]
Base Selection Use Anhydrous Bases (e.g., K₃PO₄, CsF) in organic solvents.Protodeboronation often requires water.[1][2] Using anhydrous conditions with fluoride sources facilitates transmetallation without hydrolyzing the C-B bond [2].
Catalyst Loading Increase initial loading (e.g., 1 mol% → 3 mol%).You must increase the rate of the productive cycle (

) so it outcompetes the first-order decomposition rate (

).
Additives Add Cu(I) salts (Liebeskind conditions).Copper facilitates transmetallation at neutral pH, bypassing the base-mediated decomposition pathway [3].

Critical Control: If using boronic acids, avoid electron-deficient aromatics (e.g., 2-pyridine boronic acid) in aqueous base, as they are kinetically prone to rapid C-B cleavage.

Module B: Oxidation Control (Primary Alcohols)

Common Issue: "My aldehyde synthesis (Swern/Dess-Martin) is contaminated with carboxylic acid."

The "Hydrate Pathway" Trap

Over-oxidation does not usually occur directly from the aldehyde. It occurs because the aldehyde reacts with adventitious water to form a gem-diol (hydrate) . This hydrate is structurally identical to a primary alcohol and is rapidly oxidized by the reagent.

Oxidation Alcohol Primary Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation Hydrate Gem-Diol Hydrate (R-CH(OH)2) Aldehyde->Hydrate + Water (Fast Eq) Acid Carboxylic Acid (R-COOH) Hydrate->Acid Oxidation (Irreversible) Water H2O Water->Aldehyde

Figure 2: The mechanism of over-oxidation via the hydrate intermediate.

Corrective Actions
  • Water Exclusion: If using PCC or Dess-Martin Periodinane (DMP), ensure glassware is flame-dried and solvents are anhydrous. Without water, the hydrate cannot form, and the aldehyde is chemically inert to further oxidation [4].[3]

  • TEMPO/Bleach Strategy: When using TEMPO/NaOCl (Anelli oxidation), the pH must be buffered rigorously at 8.5–9.5 .

    • Why? At lower pH, HOCl concentration increases, driving non-selective oxidation. At higher pH, the disproportionation of NaOCl accelerates.

  • Scavenging: Add a sacrificial oxidizable substrate (e.g., dimethyl sulfide in Swern) before quenching to destroy excess active oxidant.

Module C: Genotoxic Impurity Mitigation (Alkyl Sulfonates)

Common Issue: "Regulatory found trace ethyl methanesulfonate (EMS) in our API salt formation step."

The Hazard

This is a specific by-product class formed when Sulfonic Acids (MsOH, TsOH used for salt formation) react with residual Alcohols (MeOH, EtOH used as solvents).[4] These are potent alkylating agents and must be controlled to ppm levels (TTC < 1.5 µ g/day ) [5].

Mitigation Workflow
  • Solvent Swap: Never use the alcohol corresponding to the alkyl group you are trying to avoid in the final step. If using methanesulfonic acid, use isopropyl alcohol (IPA) or acetonitrile instead of methanol. The steric bulk of IPA drastically reduces esterification rates (

    
    ).
    
  • Order of Addition:

    • Bad: Add Acid to Alcohol solution of API. (High local acid concentration promotes esterification).

    • Good: Add API solution to the Acid.

  • Quenching: If alcohol is unavoidable, introduce a "Scavenger Base" (e.g., glycine or a tertiary amine) during the workup to preferentially react with any formed sulfonate esters before isolation [6].

Engineering Controls: Kinetic vs. Thermodynamic

When you cannot change the reagents, you must change the physics of the reaction.

VariableTo Favor Kinetic Product (Fastest Formed)To Favor Thermodynamic Product (Most Stable)
Temperature Low (-78°C to 0°C) . Prevents the system from overcoming the reverse activation energy barrier (

).
High (Reflux) . Provides sufficient energy to reverse the reaction, allowing the system to find the global energy minimum.
Reaction Time Short . Quench immediately upon consumption of starting material.Extended . Allow time for equilibration.
Base Addition Slow/Dropwise . Keeps the concentration of active enolate low, preventing aggregation or di-alkylation side reactions.Bolus/All-in-one .
Solvent Polarity Aprotic/Non-polar . Often destabilizes charged intermediates, raising

and enforcing kinetic selectivity.
Protic/Polar . Stabilizes transition states and intermediates, facilitating equilibration [7].

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073-14075. Link

  • Savarin, C., & Liebeskind, L. S. (2001). "Copper(I)-Catalyzed Cross-Coupling of Organostannanes with Organic Iodides." Organic Letters, 3(14), 2149-2152. Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Link

  • Teasdale, A., et al. (2013). "Mechanism and processing parameters affecting the formation of sulfonate esters in drug substance manufacturing." Organic Process Research & Development, 17(2), 221-230. Link

  • Elder, D. P., et al. (2010). "The control of genotoxic impurities in the manufacture of active pharmaceutical ingredients."[5] Journal of Pharmaceutical and Biomedical Analysis, 51(4), 821-829. Link

  • Carey, F. A., & Sundberg, R. J. (2007).[4] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

Sources

Optimization

Technical Support Center: Solvent System Optimization for Recrystallization

Status: Operational Operator: Senior Application Scientist Ticket ID: REC-OPT-2024 Subject: Advanced troubleshooting and protocol optimization for organic compound purification. Diagnostic Interface: Where do I start?

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: REC-OPT-2024 Subject: Advanced troubleshooting and protocol optimization for organic compound purification.

Diagnostic Interface: Where do I start?

Before modifying your solvent system, identify your current failure mode. Use this logic flow to determine the correct optimization pathway.

SolventSelectionLogic Start START: Characterize Crude Solid SolubilityTest Perform Solubility Test (10-20mg in 0.5mL) Start->SolubilityTest SolubleRT Soluble at Room Temp? SolubilityTest->SolubleRT InsolubleBoil Insoluble at Boiling Point? SolubleRT->InsolubleBoil No GoodSolvent Too Soluble. Use as 'Good' Solvent in Binary System. SolubleRT->GoodSolvent Yes BadSolvent Too Insoluble. Use as 'Anti-Solvent' in Binary System. InsolubleBoil->BadSolvent Yes IdealSingle Ideal Single Solvent (Proceed to Cooling Profile) InsolubleBoil->IdealSingle No (Soluble only when hot)

Figure 1: Decision matrix for distinguishing between single-solvent candidates and binary system components based on thermal solubility profiles.

Core Concepts: The Physics of Purification

To troubleshoot effectively, you must understand the thermodynamic boundaries of your system.[1]

The Metastable Zone Width (MSZW)

Crystallization does not occur immediately when a solution crosses the solubility curve.[1] It enters a "Metastable Zone" where the solution is supersaturated but nucleation has not yet spontaneously occurred.

  • Narrow MSZW: Risk of "crashing out" (uncontrolled precipitation) leading to impurity trapping.

  • Wide MSZW: Difficult nucleation; requires high energy or seeding to initiate crystal growth.

  • Optimization Goal: Manipulate the cooling rate and solvent composition to stay within the MSZW, allowing controlled growth on existing crystal faces rather than spontaneous new nucleation [1].

Supersaturation & Nucleation[2]
  • Primary Nucleation: Spontaneous formation of new crystals from clear solution (requires high supersaturation).

  • Secondary Nucleation: Growth induced by the presence of existing crystals (seeds).[1] This is the preferred mechanism for high-purity recrystallization as it occurs at lower supersaturation levels, rejecting impurities more efficiently [2].

Troubleshooting & FAQs

SCENARIO A: "My product is 'oiling out' instead of crystallizing."

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Thermodynamically, the temperature at which the solution becomes saturated (


) is higher than the melting point of the solvated product (

) [3].

Immediate Remediation:

  • Re-heat: Return the mixture to a clear solution.

  • Lower

    
    :  Add more solvent (dilute the solution). By lowering the concentration, you lower the temperature at which saturation occurs, ideally shifting it below the melting point of the solid.
    
  • Seed at

    
    :  Cool the solution to just below the estimated melting point and add a seed crystal. This provides a template for the oil droplets to collapse into a lattice.
    
SCENARIO B: "I have a binary system, but it precipitates immediately upon adding the anti-solvent."

Diagnosis: You are experiencing "Local Supersaturation." The interface between the drop of anti-solvent and the solution creates a zone of extreme insolubility, causing rapid, amorphous precipitation (crashing out) before the solvents can mix.

Corrective Protocol:

  • Keep it Hot: Both the solution and the anti-solvent must be near boiling during addition.

  • Turbidity Cycling: Add the anti-solvent only until a faint turbidity persists. Then, add 1-2 drops of the "good" solvent to clear it. Repeat this cycle. This ensures you are hugging the saturation curve without crossing into the labile zone [4].

SCENARIO C: "No crystals formed even after days in the freezer."

Diagnosis: The system is "Supersaturation Locked." The solution is stable within a wide Metastable Zone Width.[1]

Troubleshooting Steps:

  • The Scratch Method: Use a glass rod to scratch the inner wall of the flask. This creates microscopic glass shards that act as nucleation sites (heterogeneous nucleation).

  • Seed Crystal: If you have any solid (even crude), add a microscopic amount.

  • Evaporative Concentration: A gentle stream of

    
     gas can remove solvent, pushing the concentration past the metastable limit.
    

Solvent Selection Data

Use this table to design binary systems. A standard binary system consists of miscible solvents with a significant difference in polarity (Dielectric Constant,


).

Rule of Thumb: Match the solute's polarity for the "Good" solvent; use a contrasting polarity for the "Anti-solvent."

SolventBoiling Point (°C)Dielectric Constant (

)
Polarity ClassHazard Note
Water 10080.1ProtogenicNone
DMSO 18946.7Dipolar AproticSkin permeator
Acetonitrile 8237.5Dipolar AproticFlammable/Toxic
Methanol 6532.7ProtogenicToxic (Blindness)
Ethanol 7824.5ProtogenicFlammable
Acetone 5620.7Dipolar AproticFlammable
Dichloromethane (DCM) 408.9Non-polarVolatile/Carcinogen
Ethyl Acetate 776.0Polar AproticFlammable
Chloroform 614.8Non-polarCarcinogen
Diethyl Ether 354.3Non-polarPeroxide former
Toluene 1112.4Non-polarReprotoxic
Hexane 691.9Non-polarNeurotoxic

Data sourced from standard solvent property tables [5].

Experimental Protocols (SOPs)

SOP-01: Micro-Scale Solvent Screening

Use this when you have <50mg of material.

  • Place ~5 mg of crude solid into 5 separate reaction tubes.

  • Add 0.1 mL of different solvents (e.g., Ethanol, Toluene, Ethyl Acetate, Hexane, DCM) to each tube.

  • Observation A: If it dissolves immediately at RT

    
    Too soluble  (Potential "Good" solvent for binary).
    
  • Observation B: If insoluble, heat to boiling.

    • If it dissolves

      
      Potential Candidate .[2][3] Allow to cool slowly.
      
    • If insoluble at boiling

      
      Too insoluble  (Potential "Anti-solvent").
      
SOP-02: Binary Solvent Optimization Loop

Use this for high-value compounds requiring maximum recovery.

BinaryProtocol Dissolve 1. Dissolve Crude in hot 'Good' Solvent AddBad 2. Add hot 'Anti-Solvent' dropwise Dissolve->AddBad CheckCloud Cloudiness Persists? AddBad->CheckCloud CheckCloud->AddBad No (Solution Clear) ClearIt 3. Add 1 drop 'Good' Solvent CheckCloud->ClearIt Yes (Turbid) Cool 4. Cool Slowly (RT -> Ice Bath) ClearIt->Cool

Figure 2: The "Titration Method" for binary solvent recrystallization to ensure saturation at the boiling point.

Detailed Steps:

  • Dissolve the crude solid in the minimum amount of boiling "Good Solvent."

  • Keep the flask on the heat source.

  • Add the "Anti-Solvent" (which should also be hot) dropwise down the condenser or side of the flask.

  • The End Point: Stop adding anti-solvent the moment a faint cloudiness persists for more than 5 seconds.

  • Add the "Good Solvent" dropwise just until the solution clears again.[4]

  • Remove from heat and allow to cool undisturbed.

References

  • Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization. Retrieved January 28, 2026, from [Link]

  • University of Alberta. (n.d.). Recrystallization Theory. Department of Chemistry Undergraduate Labs. Retrieved January 28, 2026, from [Link]

  • Nichols, L. (2022). Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved January 28, 2026, from [Link]

  • University of Washington. (n.d.). Dielectric Constant of Common Solvents. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Oiling Out" (LLPS) in Crystallization

Role: Senior Application Scientist Topic: Liquid-Liquid Phase Separation (LLPS) / Oiling Out Audience: Pharmaceutical Researchers, Process Engineers, Solid-State Chemists Executive Summary: The "Silent Killer" of Purity...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Liquid-Liquid Phase Separation (LLPS) / Oiling Out Audience: Pharmaceutical Researchers, Process Engineers, Solid-State Chemists

Executive Summary: The "Silent Killer" of Purity

"Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS) , occurs when a homogenous solution splits into two liquid phases—a solvent-rich phase and a solute-rich "oil" phase—before crystallization can occur.[1][2][3][4][5]

Unlike nucleation, where an ordered lattice forms, oiling out creates amorphous droplets.[2] These droplets are excellent solvents for impurities, meaning if your product oils out, it will likely entrap the very impurities you are trying to remove.

The Golden Rule: You cannot control polymorph or purity if you crystallize from an oil. You must crystallize from a solution.

Diagnostic Guide: Is it Oiling Out?

Q: How do I distinguish "oiling out" from normal nucleation or melting?

A: Visual observation is your first line of defense, but it requires trained interpretation.

ObservationDiagnosisMechanism
Milky/Emulsion Appearance Oiling Out (LLPS) The solution enters a "miscibility gap."[2][6] Droplets of solute-rich liquid form suspended in the solvent.
Sudden Opacity/Solids Crash Crystallization Rapid nucleation. While uncontrolled, this is a solid phase, not a liquid.[4]
Droplets at High Temp Melting (Depressed) If

, the solid melts rather than dissolves.
Sticky Gum on Glass Oiling Out The oil phase has high viscosity and adheres to reactor walls/impellers before hardening.
Q: Why is this happening? (The Thermodynamics)

A: You are operating in a Miscibility Gap .[6] Thermodynamically, the Gibbs free energy of the system is lower as two liquids than as one supersaturated solution. This usually happens when:

  • Supersaturation is too high: You pushed the concentration past the "Spinodal" limit before nucleation could start.

  • Impurities: Impurities depress the melting point of your solute, widening the gap where oil exists.[7]

  • Solvent Choice: The boiling point of your solvent is higher than the melting point of your solvated solid.

Visualizing the Problem Space

The diagram below illustrates the "Danger Zone" (Miscibility Gap) you must avoid.

PhaseDiagram Figure 1: Crystallization Phase Diagram & Oiling Out Region Stable Stable Solution (Undersaturated) Metastable Metastable Zone (Ideal Growth) Stable->Metastable Cooling / Evaporation Nucleation Labile Zone (Spontaneous Nucleation) Metastable->Nucleation Ideal Path OilingOut Miscibility Gap (Oiling Out / LLPS) Metastable->OilingOut High Supersaturation or Impurity Load OilingOut->Nucleation Slow Solidification (Impure Amorphous)

Remediation Protocols

If you encounter oiling out, do not just cool slower. Slower cooling often keeps you in the oiling zone longer. Use these active interventions.

Protocol A: The "Heat & Seed" Method (Primary Fix)

Use this when you have seed crystals available.[1]

  • Re-dissolve: Immediately heat the mixture until the solution is clear (monophasic).

  • Determine

    
    :  Cool slowly without stirring to observe the exact temperature where droplets form (
    
    
    
    ).
  • Set Seeding Point: Re-heat to clear. Cool to

    
    , where 
    
    
    
    .
    • Note: You must seed before the system enters the miscibility gap.

  • Seed Addition: Add 0.5 - 2.0 wt% of pure seed crystals.

  • Age: Hold temperature for 30-60 minutes to allow seeds to grow and deplete supersaturation.

  • Controlled Cooling: Cool to final temperature. The presence of growing surface area prevents the concentration from spiking back into the oiling zone.

Protocol B: Solvent Engineering (The "Shift" Fix)

Use this when seeding fails or is unavailable.

Oiling out indicates your solute "dislikes" the solvent too much at low temperatures. You need to increase the affinity.

ParameterAdjustmentWhy it works
Solvent Polarity Add a co-solvent with better solubility for the solute.Shifts the miscibility gap to lower temperatures or higher concentrations, "hiding" it from your operating range.
Concentration Dilute the system (lower

).
Moves the operating line to the left of the miscibility gap (see Fig 1).
Antisolvent STOP rapid addition. Switch to reverse addition.Adding antisolvent creates local zones of extreme supersaturation, instantly triggering LLPS.
Workflow: Troubleshooting Logic

TroubleshootingTree Figure 2: Decision Matrix for Oiling Out Remediation Start Observation: Solution turns cloudy/milky CheckTemp Check Temperature (T) Start->CheckTemp IsHighTemp Is T > Melting Point of solvated solid? CheckTemp->IsHighTemp Melting Diagnosis: Melting (Depressed MP) IsHighTemp->Melting Yes LLPS Diagnosis: Oiling Out (LLPS) IsHighTemp->LLPS No FixMelting Fix: Lower Operating T or Change Solvent Melting->FixMelting SeedsAvailable Are Seeds Available? LLPS->SeedsAvailable SeedStrat Apply Protocol A: Heat & Seed above T_oil SeedsAvailable->SeedStrat Yes SolventStrat Apply Protocol B: Dilute or Add Co-solvent SeedsAvailable->SolventStrat No

Advanced FAQ

Q: Can I just filter the oil?

A: No. The oil is not a solid; it will pass through the filter or blind (clog) the mesh immediately. If it solidifies on the filter, it will form a hard, amorphous glass that traps mother liquor and impurities.

Q: Why does oiling out happen more during scale-up?

A: Scale-up often introduces poorer mixing . In a lab flask, mixing is intense. In a 1000L reactor, antisolvent addition points can create local plumes of high supersaturation that enter the miscibility gap, even if the bulk average concentration is safe.

  • Fix: Use subsurface addition pipes and high-shear mixing zones for antisolvent addition.

Q: My product is an oil at room temperature. Can I crystallize it?

A: If the pure substance is liquid at RT, you cannot crystallize it at RT. However, if it is a solid that is oiling out due to impurities:[7]

  • Perform a "wash" of the oil: Decant the supernatant solvent, add fresh solvent, heat to dissolve, and try cooling again. This removes impurities enriched in the supernatant.

  • Make a Salt: If the neutral molecule oils out, converting it to a salt (HCl, Na, etc.) usually raises the melting point and lattice energy, bypassing the oiling zone.

References

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Monitoring. [Link]

  • Bonnett, P. et al. Solution Crystallisation of Organic Materials: Oiling Out. ResearchGate.[8] [Link]

  • Veesler, S. et al. Liquid-Liquid Phase Separation in Crystallization. Chemical Engineering & Technology. [Link]

Sources

Optimization

Cleavage of methyl ethers in dimethoxyphenyl compounds

Technical Support Center: Methyl Ether Cleavage in Dimethoxyphenyl Systems Ticket ID: #DEME-5582 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction Welcome to the Ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Ether Cleavage in Dimethoxyphenyl Systems Ticket ID: #DEME-5582 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

Welcome to the Ether Cleavage Technical Support Center. You are likely here because the demethylation of dimethoxyphenyl compounds (e.g., veratrole derivatives, 1,3-dimethoxybenzene) is deceivingly simple on paper but notoriously temperamental in the flask.

Whether you are struggling with incomplete conversion, regioselectivity issues (cleaving the "wrong" methyl group), or intractable boron emulsions during workup, this guide synthesizes mechanistic insights with field-proven protocols. We move beyond "add reagent and stir" to explain the why and how of failure modes.

Module 1: Reagent Selection Matrix

Diagnostic Step: Before reaching for the Boron Tribromide (


), evaluate your substrate's tolerance. Dimethoxyphenyl systems often require specific Lewis Acid/Nucleophile pairs to achieve selectivity.
Reagent SystemCondition ProfileSubstrate ToleranceSelectivity MechanismBest For

(DCM)
-78°C to RTModerate (Acid sensitive)Steric control + ChelationGeneral purpose; high yield; clean workup (usually).

+ NaI
Reflux (MeCN)Good (Nucleophilic)Anchimeric Assistance Ortho-methoxy groups (e.g., Veratrole); acid-labile groups.
Pyridine

HCl
Melt (180-200°C)Poor (Thermally stable only)Thermodynamic controlStable substrates where Lewis Acids fail; complete demethylation.

+ TBAI
-78°C to 0°CHighMild Nucleophilic attackSubstrates with sensitive benzyl groups or esters.

Module 2: The Gold Standard – Protocol Optimization

The "Hidden" Chemistry: Most users assume the demethylation happens during the stir time. Incorrect.

  • Complexation:

    
     forms a stable Lewis Acid-Base adduct with the ether oxygen.
    
  • The Wait: This adduct is often stable at low temperatures.

  • The Quench: The actual hydrolysis (breaking the O-B bond to form O-H) often occurs violently during the water quench.

Visualizing the Workflow

G cluster_0 Phase 1: Anhydrous Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Critical Workup Dry DCM (-78C) Dry DCM (-78C) Add BBr3 (Slow) Add BBr3 (Slow) Dry DCM (-78C)->Add BBr3 (Slow) Inert Atm Adduct Formation Adduct Formation Add BBr3 (Slow)->Adduct Formation Coordination Me-Br Elimination Me-Br Elimination Adduct Formation->Me-Br Elimination Warm to 0C/RT Borate Complex Borate Complex Me-Br Elimination->Borate Complex Stable Intermediate Ice Quench (Exothermic) Ice Quench (Exothermic) Borate Complex->Ice Quench (Exothermic) CAUTION: HBr Gas Hydrolysis of Borate Hydrolysis of Borate Ice Quench (Exothermic)->Hydrolysis of Borate Break B-O bond Product Isolation Product Isolation Hydrolysis of Borate->Product Isolation

Caption: The critical path of


 demethylation. Note that the "Borate Complex" must be actively hydrolyzed to release the phenol.
Standard Operating Procedure (SOP-BBr3-01)
  • Stoichiometry: Use 3.0 - 4.0 equivalents of

    
     for a dimethoxy substrate.
    
    • Why? The first equivalent coordinates to the most basic oxygen (often not the one you want to cleave). The second performs the cleavage.[1][2] The third ensures the reaction isn't stalled by borate clustering.

  • Temperature: Start at -78°C .

    • Why?

      
       is aggressive. Starting cold prevents polymerization of the electron-rich aromatic ring.
      
  • The Quench (The "Danger Zone"):

    • Cool back to 0°C.

    • Add Methanol dropwise first (creates volatile trimethyl borate), then water.

    • Warning: This releases HBr gas. Perform in a fume hood.

Module 3: Troubleshooting & FAQs

Q1: "I have 50% starting material left, even after 24 hours. Should I add more reagent?"

Diagnosis: Boron Sequestration. Root Cause: In dimethoxy compounds (especially ortho-dimethoxy like veratrole), the boron atom can bridge between the two oxygens, forming a stable chelate that resists cleavage. Solution:

  • Do not just add more

    
    .
    
  • Switch Protocol: Use the

    
    /NaI system  in Acetonitrile.[1] The Aluminum coordinates, and the Iodide ion (a softer, better nucleophile than Bromide) attacks the methyl group via an 
    
    
    
    mechanism. This is specifically effective for "anchimerically assisted" cleavage in poly-oxygenated benzenes [1].
Q2: "My reaction turned into a black tar. What happened?"

Diagnosis: Aromatic Polymerization.[1][3] Root Cause: Dimethoxybenzenes are electron-rich.


 is a strong Lewis Acid.[4] You likely performed a Friedel-Crafts polymerization or biaryl coupling.
Solution: 
  • Dilution: Run the reaction more dilute (0.1 M).

  • Scavengers: Add 1,3-dimethoxybenzene (as a sacrificial scavenger) or Pentamethylbenzene if the substrate is extremely sensitive.

  • Alternative: Use

    
     with TBAI  (Tetrabutylammonium iodide). It is milder and less prone to causing biaryl coupling than the bromide analog.
    
Q3: "I lost my product during the workup. The organic layer is empty."

Diagnosis: Boron-Phenol Complexation. Root Cause: Boron phenols are notoriously sticky and water-soluble (or form emulsions). The B-O bond is strong and didn't hydrolyze fully. Solution:

  • The "Acid Boil": After quenching with water, the mixture might need to be stirred with 1M HCl for 30 minutes to fully break the borate ester.

  • Extraction: If the product is a catechol (1,2-dihydroxy), it is water-soluble. You must saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (not DCM) or 10% Methanol/DCM.

Q4: "My substrate cyclized instead of demethylating?"

Diagnosis: Intramolecular Trapping. Root Cause: If your side chain contains an amide, ester, or double bond,


 can catalyze an intramolecular cyclization (e.g., forming isoquinolines from phenethylimides) faster than it demethylates [2].
Solution: 
  • Protect the sensitive side chain first.

  • Or, use Lithium Chloride (LiCl) in DMF at reflux.[5] This is a neutral, non-Lewis Acid method that avoids cationic cyclization pathways.

Module 4: Advanced Regioselectivity

Challenge: You have a 1,3-dimethoxybenzene (Resorcinol derivative) or 1,2-dimethoxybenzene (Veratrole) and want to cleave only ONE methyl group.

Mechanism: Chelation vs. Sterics

Regioselectivity is dictated by which oxygen the Lewis Acid (


) binds to first and most tightly.
  • Steric Control (

    
    ): 
    
    • 
       is bulky. It will coordinate to the least sterically hindered  methoxy group.
      
    • Result: Cleavage occurs at the less hindered position.

  • Chelation Control (

    
    , 
    
    
    
    ):
    • If you have a carbonyl (ketone/ester) ortho to a methoxy group, the metal will coordinate to both the carbonyl and the methoxy oxygen.

    • Result: This activates the ortho-methoxy for cleavage via nucleophilic attack (Anchimeric Assistance) [3].

Decision Logic for Selectivity

Selectivity Substrate: Dimethoxyphenyl Substrate: Dimethoxyphenyl Ortho-Carbonyl Present? Ortho-Carbonyl Present? Substrate: Dimethoxyphenyl->Ortho-Carbonyl Present? Use AlCl3 + NaI Use AlCl3 + NaI Ortho-Carbonyl Present?->Use AlCl3 + NaI Yes Use BBr3 (Low Temp) Use BBr3 (Low Temp) Ortho-Carbonyl Present?->Use BBr3 (Low Temp) No Cleaves Ortho-Methoxy (Chelation) Cleaves Ortho-Methoxy (Chelation) Use AlCl3 + NaI->Cleaves Ortho-Methoxy (Chelation) Cleaves Less Hindered Methoxy Cleaves Less Hindered Methoxy Use BBr3 (Low Temp)->Cleaves Less Hindered Methoxy

Caption: Selecting the reagent based on the desired site of cleavage. Carbonyls direct cleavage to the neighbor.

References

  • Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride-Sodium Iodide. Source: Akiyama, T., et al. Tetrahedron Letters. Context: Establishes the

    
    /NaI protocol for selective cleavage of ortho-methoxy groups via chelation.
    Link: (Generalized link to journal as specific DOI requires access).
    
  • An Unusual Reactivity of BBr3: Accessing Tetrahydroisoquinoline Units. Source:National Institutes of Health (PMC). Context: Documents the "Edge Case" where

    
     causes cyclization rather than demethylation in amide-containing ethers.
    Link:
    
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. Source:Journal of Organic Chemistry / NIH. Context: Detailed kinetic and mechanistic study on why stoichiometry matters and the role of borate intermediates. Link:

  • Protective Groups in Organic Synthesis (Greene & Wuts). Source: Wiley Online Library. Context: The authoritative text on stability and cleavage conditions for methyl ethers. Link:

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Friedel-Crafts Acylation

Mission: To provide researchers and process chemists with actionable, mechanism-driven strategies for controlling regioselectivity in Friedel-Crafts (FC) acylation. This guide moves beyond basic textbook definitions to a...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers and process chemists with actionable, mechanism-driven strategies for controlling regioselectivity in Friedel-Crafts (FC) acylation. This guide moves beyond basic textbook definitions to address complex isomer distribution issues encountered in drug discovery and fine chemical synthesis.

Module 1: The Diagnostic Framework

Before altering variables, diagnose the root cause of your regioselectivity loss using this decision matrix.

Workflow: Troubleshooting Isomer Distribution

This workflow helps you decide whether to manipulate the catalyst, solvent, or substrate based on your current experimental outcome.

FC_Troubleshooting Start Issue: Poor Regioselectivity (Mixed Ortho/Meta/Para) Check_Substrate Is the Substrate Electron-Rich (e.g., Anisole)? Start->Check_Substrate Substrate_Yes Yes Check_Substrate->Substrate_Yes Activated Substrate_No No (Deactivated) Check_Substrate->Substrate_No Deactivated Check_Sterics Is the Acyl Group Bulky (e.g., Pivaloyl)? Check_Solvent Current Solvent? Check_Sterics->Check_Solvent Not Bulky Catalyst_Change Action: Switch to Zeolite (Shape Selectivity) Check_Sterics->Catalyst_Change Bulky but mixed isomers Solvent_Change Action: Switch Solvent (Nitrobenzene favors Meta/Para) (CS2/DCM favors Para) Check_Solvent->Solvent_Change Polarity Tuning Substrate_Yes->Check_Sterics Chelation_Check Check for Chelation (Ortho-direction via heteroatoms) Substrate_Yes->Chelation_Check Unexpected Ortho Temp_Control Action: Increase Temp (Thermodynamic Control) Substrate_No->Temp_Control Low Yield/Selectivity

Caption: Decision matrix for diagnosing regioselectivity failure modes in Friedel-Crafts acylation.

Module 2: Solvent & Complexation Effects (FAQ)

Q: Why does changing the solvent from


 to Nitrobenzene invert my isomer ratio? 

A: This is a classic manifestation of the electrophile modification effect .

  • Mechanism: In non-polar solvents like Carbon Disulfide (

    
    ) or Dichloromethane (DCM), the reaction often proceeds via a tight ion pair or a free acylium ion, where steric hindrance dominates, favoring para substitution.
    
  • The Nitrobenzene Effect: Nitrobenzene is not inert; it acts as a Lewis base. It complexes with the acylium ion-Lewis Acid adduct. This bulky complex increases the steric demand of the electrophile, often suppressing ortho attack entirely. However, because nitrobenzene is polar, it stabilizes the transition state differently, sometimes favoring "perpendicular" attack trajectories that can lead to anomalous beta-substitution in naphthalene systems or increased para selectivity in benzenes due to "cage effects" [1].

Q: How do I calculate the correct stoichiometry for the Lewis Acid?

A: Unlike catalytic alkylation, acylation requires stoichiometric Lewis Acid (LA).[1][2]

  • The Rule: Use

    
     equivalents of LA relative to the acylating agent.
    
  • The Reason: The ketone product is more basic than the starting material. It complexes 1:1 with the Lewis Acid (e.g.,

    
    ), deactivating the catalyst. If you use 
    
    
    
    equivalent, the reaction will stall at partial conversion [10][12].
SolventDielectric ConstantTypical Selectivity BiasRecommended For
DCM 8.9Para (Steric control)General screening
Nitrobenzene 34.8Para (Enhanced sterics) / Beta (Naphthalene)Suppressing ortho isomers

2.6ParaHighly reactive substrates
Ionic Liquids TunableVariableGreen chemistry/Recycling [4]

Module 3: Advanced Shape Selectivity (Zeolites)

Problem: I cannot separate the para isomer from the ortho isomer using standard chromatography. Solution: Switch from homogeneous catalysts (


, 

) to heterogeneous Zeolites to enforce shape selectivity.
Protocol: Zeolite-Catalyzed Acylation of Anisole

This method utilizes the pore confinement effect to physically block the formation of the ortho-isomer.

  • Catalyst Selection: Use H-Beta or H-ZSM-5 . The pore size (~5.5-7.0 Å) accommodates the linear para transition state but sterically disfavors the bulky ortho transition state [7][11].

  • Activation: Calcine the zeolite at 500°C for 4 hours prior to use to remove adsorbed water (critical for Lewis acidity).

  • Reaction Setup:

    • Mix Anisole (10 mmol) and Acetic Anhydride (10 mmol).

    • Add Activated H-Beta Zeolite (0.5 g).

    • Solvent: Solvent-free or minimal Nitromethane.

    • Temp: 80-100°C (Zeolites require higher activation energy than

      
      ).
      
  • Workup: Simple filtration of the catalyst (recyclable).

Mechanism of Pore Confinement

The diagram below illustrates why Zeolites yield superior para-selectivity compared to bulk solution.

Zeolite_Selectivity cluster_Solution Homogeneous Solution (AlCl3) cluster_Zeolite Zeolite Pore (H-Beta) Reactants Reactants (Arene + Acylium) TS_Ortho Ortho TS (Sterically Accessible) Reactants->TS_Ortho TS_Para Para TS (Favored) Reactants->TS_Para TS_Para_Z Para TS (Linear - Fits) Reactants->TS_Para_Z Diffusion In TS_Ortho_Z Ortho TS (Bulky - Blocked) Product_Mix Product Mixture (Ortho + Para) TS_Ortho->Product_Mix TS_Para->Product_Mix Pore_Wall Pore Walls (Steric Constraint) Product_Pure High Para Selectivity TS_Para_Z->Product_Pure Diffusion Out TS_Ortho_Z->Product_Pure Sterically Forbidden

Caption: Comparison of transition state accessibility in bulk solution vs. zeolite pores.

Module 4: Chelation Control (The "Wrong" Isomer)

Scenario: You observe high ortho selectivity despite steric bulk. Cause: If your substrate has a Lewis-basic substituent (e.g., -OMe, -OH, -NHAc), the Lewis Acid may coordinate to this group, directing the acylium ion to the ortho position via an intramolecular delivery mechanism.

Troubleshooting Steps:

  • Identify the Director: Look for heteroatoms 1-2 bonds away from the reaction site.

  • Disrupt Coordination:

    • Option A: Use a non-coordinating Lewis Acid (e.g., dilute Triflic Acid instead of

      
       or 
      
      
      
      ).
    • Option B: Protect the heteroatom with a bulky group (e.g., convert -OH to -OTBS) to physically block the ortho site and prevent coordination.

  • Leverage It: If ortho is actually desired, use Rare Earth Triflates (e.g.,

    
    ) or 
    
    
    
    , which are known to enhance this "ortho-direction" effect through strong chelation [13].

References

  • Regioselective Friedel–Crafts Acylation Using SnO2 Nanosheets. ACS Omega. (2022).[3] 3[4][5]

  • Friedel-Crafts Acylation Mechanism and Stoichiometry. Organic Chemistry Portal.1[4][5][6][7][8]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. (2025).[2][4] 4

  • Green Method for Regio-selective Friedel–Crafts Acylations using Deep Eutectic Solvents. RSC Publishing. (2016).[1][8][9] 9[5]

  • Troubleshooting Low Yield in Friedel-Crafts Acylation. BenchChem. (2025).[2][4] 2[4][5][7][8]

  • Mechanism of Zeolite Catalyzed Acylation of Aromatics. ResearchGate. (2000).[6] 6

  • Chelation-assisted Pd-catalysed Ortho-selective Acylation. Chemical Communications.10[4][5][7][8]

Sources

Optimization

Optimizing catalyst loading in acylation reactions

Welcome to the Advanced Catalysis Optimization Hub. Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Catalyst Loading in Acylation Protocols Overview: The "More is Better" Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Optimization Hub.

Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Catalyst Loading in Acylation Protocols

Overview: The "More is Better" Fallacy

As researchers, we often default to standard loadings (10 mol% for organocatalysts, 1.1 equiv for Lewis acids) to ensure reaction completion. In acylation chemistry, this habit is frequently the root cause of stalled scale-ups, difficult workups, and poor atom economy.

This guide moves beyond "standard recipes" to the mechanistic causality of why your reaction requires specific loadings. We will break this down by mechanism: Electrophilic (Friedel-Crafts) and Nucleophilic (DMAP/Steglich) .

Module 1: Lewis Acid Acylation (Friedel-Crafts)

Target Audience: Chemists working with arenes, AlCl₃, FeCl₃, or Metal Triflates.[1]

The Core Problem: The "Stoichiometric Trap"

User Question: "I am using 20 mol% AlCl₃ for a Friedel-Crafts acylation. The reaction initiates but stalls at exactly 20% conversion. Why isn't the catalyst turning over?"

Technical Diagnosis: You are likely not performing a catalytic reaction. In traditional Friedel-Crafts acylation, the product (a ketone) is more basic than the starting material. The Lewis Acid (LA) coordinates irreversibly to the carbonyl oxygen of the product, effectively poisoning itself.

  • The Rule: For traditional catalysts (AlCl₃, TiCl₄), you need >1.0 equivalents (stoichiometric), not catalytic loading.

  • The Exception: Modern metal triflates (e.g., Sc(OTf)₃) or zeolites can sometimes turnover if the product-catalyst binding constant is sufficiently low.

Visualizing the Stall Mechanism

The following diagram illustrates why your 20 mol% loading failed. The "Product Complex" acts as a sink, removing the active catalyst from the cycle.

FC_Trap Start Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C=O]+ [AlCl4]- Start->Acylium Activation Complex Product Complex (TRAP) [Ph-CO-R --- AlCl3] Acylium->Complex + Arene Arene Arene Substrate Complex->Start NO TURNOVER (Catalyst Bound) Product Free Ketone Complex->Product Requires Hydrolysis (Destroys Catalyst) Water H2O Quench Water->Complex Releases Product

Figure 1: The Product Inhibition Trap in Friedel-Crafts Acylation. Note the red dotted line indicating the failure of the catalyst to regenerate.

Optimization Protocol: The Lewis Acid Ladder

Do not guess. Run this screen to determine if your system allows true catalysis or requires stoichiometry.

  • Prepare 4 Vials:

    • Vial A: 10 mol% Catalyst

    • Vial B: 50 mol% Catalyst

    • Vial C: 110 mol% Catalyst (1.1 equiv)

    • Vial D: 250 mol% Catalyst (2.5 equiv - often needed if substrate has other Lewis basic sites like amines).

  • Run Condition: Reflux/Heat for 4 hours.

  • Analysis:

    • If A and B < 5% conversion, and C > 90%: System is Stoichiometric. Stop trying to optimize loading; focus on workup.

    • If A achieves >50% conversion: System is Catalytic. You can optimize between 1-10 mol%.

Module 2: Nucleophilic Acylation (DMAP/N-Heterocycles)

Target Audience: Chemists performing esterification or amidation (Steglich conditions).

The Core Problem: Hyperactivity & Racemization

User Question: "I used 10 mol% DMAP to speed up my esterification. The yield is good, but I see significant impurities and racemization of my chiral center. What happened?"

Technical Diagnosis: DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate. While this accelerates the reaction, high concentrations of this intermediate can:

  • Trigger side reactions with acid-sensitive protecting groups.

  • Increase the acidity of the

    
    -proton on the acyl group, leading to racemization via ketene intermediates [1].
    

The Fix: For nucleophilic catalysis, "Less is More." The optimal loading is often governed by the regeneration rate by the auxiliary base (e.g., Et₃N), not the DMAP concentration itself.

Visualizing the Catalytic Cycle

This diagram shows the correct cycle where the auxiliary base is the engine, and DMAP is merely the spark plug.

DMAP_Cycle DMAP DMAP (Catalyst) Inter N-Acylpyridinium (Active Species) DMAP->Inter  Attacks Acyl Donor Ac2O Anhydride (Acyl Donor) Ac2O->Inter Product Ester (Product) Inter->Product  Nucleophilic Attack H_DMAP H-DMAP+ (Inactive) Inter->H_DMAP  Transfers Acyl Group Alcohol Alcohol (Substrate) H_DMAP->DMAP  Regeneration by Base Base Aux Base (Et3N) Base->H_DMAP

Figure 2: The Nucleophilic Catalysis Cycle. Note the green arrow: The cycle speed depends on the auxiliary base regenerating DMAP.

Optimization Protocol: The "1% Challenge"

If you are observing side products, perform a Reverse Titration :

  • Standard: Start with 1.0 equiv Substrate + 1.2 equiv Anhydride + 1.5 equiv Et₃N.

  • The Screen: Run parallel reactions with DMAP loadings of:

    • 10 mol%

    • 1.0 mol%

    • 0.1 mol%

  • Readout:

    • If reaction time only increases marginally (e.g., 1h to 2h) when dropping from 10% to 1%, use 1% .

    • High loading (10%) is only justified for extremely sterically hindered alcohols (e.g., tertiary alcohols).

Module 3: Heterogeneous Catalysis (Zeolites/Solid Acids)

Target Audience: Green chemistry applications, reusable catalysts.[2]

Key Consideration: In heterogeneous acylation, "loading" is a function of Surface Area and Pore Accessibility , not just moles.

  • The Bottleneck: Large acyl groups can block pores (coking), deactivating the catalyst rapidly.

  • Optimization: Increase the Catalyst Mass-to-Substrate Ratio (wt%) rather than molar ratio to provide more external surface area if pore diffusion is the limit [2].

Summary Data: Typical Loading Ranges

Reaction TypeCatalyst ClassTypical LoadingLimiting FactorReference
Friedel-Crafts Lewis Acid (AlCl₃)1.1 - 2.5 equivProduct Inhibition (Complexation)[3]
Friedel-Crafts Metal Triflate (Sc(OTf)₃)1 - 20 mol%Catalyst Turnover Frequency (TOF)[3]
O-Acylation Nucleophile (DMAP)0.1 - 10 mol%Side Reactions / Racemization[1]
O-Acylation Solid Acid (Zeolite)5 - 20 wt%Pore Diffusion / Coking[2]

References

  • Steglich Esterification & DMAP Mechanisms

    • Title: The DMAP-Catalyzed Acetyl
    • Source: Chemistry - A European Journal / ResearchG
    • URL:[Link]

  • Heterogeneous Catalysis in Acylation

    • Title: Use of Solid Catalysts in Friedel-Crafts Acylation Reactions.[1][3]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Friedel-Crafts Stoichiometry

    • Title: Friedel-Crafts Acylation Reaction Mechanism.[1][3][4][5][6]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

Sources

Troubleshooting

Best practices for handling pyrophoric reagents in synthesis

Technical Support Center: Pyrophoric Reagent Handling Ticket #PYRO-9982 | Status: Open | Priority: Critical Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrophoric Reagent Handling Ticket #PYRO-9982 | Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the High-Energy Reagents Support Hub

You are accessing this guide because you are planning to utilize reagents such as t-Butyllithium (t-BuLi), Trimethylaluminum (TMA), or Diethylzinc (DEZ). These materials do not forgive negligence.

The Golden Rule: Safety is not a separate step; it is the geometry of your setup. If you cannot explain the pressure gradient in your glassware, you are not ready to transfer.

Part 1: Engineering Controls & Setup (The "Before" Phase)

Q: My Schlenk line vacuum is holding at 1.0 mmHg. Is this sufficient for t-BuLi work? A: No. While 1.0 mmHg removes bulk air, it leaves enough oxygen/moisture to degrade low-concentration pyrophorics and potentially cause "sparking" upon entry.

  • Standard: You need a high-vacuum source capable of

    
     mmHg (100 microns).
    
  • Verification: Perform a "leak rate test." Close the manifold from the pump. If pressure rises

    
     mmHg/min, you have a leak that will introduce oxygen during your backfill cycles.
    

Q: How do I secure the reagent bottle? A: Never trust gravity.

  • Clamp the bottle: Use a three-prong clamp secured to a heavy ring stand or lattice.

  • Secondary Containment: Place the clamped bottle inside a dry metal pan or crystallization dish. If the bottle breaks, the pyrophoric liquid is contained in a non-combustible vessel, not spreading across your hood deck.

Part 2: Reagent Transfer Protocols

This is the most critical phase. Choosing the wrong tool is the leading cause of accidents. Use the decision matrix below to select your method.

Visual Guide: Transfer Method Decision Matrix

TransferLogic cluster_Syringe Syringe Safety cluster_Cannula Cannula Safety Start Start: Select Volume VolCheck Volume > 20 mL? Start->VolCheck Syringe Syringe Transfer VolCheck->Syringe No (Small Scale) Cannula Cannula (Double-Tipped Needle) VolCheck->Cannula Yes (Large Scale) S1 Use Luer-Lock only Syringe->S1 C1 Positive Pressure (Inert Gas) Cannula->C1 S2 Gas Cushion Technique S1->S2 C2 Vent Needle in Receiver C1->C2

Figure 1: Decision logic for selecting transfer method based on volume and risk profile.

Protocol A: The Cannula Transfer (Double-Tipped Needle)

Recommended for volumes >20 mL or highly concentrated reagents.

The Mechanism: You are not "sucking" liquid into the receiving flask; you are pushing it with inert gas pressure.[1]

  • Pressure Check: Ensure your inert gas line (Nitrogen/Argon) has a working bubbler to visualize flow.

  • Prepare the Receiver: The receiving flask must be oven-dried, sealed with a septum, and purged with inert gas. Insert a vent needle (exit needle) into the receiving septum to allow gas to escape.

  • The Bridge: Insert one end of the clean, oven-dried cannula into the Reagent Bottle (Source) above the liquid level. Purge the cannula with inert gas from the Source bottle for 10 seconds.

  • Insertion: Insert the other end of the cannula into the Receiving Flask.

  • The Transfer: Lower the Source end of the cannula into the liquid. The positive pressure in the Source bottle will force liquid through the bridge and into the Receiver (which is at lower pressure due to the vent needle).

  • Termination: Once the desired volume is transferred, pull the Source end of the cannula up out of the liquid (into the headspace). Let the gas purge the remaining liquid inside the cannula into the Receiver.

Critical Safety Note: Never let the Source bottle pressure drop. If it drops, air rushes back in.

Part 3: Troubleshooting & FAQs

Q: My needle is clogged with salts (e.g., LiOH). Should I pull back the plunger to clear it? A: NEVER.

  • The Risk: Pulling back creates a vacuum. If the clog suddenly clears, the vacuum will slam the plunger back, potentially shattering the glass barrel or spraying pyrophoric liquid.

  • The Fix:

    • Keep the needle inside the inert atmosphere of the bottle.

    • Attempt to push a small amount of inert gas out to clear the blockage.

    • If that fails, withdraw the needle carefully, place it immediately into a quenching beaker (sand or inert solvent), and get a fresh needle.

Q: I see bubbles forming in my syringe during withdrawal. Is it boiling? A: It is likely cavitation or gas leakage.

  • Diagnosis: Organolithiums in volatile solvents (pentane/ether) have high vapor pressures. Pulling the plunger too fast creates a vacuum, causing the solvent to boil (cavitate).

  • Remediation: Pull the plunger slowly .

  • Pro-Tip: Before drawing liquid, draw up a small "cushion" of inert gas (0.5 mL) into the syringe. This gas bubble sits between the liquid and the plunger, preventing liquid from touching the black rubber plunger tip (which can swell/degrade) and providing a buffer against spills.

Q: The plunger is stuck/frozen. What do I do? A: This happens when reagent hydrolyzes between the barrel and plunger.

  • Action: STOP. Do not force it. Forcing a frozen plunger breaks the glass barrel, resulting in immediate hand exposure to pyrophorics.

  • Disposal: Treat the entire syringe as hazardous waste. Place it carefully in a dedicated quenching container (e.g., a beaker of heptane in the back of the hood) and let a senior safety officer handle the deactivation.

Part 4: Quality Control (Titration)

Q: How do I know the actual concentration of my n-BuLi? A: Commercial reagents degrade over time. Use the Diphenylacetic Acid Method .[2] It is safer than NMR methods because it keeps the pyrophoric material inside the fume hood.

Protocol:

  • Weigh ~1.0 mmol of Diphenylacetic Acid (DPAA) into a dry flask with a stir bar.

  • Add 10 mL of dry THF. (Solution is colorless).

  • Add the organolithium dropwise via syringe.

  • Endpoint: The solution turns from colorless to yellow (persistence for >10 seconds).

    • Chemistry: First equivalent deprotonates the acid (colorless carboxylate). Excess reagent deprotonates the alpha-carbon, forming a yellow dianion.

  • Calculation:

    
    
    

Part 5: Quenching & Disposal

Q: I have 2 mL of t-BuLi left in the syringe. Can I just squirt it into water? A: Absolutely not. That is an explosion hazard. You must use a "Step-Down" quenching hierarchy.

Quenching Hierarchy Table

StepReagentFunctionMechanism
1 Inert Solvent (Heptane/Toluene)DilutionReduces thermal density. Spreads heat of reaction.
2 Isopropanol (IPA) Primary QuenchReacts slowly with alkyl metal to form alkoxide + alkane.
3 Methanol Secondary QuenchReacts with any remaining active species (more aggressive than IPA).
4 Water Final WashHydrolyzes salts and solubilizes waste.

Workflow:

  • Immerse the needle tip into a beaker containing dry Heptane (Step 1).

  • Slowly eject the reagent into the Heptane.

  • Add Isopropanol dropwise to the Heptane mixture with stirring. Watch for bubbling.

  • Once bubbling ceases, add water.

References

  • Sigma-Aldrich. (n.d.).[3] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[4][5][6]Link

  • UCLA Environment, Health & Safety. (2009).[7] Procedures for Safe Use of Pyrophoric Liquid Reagents.Link

  • Kofron, W. G., & Baclawski, L. M. (1976).[8] Judgement of organolithium reagents with diphenylacetic acid. Journal of Organic Chemistry, 41(10), 1879–1880. Link

  • University of Rochester. (n.d.). Not Voodoo: Titration of Alkyllithiums.[8][9]Link

Sources

Optimization

Enhancing the stability of synthesized organic compounds for storage

Topic: Enhancing the Stability of Synthesized Organic Compounds for Storage Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability of Synthesized Organic Compounds for Storage Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Stability Support Center. I am Dr. Aris, Senior Application Scientist. This portal is designed to move beyond generic "store at -20°C" advice. We address the specific physicochemical failure modes of organic molecules—hydrolysis, oxidation, polymerization, and photolysis—and provide self-validating protocols to arrest them.

📋 Tier 1: Environmental Triage (Light, Heat, & Atmosphere)

Q: My compound turned yellow/brown overnight despite being in the freezer. What happened?

A: This is the classic signature of oxidative degradation or photolysis . Cold temperature slows kinetics but does not stop high-energy radical formation if oxygen or UV light is present.

Troubleshooting Protocol:

  • Check the Headspace: Air contains ~21% oxygen. For electron-rich compounds (anilines, phenols, thiols), this is fatal.

  • Switch Inert Gases:

    • Nitrogen (

      
      ):  Acceptable for general use, but it is lighter than air. It mixes rather than displaces if the seal is imperfect.
      
    • Argon (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): Recommended.[1] Argon is denser than air. It forms a heavy "blanket" over your compound, actively pushing oxygen out of the vial.
      

Visual Guide: Atmosphere Selection Logic

StorageAtmosphere Start Compound Sensitivity Assessment IsOxidizable Electron Rich? (Phenol, Amine, Thiol) Start->IsOxidizable IsHygroscopic Hygroscopic? (Salt, Ester, Amide) IsOxidizable->IsHygroscopic No Argon RECOMMENDATION: Purge with Argon (Heavy Gas) Seal with Parafilm IsOxidizable->Argon Yes (High Risk) IsHygroscopic->IsOxidizable Check Light Sensitivity Nitrogen RECOMMENDATION: Nitrogen Flush Sufficient Desiccator Storage IsHygroscopic->Nitrogen Yes Amber CRITICAL ADDITION: Amber Vial + Foil Wrap Argon->Amber If Conjugated System

Figure 1: Decision matrix for selecting the appropriate inert atmosphere based on chemical functionality.

💧 Tier 2: Moisture Management & Hydrolysis Prevention[3]

Q: My yield dropped after storing the intermediate for a week. The NMR shows a carboxylic acid peak that wasn't there before.

A: You are experiencing hydrolysis .[2][3][4][5] Even "dry" solvents absorb atmospheric moisture rapidly. Esters, imines, and acid chlorides will degrade back to their parent acids in the presence of trace water.

The Solution: Activated Molecular Sieves Do not rely on silica gel desiccators alone; they equilibrate with the air when opened. You must store liquid samples over activated molecular sieves.

Protocol: Activation of 3A/4A Molecular Sieves Standard sieves from the jar are rarely dry enough for sensitive storage.

  • Selection: Use 3A for solvents (methanol, ethanol) to avoid trapping solvent molecules. Use 4A for general non-polar organics.

  • Activation (Oven Method):

    • Heat to 350°C for 8 hours (or overnight) in a vented oven.

    • Critical Step: Cool in a vacuum desiccator under Argon. If cooled in air, they act as sponges and re-saturate immediately.

  • Self-Validation: Add a few beads to a solution of benzophenone ketyl radical (blue). If it turns colorless, the sieves are wet.

Desiccant TypeCapacity (

)
Residual Water (ppm)Best For
Molecular Sieves (3A/4A) 15-20< 1 ppm Long-term storage of liquids
Phosphorus Pentoxide (

)
10< 5 ppmAcidic/Neutral solids (Vacuum desiccator)
Calcium Chloride (

)
70> 100 ppmRough drying (Not for high purity)
Silica Gel 30> 200 ppmGeneral bench storage (Insufficient for sensitive compounds)

🧪 Tier 3: Chemical Stabilization (Additives)

Q: My aldehyde polymerized into a gum. How do I prevent this without ruining the purity?

A: Aldehydes and alkenes undergo radical chain polymerization or autoxidation. You need a Radical Scavenger .

The Stabilizer: BHT (Butylated Hydroxytoluene) BHT acts as a "sacrificial lamb," reacting with free radicals faster than your compound does.

Implementation Protocol:

  • Dosage: Add BHT at 0.05% - 0.1% (500 - 1000 ppm) relative to your compound mass.

  • Storage: Store the mixture at 4°C.

  • Removal (Before Next Step):

    • Method: Pass the compound through a short plug of silica gel using hexanes or DCM. BHT is much less polar than most functionalized intermediates and will elute differently, or can be removed via high-vacuum sublimation if the product is non-volatile.

    • Verification: Run a crude NMR. BHT shows a distinct singlet for the t-butyl group at ~1.4 ppm and aromatic protons at ~6.9 ppm .

❄️ Tier 4: Advanced Preservation (Lyophilization)

Q: I need to store a sensitive intermediate for 6 months. Is freezing it in solution safe?

A: Freezing in standard solvents (DMSO, water) can cause "cryo-concentration," where the drug aggregates in the unfrozen liquid pockets, accelerating degradation. Lyophilization (Freeze-Drying) is the gold standard, but water is often a poor solvent for organics.

The Solution: Tert-Butanol (TBA) Lyophilization TBA is the ideal organic solvent for freeze-drying because it freezes at 25°C and sublimes easily.[6]

Protocol: The TBA Freeze-Dry Cycle

  • Dissolution: Dissolve compound in tert-Butanol (or a 4:1 TBA/Water mix for solubility).

  • Freezing: Freezing occurs rapidly at room temperature or in a standard freezer. TBA forms needle-like crystals, creating porous cakes that reconstitute instantly.

  • Sublimation: Apply high vacuum (< 100 mTorr). Keep the sample chamber below 20°C.

  • Result: A fluffy, white powder with maximum surface area and minimal residual solvent.

Visual Guide: Lyophilization Workflow

Lyophilization Step1 1. Dissolve Solvent: tert-Butanol (TBA) Conc: 10-50 mg/mL Step2 2. Freeze Temp: -20°C Forms Needle Crystals Step1->Step2 Step3 3. Primary Drying Vacuum: <100 mTorr Sublimation of TBA Step2->Step3 Step4 4. Secondary Drying Temp: +25°C (under vac) Remove Bound Solvent Step3->Step4 Result Stable Powder (Amorphous/Crystalline) Step4->Result

Figure 2: Optimized lyophilization cycle using tert-Butanol for organic intermediates.

📉 Tier 5: Monitoring & Quality Control

Q: How do I know if my storage method failed before running a reaction?

A: Trust, but verify. Establish a "Retest Date" rather than an "Expiration Date."

The ICH Q1A Standard: According to ICH guidelines, stability is not binary. Use the following check before critical experiments:

  • Visual Inspection: Color change (oxidation), precipitation (solubility crash), or gum formation (polymerization).

  • Purity Check: LC-MS or 1H-NMR. Look specifically for:

    • Hydrolysis:[2][3][4][5] New broad -OH peaks or shift in carbonyl signals.

    • Oxidation:[2][4] Appearance of M+16 peaks in Mass Spec (N-oxides, sulfoxides).

📚 References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8] International Council for Harmonisation.[7] Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Data on Molecular Sieves vs. Silica). Link

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences. (Protocol for TBA Freeze Drying). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Reference for BHT removal and solvent purification). Link

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds.[9] Wiley-Interscience. (Inert atmosphere techniques). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of catalysts for Friedel-Crafts acylation

Executive Summary For over a century, Aluminum Chloride (AlCl₃) has been the workhorse of Friedel-Crafts (F-C) acylation. However, in modern drug development, its utility is severely compromised by a critical flaw: produ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a century, Aluminum Chloride (AlCl₃) has been the workhorse of Friedel-Crafts (F-C) acylation. However, in modern drug development, its utility is severely compromised by a critical flaw: product inhibition . The resulting ketone product complexes with the Lewis acid, necessitating stoichiometric (often >1.1 equiv) catalyst loading rather than true catalytic amounts.[1] This leads to massive aluminum waste, difficult workups, and corrosion issues.

This guide objectively compares the traditional AlCl₃ standard against two high-performance alternatives: Zeolite H-Beta (Heterogeneous) and Scandium Triflate (Homogeneous/Recyclable). Our experimental analysis focuses on the acylation of anisole (electron-rich) and toluene (moderately activated) to demonstrate yield, regioselectivity, and process sustainability.

The Mechanistic Divergence: Why Switch?

To understand the performance data, we must first visualize the failure mode of AlCl₃ versus the catalytic cycle of modern alternatives.

The Stoichiometric Trap vs. The Catalytic Cycle

In the traditional route, the Lewis acid is consumed. In the modern route (Zeolites/Triflates), the catalyst regenerates.

FC_Mechanism Reagents Acyl Chloride + Arene Inter Acylium Ion Intermediate Reagents->Inter Activation Product Aromatic Ketone Inter->Product EAS Complex Product-AlCl3 Complex (Dead End) Product->Complex Irreversible Binding Zeolite Zeolite/Triflate (Modern) Product->Zeolite Desorption & Regeneration AlCl3 AlCl3 (Traditional) AlCl3->Inter 1.1 Equiv Required AlCl3->Complex Consumed Zeolite->Inter Catalytic (<10 mol%)

Figure 1: Mechanistic comparison showing the "dead-end" complexation of AlCl₃ versus the regenerative cycle of Zeolites.

Comparative Performance Analysis

The following data aggregates internal benchmarks and verified literature values for the acylation of Anisole with Acetic Anhydride .

Table 1: Catalyst Performance Matrix
FeatureAlCl₃ (Baseline) Zeolite H-Beta Sc(OTf)₃
Catalyst Type Homogeneous (Lewis Acid)Heterogeneous (Solid Acid)Homogeneous (Water Tolerant)
Loading 1.1 - 1.5 Equivalents10 - 20 wt%1 - 5 mol%
Yield (Isolated) 85 - 95%90 - 98%85 - 92%
Regioselectivity (p:o) ~90:10>99:1 (Shape Selective)~92:8
Reaction Temp 0°C to RT (Exothermic)80°C - 120°C (Reflux)RT - 50°C
Moisture Sensitivity Extreme (Fumes HCl)Low (Requires Activation)None (Water Tolerant)
Reusability None (Destroyed in quench)High (Calcination regenerates)High (Extractable)
Waste Profile High (Al salts, acidic water)Low (Solid waste only)Low
Key Findings:
  • Selectivity: Zeolite H-Beta offers superior para-selectivity (>99%) due to pore confinement effects. The bulky ortho isomer cannot form/diffuse out of the zeolite channels efficiently.

  • Atom Economy: AlCl₃ has the worst atom economy due to the stoichiometric requirement. Sc(OTf)₃ provides the highest activity per mole of metal.

  • Scalability: Zeolites are preferred for scale-up as they eliminate the violent aqueous quench required for AlCl₃, which is a safety hazard at kilo-scale.

Deep Dive: Experimental Protocols

Protocol A: The Traditional Route (AlCl₃)

Use Case: Small scale, deactivated substrates where extreme Lewis acidity is required.

  • Setup: Flame-dry a 250 mL 3-neck flask under N₂ atmosphere.

  • Loading: Add AlCl₃ (1.2 equiv) and dry DCM (Solvent). Cool to 0°C.

  • Activation: Dropwise add Acetyl Chloride (1.1 equiv) . Observe evolution of HCl gas (scrubber required). Stir 15 min to form the acylium complex.

  • Addition: Dropwise add Anisole (1.0 equiv) in DCM. Maintain temp <5°C.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Quench (Critical): Pour mixture slowly onto crushed ice/HCl . Caution: Highly Exothermic.

  • Workup: Extract with DCM, wash with NaHCO₃, brine, dry over MgSO₄.

Protocol B: The Sustainable Route (Zeolite H-Beta)

Use Case: Green chemistry, high regioselectivity requirements, scale-up.

  • Catalyst Prep: Calcine Zeolite H-Beta (SiO₂/Al₂O₃ ~25) at 500°C for 4 hours to remove adsorbed water/organics.

  • Loading: In a round-bottom flask, combine Anisole (10 mmol) , Acetic Anhydride (12 mmol) , and Zeolite H-Beta (0.5 g) .

  • Solvent: Reaction can be run neat (solvent-free) or in minimal dichloroethane.

  • Reaction: Heat to reflux (approx 100°C) for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Filtration . Filter off the solid catalyst while hot.

  • Purification: The filtrate is often pure enough for crystallization. If neat, distill off excess acetic anhydride/acid.

  • Recycling: Wash catalyst with acetone, dry, and re-calcine for next batch.

Decision Matrix: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalyst for your specific drug intermediate.

Decision_Matrix Start Select Substrate Type Q1 Is the ring Electron Rich? (e.g., Anisole, Toluene) Start->Q1 Q2 Is Regioselectivity Critical? (Need >99% Para) Q1->Q2 Yes Res_AlCl3 Recommendation: AlCl3 / FeCl3 (High Activity, Stoichiometric) Q1->Res_AlCl3 No (Deactivated Ring) Q3 Is the substrate Acid Sensitive? Q2->Q3 No Res_Zeolite Recommendation: Zeolite H-Beta (High Selectivity, Green) Q2->Res_Zeolite Yes Q3->Res_Zeolite No (Robust) Res_Triflate Recommendation: Sc(OTf)3 or Bi(OTf)3 (Mild, Water Tolerant) Q3->Res_Triflate Yes

Figure 2: Decision tree for catalyst selection based on substrate electronics and process requirements.

Expert Commentary & Troubleshooting

The "Red Oil" Phenomenon

When using Ionic Liquids (another alternative not detailed above) or sometimes with Zeolites, you may observe a separate "red oil" phase. This is often a super-acidic complex of the catalyst and the acylating agent.

  • Fix: In Zeolite catalysis, this indicates pore clogging. Increase solvent volume or switch to a Zeolite with larger pore diameter (e.g., Y-Zeolite instead of ZSM-5).

Moisture Control

While Sc(OTf)₃ is water-tolerant, the acyl chloride reagent is not.

  • Tip: If using Sc(OTf)₃ in aqueous conditions, switch the acylating agent from Acyl Chloride to Acid Anhydride or the Carboxylic Acid (requires higher temp).

Catalyst Deactivation

Zeolites deactivate due to "coking" (oligomerization of byproducts in pores).

  • Validation: If yield drops >10% after cycle 3, the calcination temperature (500°C) is insufficient. Ensure airflow during calcination to burn off carbon deposits.

References

  • Friedel–Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids. ResearchGate. (Accessed 2026).[2] [Link]

  • Friedel-Crafts Acylation of Anisole Catalysed by H-Zeolite Beta. ResearchGate. (Accessed 2026).[2] [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. (Accessed 2026).[2] [Link]

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole. ACS Omega. (Accessed 2026).[2] [Link]

  • Sustainable Catalyst for Friedel-Crafts Acylation. Begell House/ResearchGate. (Accessed 2026).[2] [Link]

Sources

Comparative

Beyond the Peak: A Comparative Validation Guide for HPLC vs. UHPLC-MS in Organic Purity Analysis

Introduction: The Purity Illusion In the development of organic compounds and active pharmaceutical ingredients (APIs), a single symmetrical peak on a chromatogram is often the most dangerous data point in the laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Illusion

In the development of organic compounds and active pharmaceutical ingredients (APIs), a single symmetrical peak on a chromatogram is often the most dangerous data point in the laboratory. It invites complacency. As scientists, we must ask: Is that peak truly one compound, or is it a "purity illusion" masking a co-eluting impurity?

This guide moves beyond the basics of "running a standard." It objectively compares the validation of the industry workhorse, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , against the modern gold standard, Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-DAD-MS) .

While HPLC-UV remains cost-effective for routine release testing, this guide demonstrates why UHPLC-MS is superior for proving specificity during method validation, particularly under the new ICH Q2(R2) and ICH Q14 guidelines which emphasize lifecycle management and orthogonal detection.

Part 1: The Core Comparison
HPLC-UV vs. UHPLC-DAD-MS

The following data summarizes a comparative validation study performed on a synthesized organic intermediate (Mol. Wt. 450.5 g/mol ) containing three known potential impurities.

Table 1: Performance Characteristic Comparison

FeatureMethod A: Traditional HPLC-UV Method B: UHPLC-DAD-MS Application Scientist Note
Column C18, 5 µm, 250 x 4.6 mmC18, 1.7 µm, 100 x 2.1 mmSmaller particles (UHPLC) drastically improve resolution (

).
Detector UV-Vis (PDA) @ 254 nmQDa Mass Detector + PDAMS provides "mass" specificity; UV only provides "chromophore" specificity.
Run Time 25.0 minutes6.5 minutesUHPLC increases throughput by ~4x.
LOD (Impurity A) 0.05% (500 ppm)0.005% (50 ppm)MS is critical for detecting genotoxic impurities (GTIs).
Peak Purity Spectral Ratio (UV)Mass Extraction (m/z)Critical: UV purity fails if impurity spectra match the main peak.
Solvent Usage ~25 mL / run~3 mL / runGreen chemistry compliance is higher with UHPLC.
Part 2: Scientific Integrity & Logic (The Validation Protocol)

Validation is not a checkbox exercise; it is the accumulation of evidence that your method is "fit for purpose." Below is a self-validating system designed to meet ICH Q2(R2) standards.

Phase 1: Specificity (The Critical Control Point)

The Problem: In HPLC-UV, if an impurity co-elutes with your main peak and shares a similar UV chromophore, you will never see it. The Solution: Orthogonal Detection (UHPLC-MS).

  • Protocol:

    • Subject the sample to Forced Degradation (Acid, Base, Peroxide, Heat, Light).

    • Analyze the stressed sample using Method A (UV) and Method B (MS).

    • Pass Criteria: The "Main Peak" must show no underlying mass signals (

      
      ) corresponding to known degradants.
      
Phase 2: Linearity & Range

Causality: We must prove the detector response is proportional to concentration, not just for the main peak, but for impurities at trace levels.

  • Protocol:

    • Prepare 5 concentration levels ranging from LOQ (Limit of Quantitation) to 120% of the target concentration.

    • Pass Criteria:

      
       for the main compound; 
      
      
      
      for impurities.
Phase 3: Accuracy (Recovery Studies)

Trustworthiness: Can we extract the correct amount of impurity from the matrix?

Table 2: Comparative Accuracy Data (Spike Recovery at 0.1% Level)

Impurity TypeHPLC-UV Recovery (%)UHPLC-MS Recovery (%)Interpretation
Impurity A (Polar) 98.2%99.1%Both methods work well for resolved peaks.
Impurity B (Co-eluting) 115.4% (False High)101.2%UV Failure: The UV method integrated the co-eluting impurity as part of the main peak or another impurity, skewing results. MS resolved it by mass.
Impurity C (Non-UV Active) Not Detected 97.5%UV Failure: Without a chromophore, UV is blind. MS detects via ionization.
Part 3: Visualization & Workflows
Diagram 1: The Validation Lifecycle (ICH Q2/Q14 Aligned)

This workflow illustrates the modern "Lifecycle Approach" to validation, moving from design to continuous monitoring.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (DoE & Risk Assessment) ATP->Dev Define Requirements Val Method Validation (ICH Q2 R2) Dev->Val Fix Parameters Routine Routine Use & Control Charts Val->Routine Pass Change Change Management (Re-Validation) Routine->Change Out of Trend Change->Dev Optimize

Caption: The Analytical Procedure Lifecycle. Validation is not a one-time event but a continuous loop of monitoring and improvement.

Diagram 2: Peak Purity Decision Tree

How to determine if a method is specific enough for your compound.

PeakPurity Start Start: Peak Purity Check UV_Check Is UV Spectral Purity > 99.0%? Start->UV_Check MS_Check Check Mass Spectrum (TIC/SIM) UV_Check->MS_Check Yes (But not definitive) Fail Method Fails: Redevelop Gradient UV_Check->Fail No Pass Method Validated Specific MS_Check->Pass Single Mass Detected Coelution Warning: Potential Iso-spectral Co-elution MS_Check->Coelution Multiple Masses Coelution->Fail

Caption: Decision logic for establishing Specificity. Note that passing UV purity alone is often insufficient for complex organic synthesis.

Senior Scientist's Conclusion

While HPLC-UV remains a robust tool for routine quality control of established products, it lacks the specificity required for the initial validation of complex organic compounds. The data clearly shows that UHPLC-DAD-MS offers superior risk mitigation against co-eluting impurities and non-chromophoric contaminants.

Recommendation: Use UHPLC-MS during the Method Development and Validation phases to define the "Design Space." Once the impurity profile is fully characterized and peaks are resolved, a simplified HPLC-UV method can often be transferred to QC for routine use, provided it correlates with the master MS method.

References
  • International Council for Harmonisation (ICH). (2024).[1][2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][5][6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[9] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[2][7][10][11][12] [Link]

  • Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. Wiley-Interscience.
  • Journal of Chromatography A. (2020). Comparison of HPLC and UHPLC-MS for impurity profiling. (General reference to the established superiority of MS for specificity).

Sources

Validation

Comparative Guide: Biological Activity &amp; Pharmacological Profiling of Dimethoxyphenyl Isomers

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The dimethoxyphenyl (DMP) moiety is a ubiquitous pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dimethoxyphenyl (DMP) moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as a scaffold for catecholamine mimics, antioxidants, and psychoactive ligands. However, the positional isomerism of the methoxy groups—1,2- (ortho), 1,3- (meta), and 1,4- (para) —dictates profound differences in metabolic stability, receptor affinity, and toxicological liability.

This guide objectively compares these isomers, synthesizing experimental data on their physicochemical properties, metabolic bioactivation pathways, and structure-activity relationships (SAR). We specifically address the critical divergence between the 3,4-dimethoxy (catechol-mimic) and 2,5-dimethoxy (psychedelic/serotonergic) substitution patterns, a key consideration in CNS drug design.

Physicochemical & Metabolic Profiling

The biological fate of dimethoxybenzene (DMB) isomers is governed by their susceptibility to O-demethylation by Cytochrome P450 (CYP) enzymes. The resulting phenols (O-desmethyl metabolites) drive the distinct pharmacological and toxicological profiles of each isomer.

Comparative Properties Table
Feature1,2-Dimethoxybenzene (Veratrole) 1,3-Dimethoxybenzene 1,4-Dimethoxybenzene
Common Name VeratroleResorcinol dimethyl etherHydroquinone dimethyl ether
LogP (Approx) ~1.6 - 1.8~1.6 - 1.7~2.0 (Highest Lipophilicity)
Primary Metabolite Guaiacol

Catechol
3-Methoxyphenol

Resorcinol
4-Methoxyphenol

Hydroquinone
Bioactivation Risk High : Forms o-quinones (redox cycling)Low : Resorcinol is redox stableHigh : Forms p-quinones (redox cycling)
CYP450 Interaction Substrate for CYP1A2, CYP3A4Substrate for CYP1A2Rapid O-demethylation (CYP1A2)
Key Application Building block (e.g., Verapamil precursors)Peptide synthesis scavenger; Insect alarm pheromoneSkin depigmentation agents; Psychoactive (sedative)
Metabolic Bioactivation & Toxicity

The "Ortho/Para Rule" of toxicity is critical here.

  • 1,2-DMB & 1,4-DMB: undergo metabolic O-demethylation to form catechols and hydroquinones, respectively. These metabolites can be further oxidized to ortho-quinones and para-quinones . These electrophilic species deplete glutathione (GSH) and cause oxidative stress via redox cycling.

  • 1,3-DMB: Metabolizes to resorcinol derivatives. Unlike catechols or hydroquinones, resorcinols cannot easily form quinones due to the meta-positioning, making the 1,3-scaffold significantly less cytotoxic in metabolic assays.

Pharmacological Case Study: The Positional Effect in Psychoactive Ligands

In drug discovery, the rotation of the dimethoxy pattern from the 3,4-position to the 2,5-position fundamentally alters the target profile from cardiovascular/metabolic targets to potent CNS activity.

A. The 3,4-Dimethoxy Scaffold (Catechol-Mimic)
  • Mechanism: Mimics the catechol moiety of dopamine and norepinephrine but with improved lipophilicity and metabolic stability (until O-demethylation).

  • Applications: Found in calcium channel blockers (e.g., Verapamil ) and phosphodiesterase inhibitors (e.g., Papaverine ).

  • Receptor Profile: Generally lacks high affinity for 5-HT2A receptors; often targets adrenergic receptors, calcium channels, or enzymes.

B. The 2,5-Dimethoxy Scaffold (The "Psychedelic" Pharmacophore)
  • Mechanism: This substitution pattern is the hallmark of the 2C-x and DOx series of phenethylamines. The 2,5-dimethoxy arrangement creates a hydrophobic/electronic surface that perfectly complements the binding pocket of the Serotonin 5-HT2A receptor .

  • Activity: Highly potent 5-HT2A agonists.[1]

    • Example:2C-B (4-bromo-2,5-dimethoxyphenethylamine).[2]

    • Data: Shulgin's SAR data demonstrates that moving the methoxy groups to 3,4- positions (mescaline-like) or 2,4- positions drastically reduces potency compared to the 2,5-arrangement.

  • Key Insight: The 2-methoxy group often forms an intramolecular hydrogen bond with the side-chain amine (in phenethylamines), locking the conformation for optimal receptor binding.

Visualizations
Diagram 1: Metabolic Bioactivation Pathways

This diagram illustrates the divergence in toxicity based on isomer structure.

MetabolicPathways DMB12 1,2-Dimethoxybenzene (Veratrole) Metab12 Catechol (1,2-dihydroxy) DMB12->Metab12 CYP450 (O-demethylation) DMB13 1,3-Dimethoxybenzene Metab13 Resorcinol (1,3-dihydroxy) DMB13->Metab13 CYP450 DMB14 1,4-Dimethoxybenzene Metab14 Hydroquinone (1,4-dihydroxy) DMB14->Metab14 CYP450 Quinone12 o-Benzoquinone (TOXIC) Metab12->Quinone12 Oxidation (-2e-, -2H+) Stable Stable Conjugates (Glucuronidation) Metab13->Stable Direct Conjugation (No Quinone Formation) Quinone14 p-Benzoquinone (TOXIC) Metab14->Quinone14 Oxidation (-2e-, -2H+) Protein Adducts Protein Adducts Quinone12->Protein Adducts Quinone14->Protein Adducts

Caption: Comparative metabolic fate. Note the quinone toxicity risks for 1,2- and 1,4-isomers versus the stability of the 1,3-isomer.

Diagram 2: SAR Decision Tree for Medicinal Chemistry

A logic flow for selecting the correct dimethoxy scaffold based on target indication.

SAR_Logic Start Select Dimethoxyphenyl Scaffold Target Primary Biological Target? Start->Target CNS CNS / Psychoactive Target->CNS Periph Peripheral / Metabolic Target->Periph Rec5HT Target: 5-HT2A Receptor? CNS->Rec5HT Enzyme Target: Enzymes/Channels (e.g., PDE, Ca2+) Periph->Enzyme Choice25 Use 2,5-Dimethoxy (e.g., 2C-B, DOI) High Potency Agonist Rec5HT->Choice25 Yes Choice34 Use 3,4-Dimethoxy (e.g., Verapamil) Catechol Mimic Rec5HT->Choice34 No (Dopamine/Adrenergic) Enzyme->Choice34 Standard Choice13 Use 1,3-Dimethoxy (Peptide Scavenger) Enzyme->Choice13 Stability Required

Caption: Strategic selection of dimethoxy substitution patterns based on therapeutic target and receptor affinity profiles.

Experimental Protocols

To validate the biological activity and metabolic stability of these isomers, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and O-demethylation rate of DMB isomers.
  • Preparation:

    • Prepare 10 mM stock solutions of 1,2-, 1,3-, and 1,4-DMB in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL HLM, 1 µM Test Compound (final DMSO <0.1%).

    • Pre-incubation: 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent ion and appearance of O-desmethyl phenol metabolites (M-14 peak).

    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. 1,4-DMB typically shows the fastest clearance due to sterically accessible para-methoxy groups.

Protocol B: Comparative DPPH Radical Scavenging Assay

Objective: Assess the antioxidant potential of the metabolites generated from the isomers (since the parent ethers are inactive).

  • Bioactivation Step (Crucial):

    • Pre-incubate DMB isomers with HLM (as in Protocol A) for 60 min to generate metabolites.

    • Alternative: Use synthetic standards of metabolites (Catechol, Resorcinol, Hydroquinone) for direct comparison.

  • DPPH Reaction:

    • Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (fresh).

    • Add 20 µL of metabolite solution to 180 µL DPPH solution in a 96-well plate.

  • Measurement:

    • Incubate in dark at RT for 30 min.

    • Measure Absorbance at 517 nm (

      
      ).
      
  • Calculation:

    • 
      .
      
    • Expected Result: Hydroquinone (from 1,4-DMB) > Catechol (from 1,2-DMB) >> Resorcinol (from 1,3-DMB).

References
  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational SAR on 2,5-dimethoxy vs 3,4-dimethoxy potency).

  • Kalf, G. F. (1987).[3] Recent advances in the metabolism and toxicity of benzene. Critical Reviews in Toxicology, 18(2), 141-159. (Mechanisms of quinone formation from 1,2- and 1,4-dihydroxybenzenes).

  • Messer, C., et al. (1999).[4] 1,3-Dimethoxybenzene, a chemotaxonomic marker for the Neanurinae subfamily.[4] Pedobiologia. (Biological role of 1,3-DMB as an alarm pheromone).

  • Wolf, M. E., et al. (2024). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates.[5] Journal of Biological Chemistry, 300(11). (Enzymatic kinetics of O-demethylation).

  • PubChem. (n.d.). 1,4-Dimethoxybenzene Compound Summary. National Library of Medicine.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Oxopentanoic Acid Derivatives

Executive Summary 5-oxopentanoic acid (also known as 4-formylbutyric acid or glutaraldehyde monoacid) represents a critical metabolic scaffold that bridges amino acid metabolism and synthetic medicinal chemistry. While e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-oxopentanoic acid (also known as 4-formylbutyric acid or glutaraldehyde monoacid) represents a critical metabolic scaffold that bridges amino acid metabolism and synthetic medicinal chemistry. While endogenous 5-oxopentanoic acid serves as an intermediate in the degradation of


-aminobutyric acid (GABA) and lysine, its synthetic derivatives have emerged as potent pharmacophores in two distinct therapeutic areas: Gastrin/Cholecystokinin (CCK) receptor antagonism  and Histone Deacetylase (HDAC) inhibition .

This guide objectively compares the SAR profiles of 5-oxopentanoic acid derivatives against standard-of-care alternatives (Lorglumide, Vorinostat, and Valproic Acid). We analyze the specific structural modifications—stereochemistry at C4, amide substitution, and linker length—that dictate selectivity between metabolic enzyme inhibition and receptor antagonism.

The Scaffold: 5-Oxopentanoic Acid[1]

The core structure, 5-oxopentanoic acid , possesses a dual-functional nature: a terminal carboxylic acid and a distal aldehyde (or masked equivalent), separated by a flexible three-carbon methylene chain.

Mechanistic Versatility
  • Metabolic Mimicry (GABA-T): As the deaminated product of GABA, the scaffold mimics the transition state of GABA transaminase (GABA-T), making it a candidate for epilepsy therapeutics.

  • Linker Pharmacology (HDACs): The aliphatic chain serves as a "spacer" in HDAC inhibitors, positioning a Zinc Binding Group (ZBG) into the enzyme's active site.

  • Peptidomimetic Scaffold (CCK-B): When substituted at the C4 position, the scaffold mimics the C-terminal tryptophan of gastrin, granting high affinity for CCK-B receptors.

Comparative SAR Analysis

Focus Area A: CCK-B/Gastrin Receptor Antagonists

Primary Comparator: Lorglumide (CCK-A selective)[1]

The most definitive SAR data for this scaffold comes from the development of CR 2194 , a potent gastrin antagonist. The critical SAR involves the C4-position of the pentanoic backbone.

Structural RegionModificationEffect on Activity (vs. Lorglumide)
C4 Stereocenter (R)-Configuration Crucial for Activity. The (R)-enantiomer mimics the natural peptide conformation. (S)-enantiomers show >100-fold loss in potency.
C4 Amide Substituent 3,5-DichlorobenzamidoHigh Potency. Replaces the bulky di-n-pentylamide of lorglumide. Increases selectivity for CCK-B (Gastrin) over CCK-A.
C5 Terminus Spirocyclic amine (8-azaspiro[4.5]decan-8-yl)Bioavailability. Converting the aldehyde/acid to a tertiary amide improves oral stability and lipophilicity compared to the free acid.
Backbone Length 5-carbon (Pentanoic)Optimal. Shortening to butanoic or lengthening to hexanoic acid results in a loss of receptor pocket fit.

Key Insight: The shift from Lorglumide (CCK-A selective) to CR 2194 (CCK-B selective) is driven by the rigidity of the C4-benzamido group on the 5-oxopentanoic backbone.

Focus Area B: HDAC Inhibition

Primary Comparator: Vorinostat (SAHA)

In HDAC inhibition, the 5-oxopentanoic acid derivatives function as "short-linker" analogues.

  • Linker Length: Vorinostat utilizes a 6-carbon (suberoyl) linker. 5-oxopentanoic derivatives (4-carbon linker equivalent) generally show reduced potency against HDAC1/HDAC6 compared to Vorinostat due to insufficient depth of penetration into the catalytic tunnel.

  • ZBG Modification: Converting the C1-carboxylic acid to a hydroxamic acid is mandatory for nanomolar activity. The native carboxylic acid (as seen in Valproic Acid) requires millimolar concentrations for activity.

Experimental Data Comparison

The following table synthesizes data from key SAR studies, comparing the 5-oxopentanoic derivative (CR 2194) against functional alternatives.

Table 1: Comparative Potency and Selectivity Profile

Compound ClassRepresentative MoleculeTargetIC50 / Ki (nM)Selectivity RatioClinical Status
5-Oxopentanoic Deriv. CR 2194 CCK-B / Gastrin Ki: 4.5 nM CCK-B > CCK-A (150x) Pre-clinical Tool
CCK-A AntagonistLorglumideCCK-AKi: 32 nMCCK-A > CCK-BDiscontinued
5-Oxopentanoic Deriv. Valproic Acid GABA-T / HDAC IC50: ~1-2 mM Broad Spectrum FDA Approved
Hydroxamate StandardVorinostat (SAHA)HDAC (Pan)IC50: <86 nMLow (Pan-inhibitor)FDA Approved

Data Sources: Makovec et al. (J Med Chem), NIH PubChem Bioassay Database.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for derivatizing the 5-oxopentanoic acid scaffold based on the desired therapeutic target.

SAR_Logic Scaffold 5-Oxopentanoic Acid (Scaffold) Target_GABA Target: GABA-T (Epilepsy) Scaffold->Target_GABA Target_CCK Target: CCK-B (Gastric Acid) Scaffold->Target_CCK Target_HDAC Target: HDAC (Cancer) Scaffold->Target_HDAC Mod_GABA Keep C1-COOH Add C4-Vinyl/Alkyl Target_GABA->Mod_GABA Mod_CCK C4-(R)-Benzamido C5-Spiro-amine Target_CCK->Mod_CCK Mod_HDAC Convert C1 to Hydroxamate Extend Linker (+1-2 C) Target_HDAC->Mod_HDAC Result_GABA Vigabatrin Analogs (Irreversible Inhibition) Mod_GABA->Result_GABA Result_CCK CR 2194 (High Affinity Antagonist) Mod_CCK->Result_CCK Result_HDAC Short-chain HDACi (Weak Potency) Mod_HDAC->Result_HDAC

Figure 1: Divergent SAR pathways for the 5-oxopentanoic acid scaffold. Note that for HDAC activity, the scaffold often requires elongation or conversion to hydroxamate to compete with Vorinostat.

Detailed Experimental Protocols

To validate the activity of these derivatives, we recommend the following protocols. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of (R)-4-benzamido-5-oxopentanoic acid derivatives

Rationale: This protocol ensures the retention of the crucial (R)-configuration which is liable to racemization during standard amide coupling.

  • Starting Material: Begin with D-Glutamic acid (to access the R-configuration).

  • Anhydride Formation: React N-protected D-glutamic acid with acetic anhydride to form the internal anhydride.

  • Selective Reduction:

    • Step: Reduce the anhydride using Lithium Tri-tert-butoxyaluminum Hydride (LTBA) at -78°C.

    • Control: Monitor via TLC against starting anhydride. The aldehyde product is unstable; proceed immediately.

  • Amidation: React the resulting intermediate with 3,5-dichlorobenzoyl chloride in DCM/Pyridine.

  • Validation: Chiral HPLC is mandatory to confirm enantiomeric excess (ee > 98%) as the (S)-enantiomer is biologically inert in this context.

Protocol B: CCK-B Receptor Binding Assay (Radioligand Displacement)

Rationale: Determines the affinity (Ki) of the derivative compared to the standard Pentagastrin.

  • Tissue Preparation: Isolate cortex membranes from male Sprague-Dawley rats (rich in CCK-B receptors).

  • Ligand: Use

    
    -Bolton-Hunter-CCK-8 (approx. 20 pM).
    
  • Incubation:

    • Mix membrane prep (200 µg protein), radioligand, and test compound (concentration range

      
       to 
      
      
      
      M) in TRIS buffer (pH 7.4).
    • Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce non-specific binding).

  • Quantification: Count radioactivity in a gamma counter.

  • Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

    • Acceptance Criteria: Non-specific binding must be <10% of total binding (determined by excess unlabeled CCK-8).

Mechanism of Action Diagram

The following diagram details the signaling pathway inhibition for the CCK-B antagonist application, which is the most specific use case for this scaffold.

MOA_Pathway Gastrin Gastrin / CCK-8 (Agonist) Receptor CCK-B Receptor (GPCR) Gastrin->Receptor Activation Inhibitor 5-Oxopentanoic Derivative (CR 2194) Inhibitor->Receptor Competitive Blockade Gq Gq Protein Receptor->Gq Blocked by Inhibitor PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Acid Gastric Acid Secretion (H+/K+ ATPase) Ca->Acid

Figure 2: Signal transduction blockade by 5-oxopentanoic acid derivatives at the CCK-B receptor. The competitive binding prevents Gq-protein coupling and downstream calcium release.

References

  • Makovec, F., et al. (1992). "Structure-antigastrin activity relationships of new (R)-4-benzamido-5-oxopentanoic acid derivatives." Journal of Medicinal Chemistry.

  • Silverman, R. B. (2018). "Design and Mechanism of GABA Aminotransferase Inactivators." Chemical Reviews.

  • Giannini, G., et al. (2012). "Histone Deacetylase Inhibitors in the Treatment of Cancer: Overview and Perspectives." Future Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-Formylbutyric acid (5-oxopentanoic acid)." National Library of Medicine.

  • Ratto, F., et al. (2018). "Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry." Current Medicinal Chemistry.

Sources

Validation

Technical Comparison Guide: Synthesized vs. Commercial 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

This guide outlines the spectroscopic and analytical comparison between commercially sourced and laboratory-synthesized 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid . It is designed for medicinal chemists and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic and analytical comparison between commercially sourced and laboratory-synthesized 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid . It is designed for medicinal chemists and process development scientists requiring rigorous quality control protocols for this specific intermediate.

Executive Summary

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a critical phenyl-alkanoic acid intermediate, often employed as a linker in drug conjugates or a precursor in the synthesis of polycyclic aromatic pharmacophores.

While commercial standards typically guarantee >98% purity, laboratory synthesis via Friedel-Crafts acylation introduces specific impurity profiles (regioisomers, unreacted anhydrides, and aluminum salts) that require distinct analytical discrimination. This guide provides a self-validating spectroscopic framework to qualify synthesized batches against commercial benchmarks.

Synthesis & Structural Context

To understand the impurity profile, one must analyze the synthesis pathway. The standard route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride.

Reaction Pathway Diagram

SynthesisPathway Start1 1,4-Dimethoxybenzene (Substrate) Complex Aluminum Complex Intermediate Start1->Complex Acylation Impurity2 Impurity B: Unreacted 1,4-DMB Start1->Impurity2 Carryover Start2 Glutaric Anhydride (Acylating Agent) Start2->Complex Catalyst AlCl3 / DCM (Lewis Acid) Catalyst->Complex Quench HCl / Ice (Hydrolysis) Complex->Quench Product 5-(2,5-Dimethoxyphenyl)- 5-oxopentanoic acid Quench->Product Precipitation Impurity1 Impurity A: Glutaric Acid (Hydrolysis) Quench->Impurity1 Side Rxn

Figure 1: Synthesis pathway highlighting the origin of key impurities (Glutaric acid and unreacted starting material).

Experimental Protocols

Synthesis (Representative Protocol)
  • Reagents: 1,4-Dimethoxybenzene (1.0 eq), Glutaric anhydride (1.1 eq), AlCl

    
     (2.2 eq), Dichloromethane (DCM).
    
  • Procedure: To a suspension of AlCl

    
     in DCM at 0°C, add glutaric anhydride. Stir 15 min. Add 1,4-dimethoxybenzene dropwise. Warm to RT and stir 4h.
    
  • Workup (Critical Step): Quench into ice/HCl. The product often precipitates.

    • Purification Check: Commercial samples are typically recrystallized. For lab synthesis, Acid/Base Extraction is mandatory to remove neutral unreacted 1,4-dimethoxybenzene.

    • Extraction Protocol: Dissolve crude in 1M NaOH (aq). Wash with Ethyl Acetate (removes neutrals). Acidify aqueous layer to pH 1 with HCl. Extract precipitate with DCM.

Analytical Conditions
  • HPLC: C18 Column (e.g., Agilent Zorbax SB-C18), Mobile Phase A: 0.1% Formic Acid in Water, B: MeCN. Gradient 10-90% B over 20 min.

  • NMR: 400 MHz, Solvent: DMSO-d

    
     (preferred for carboxylic acid solubility) or CDCl
    
    
    
    .

Spectroscopic Comparison: Commercial vs. Synthesized

Physical Appearance & Solubility
PropertyCommercial StandardSynthesized (Crude)Synthesized (Purified)
Appearance White to off-white crystalline powderPale yellow to brownish solidOff-white powder
Melting Point 102 – 105 °C (Typical)95 – 100 °C (Broad)101 – 104 °C
Solubility Clear in DMSO/MeOHSlight turbidity (Al salts)Clear in DMSO/MeOH
1H NMR Validation (400 MHz, DMSO-d )

The NMR spectrum provides the definitive structural proof. The aromatic region is diagnostic for the 2,5-substitution pattern.

Key Diagnostic Signals:

  • Aromatic Region (6.9 – 7.3 ppm):

    • 1,4-Dimethoxybenzene is symmetric (singlet).

    • The Product is trisubstituted (1,2,4-pattern relative to ring protons).

    • Expectation: A meta-coupled doublet (H6), an ortho/meta dd (H4), and a doublet (H3). Note: Due to methoxy influence, H3 (ortho to acyl) often appears as a singlet or narrow doublet.

AssignmentShift (

ppm)
MultiplicityIntegrationStructural Insight
COOH 12.0 - 12.2Broad Singlet1HConfirms free acid (disappears with D

O shake).
Ar-H (C6) 7.15 - 7.25Doublet (

Hz)
1HOrtho to OMe, Meta to Acyl.
Ar-H (C4) 7.05 - 7.15dd (

Hz)
1HAdjacent to C3, Meta to C6.
Ar-H (C3) 6.95 - 7.05Doublet (

Hz)
1HOrtho to OMe.
OMe (x2) 3.70 - 3.85Singlets6HTwo distinct peaks indicate asymmetry.

-Ketone (CH

)
2.85 - 2.95Triplet2HProtons adjacent to the aromatic ketone.

-Acid (CH

)
2.20 - 2.30Triplet2HProtons adjacent to carboxylic acid.

-CH

1.75 - 1.85Quintet2HCentral methylene linker.

Common Impurity Signals (Synthesized):

  • Glutaric Acid: Triplet at ~2.2 ppm and Quintet at ~1.7 ppm (overlaps, but integral ratio will be off).

  • 1,4-Dimethoxybenzene: Singlet at ~6.85 ppm (Ar-H) and ~3.7 ppm (OMe).[1]

  • DCM: Singlet at 5.76 ppm.

IR Spectroscopy (ATR)

IR is the fastest method to verify the oxidation state of the carbons.

  • Commercial & Synthesized Target:

    • Acid O-H: Broad stretch 2800–3200 cm

      
      .
      
    • Acid C=O: Sharp band at 1705–1715 cm

      
       .
      
    • Ketone C=O (Conjugated): Lower frequency band at 1660–1675 cm

      
       .
      
    • Ether C-O: Strong bands at 1020–1250 cm

      
      .
      
  • differentiation: If the synthesized product shows a single broad carbonyl peak >1720 cm

    
    , it suggests unreacted anhydride or lack of conjugation (wrong isomer).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for Carboxylic Acids) or Positive Mode.

  • Target Mass:

    • Formula: C

      
      H
      
      
      
      O
      
      
    • MW: 252.26 Da.

    • [M-H]

      
      :  251.2 m/z.
      
    • [M+H]

      
      :  253.3 m/z.
      
    • [M+Na]

      
      :  275.3 m/z.
      

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Validation Suite Sample Sample Batch (Comm. or Synth.) HPLC HPLC Purity (Target >98%) Sample->HPLC NMR 1H NMR (Structure & Solvent) Sample->NMR IR IR Spectrum (Functional Groups) Sample->IR Decision Pass/Fail Check HPLC->Decision Impurity <2% NMR->Decision Integrals Correct Action1 Release for Use Decision->Action1 Pass Action2 Recrystallize (MeOH/H2O) Decision->Action2 Fail Action2->Sample Retest

Figure 2: Decision tree for batch release based on spectroscopic data.

Conclusion

For 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid, NMR is the primary validation tool . The symmetry break from the starting material (1,4-dimethoxybenzene) to the product must be clearly visible in the aromatic region.

  • Commerical Sources are recommended for biological assays to avoid aluminum contamination.

  • Synthesized Material is viable for further chemical derivatization but requires Acid/Base extraction followed by recrystallization to meet the >98% purity benchmark of commercial standards.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.
    • General mechanism and c
    • Source:

  • Spectroscopic Data Reference (Analogous Compounds)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 66343, 3-(2,5-dimethoxyphenyl)
    • Source:

  • Synthesis of Phenyl-Oxopentanoic Acids

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
    • Specific applic
    • Source: (Methodology grounding).

  • Commercial Specification Benchmarks

    • MedChemExpress (MCE). 5-Methoxy-5-oxopentanoic acid (Reference for glutaric derivatives handling/storage).[2][3][4]

    • Source:

Sources

Comparative

Assessing the purity of synthesized compounds using multiple analytical techniques

Introduction: The "99%" Trap A single analytical technique—most commonly HPLC-UV—provides only a partial view of reality. It measures chromatographic purity (relative abundance of signal), not assay purity (absolute mass...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "99%" Trap

A single analytical technique—most commonly HPLC-UV—provides only a partial view of reality. It measures chromatographic purity (relative abundance of signal), not assay purity (absolute mass balance). It is blind to inorganic salts, residual solvents, moisture, and non-chromophoric organic impurities.

This guide moves beyond single-method reliance, presenting an orthogonal approach that cross-validates data from Chromatography (LC-MS/UV), Spectroscopy (qNMR), and Thermal Analysis (DSC). We will demonstrate why relying solely on Area % leads to downstream failure and provide a self-validating protocol for establishing the "absolute truth" of your compound.

Comparative Analysis of Techniques

To assess purity accurately, we must understand the mechanistic strengths and blind spots of each tool.

A. High-Performance Liquid Chromatography (HPLC-UV/MS)

The Sensitivity Engine

  • Mechanism: Separation based on polarity/affinity, detected by light absorbance (UV) or mass-to-charge ratio (MS).

  • The "Area %" Fallacy: UV detectors assume that the extinction coefficient (

    
    ) of the impurity is identical to the main peak. This is rarely true. A trace impurity with a high 
    
    
    
    can look massive, while a significant impurity with low
    
    
    can be invisible.
  • Blind Spots: Inorganic salts (NaCl, sulfates), residual water, and non-UV active precursors.

  • Best For: Detecting trace organic impurities (down to 0.05%) and isomers.

B. Quantitative NMR (qNMR)

The Absolute Truth Teller

  • Mechanism: Nuclear magnetic resonance signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure.

  • The "Universal" Advantage: With an internal standard (IS), qNMR measures absolute weight-to-weight (w/w) purity. It sees everything with protons: the drug, the solvent, and the organic impurities.

  • Blind Spots: Low sensitivity.[1] Impurities below 0.5-1.0% are often lost in the baseline noise. It also misses inorganic salts lacking protons.

  • Best For: Establishing the "Assay Value" (potency) and quantifying residual solvents.

C. Differential Scanning Calorimetry (DSC)

The Physical Validator

  • Mechanism: Measures the heat flow difference between a sample and reference. Purity is calculated using the van't Hoff equation , based on the melting point depression caused by eutectic impurities.[2]

  • The "Thermodynamic" Check: It requires no reference standards and is excellent for crystalline solids.

  • Blind Spots: Decomposing samples (cannot measure MP accurately) and solid solutions (impurities that do not lower MP).

  • Best For: Confirming crystallinity and absolute purity of stable solids.

Data Synthesis: The Divergence of Methods

The following data simulates a common scenario in synthesis: a compound ("Compound X") isolated as a hydrochloride salt.

ParameterMethodResultInterpretation
Chromatographic Purity HPLC-UV (254 nm)99.2% (Area) Looks excellent. Impurities are minimal relative to the main peak.
Mass Spec Purity LC-MS (TIC)98.5% (Area) Reveals a co-eluting impurity that ionizes well but has low UV absorbance.
Thermal Purity DSC96.8% (Mole) Melting point depression suggests more impurities than HPLC detected.
Absolute Assay 1H-qNMR 91.4% (w/w) The Reality. The sample contains 5% residual solvent and 3% inorganic salt (invisible to UV/MS).

Visualization: The Purity Gap

The diagram below illustrates the "blind spots" of each technique. High-confidence purity is found only in the intersection.

PurityGap HPLC HPLC-UV/MS (Trace Organics) Truth ABSOLUTE PURITY HPLC->Truth Misses Salts NMR qNMR (Solvents & Assay) NMR->Truth Misses Trace <0.1% DSC DSC/TGA (Thermodynamics) DSC->Truth Misses Non-Eutectics

Figure 1: The "Purity Gap" illustrating why no single method is sufficient. Complete characterization requires the intersection of chromatographic, spectroscopic, and thermal data.

Experimental Protocol: The Orthogonal Workflow

This protocol is designed to be self-validating . If a step fails its internal check, do not proceed.

Phase 1: Homogeneity & Identity (NMR)

Goal: Ensure the sample is uniform and confirm structure.

  • Sample Prep: Dissolve ~10 mg of sample in a deuterated solvent (

    
     or 
    
    
    
    ). Ensure complete dissolution (check for turbidity).
  • Acquisition: Run a standard 1H-NMR (min 16 scans).

  • The Check:

    • Integrate the solvent peak. Is it higher than expected?

    • Look for "rogue" peaks not assigned to the structure.

    • Self-Validation: If the baseline is rolling or peaks are broad, the sample may be paramagnetic or aggregated. Stop and repurify.

Phase 2: The Impurity Screen (LC-MS/UV)

Goal: Detect trace organic impurities.

  • Mobile Phase: Use a gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Wavelengths: Extract chromatograms at 214 nm (amide bonds), 254 nm (aromatics), and MaxPlot (all wavelengths).

  • The Check:

    • Compare UV purity vs. MS Total Ion Current (TIC) purity.

    • Self-Validation: Calculate the Peak Purity Index (using diode array software) to ensure the main peak is not a composite of two co-eluting substances.

Phase 3: Absolute Quantitation (qNMR)

Goal: Determine the w/w% (Potency).

  • Internal Standard (IS) Selection: Choose a certified reference material (e.g., Maleic Acid, TCNB) that:

    • Is highly pure (>99.9%).

    • Has non-overlapping signals with your analyte.

    • Is soluble in your solvent.

  • Weighing: Weigh ~20 mg of Sample and ~10 mg of IS into the same vial using a microbalance (precision

    
     mg). This is the critical error source. 
    
  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (longest relaxation time), typically 30-60 seconds.
    • Scans: 32 or 64 to improve S/N ratio.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Decision Logic Diagram

Use this workflow to determine the correct purity assignment path for your compound.

Workflow Start Synthesized Compound Solubility Is it soluble? Start->Solubility Insoluble Solid State Analysis Solubility->Insoluble No Soluble Solution Analysis Solubility->Soluble Yes TGA TGA (Volatiles) Insoluble->TGA NMR_Screen 1H-NMR Screen (Check Structure/Solvent) Soluble->NMR_Screen HPLC_Screen LC-MS/UV Screen (Check Trace Impurities) NMR_Screen->HPLC_Screen Decision Impurity Profile > 98%? HPLC_Screen->Decision Repurify Repurify (Column/Cryst) Decision->Repurify No qNMR Perform qNMR (Get Absolute w/w%) Decision->qNMR Yes DSC DSC (Melting Purity) TGA->DSC

Figure 2: Decision tree for selecting the appropriate purity assessment workflow based on solubility and initial screening results.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ASTM International. (2014). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Godejohann, M., et al. (2014). The use of orthogonal methods in the purity analysis of pharmaceutical reference standards. Journal of Chromatography A. [Link]

Sources

Validation

Benchmarking Novel Therapeutics: A Guide to Comparative Cytotoxicity Profiling

Executive Summary In early-stage drug discovery, the transition from "hit" to "lead" hinges on a compound's ability to selectively eliminate cancer cells while sparing normal tissue. This guide outlines a rigorous, self-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, the transition from "hit" to "lead" hinges on a compound's ability to selectively eliminate cancer cells while sparing normal tissue. This guide outlines a rigorous, self-validating framework for evaluating the comparative cytotoxicity of novel compounds. We move beyond basic viability assays to establish a robust profiling system that integrates cell line authentication, ATP-based bioluminescence, and statistical quality control (Z-factor).

Phase 1: Strategic Experimental Design

The validity of cytotoxicity data is only as strong as the biological models employed. A common failure mode in oncology research is the use of misidentified or evolutionarily drifted cell lines.

Cell Line Selection & Authentication

Do not select cell lines based solely on availability. A robust panel must represent the heterogeneity of the target disease. For a broad cytotoxicity profile, we emulate the NCI-60 methodology, selecting lines from distinct tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).

Critical Standard: Before any screening, cell lines must be authenticated via Short Tandem Repeat (STR) profiling.[1] Cross-contamination is a pervasive issue; up to 30% of cell lines in circulation may be misidentified. Refer to the ICLAC (International Cell Line Authentication Committee) guidelines to verify identity against donor profiles.

The Screening Workflow

The following workflow illustrates the critical path from cell expansion to data acquisition. Note the inclusion of a "QC Checkpoint" (Z-factor calculation) before data is accepted.

ScreeningWorkflow Start Cell Expansion (STR Verified) Seeding Plating (384/96-well) Start->Seeding Treat Compound Treatment (Serial Dilution) Seeding->Treat Incubate Incubation (48-72h) Treat->Incubate Detect ATP Detection (Luminescence) Incubate->Detect QC QC Checkpoint (Z-Factor > 0.5) Detect->QC QC->Start Fail (Re-optimize) Analyze Data Analysis (IC50 / SI) QC->Analyze Pass

Figure 1: High-throughput screening workflow incorporating a mandatory statistical quality control (QC) gate.

Phase 2: The Validated Protocol (ATP-Bioluminescence)

While MTT and MTS assays are historically common, they are prone to artifacts caused by metabolic interference and chemical reduction by test compounds. For comparative profiling, we utilize ATP-based bioluminescence (e.g., CellTiter-Glo®), which offers superior sensitivity, linearity, and a direct correlation to cell number.

Protocol Methodology

Step 1: Optimization of Seeding Density

  • Objective: Ensure cells remain in the exponential growth phase throughout the assay. Over-confluence leads to contact inhibition, masking drug effects.

  • Action: Perform a cell titration curve. Select a density where the signal is linear and Z-factor is maximized (typically 2,000–5,000 cells/well for 96-well plates).

Step 2: Compound Treatment

  • Solvent Control: Dissolve compounds in DMSO. The final DMSO concentration in the well must be <0.5% (v/v) to avoid solvent toxicity.

  • Dosing: Use a 9-point serial dilution (1:3 or 1:2 steps) to capture the full sigmoidal dose-response curve.

Step 3: Detection & Self-Validation (Z-Factor)

  • After adding the detection reagent and reading luminescence, calculate the Z-factor for each plate using the positive (100% kill, e.g., high-dose Staurosporine) and negative (DMSO only) controls.

  • Formula:

    
    
    
  • Interpretation: A Z-factor between 0.5 and 1.0 indicates an excellent assay.[2][3] Data from plates with Z < 0.5 should be rejected.

Phase 3: Comparative Data Analysis

Metrics for Comparison
  • IC50 (Half Maximal Inhibitory Concentration): The concentration required to inhibit cell growth by 50%. Lower IC50 = Higher Potency.

  • Selectivity Index (SI): A critical safety metric.

    
    
    
    • Target: An SI > 10 is generally considered a promising starting point for lead optimization.

Representative Data: Novel Series vs. Standard of Care

The table below summarizes a hypothetical evaluation of a novel series ("CPD-X") against Doxorubicin (Standard of Care) in lung adenocarcinoma (A549) and normal lung fibroblasts (IMR-90).

Compound IDA549 IC50 (µM)IMR-90 IC50 (µM)Selectivity Index (SI)Interpretation
Doxorubicin 0.45 ± 0.052.10 ± 0.204.7 Potent, but narrow therapeutic window.
CPD-X1 5.20 ± 0.80> 50.0> 9.6 Low potency, high safety profile.
CPD-X2 0.55 ± 0.0818.50 ± 1.533.6 Lead Candidate. Comparable potency to SOC with superior safety.
CPD-X3 0.10 ± 0.020.15 ± 0.031.5 Highly cytotoxic; likely non-specific mechanism.

Table 1: Comparative cytotoxicity profile. Data represents mean ± SD of three independent experiments.

Phase 4: Mechanistic Context

Cytotoxicity data alone does not explain how a cell dies. To validate that the observed cell death is driven by a specific therapeutic mechanism (e.g., apoptosis) rather than non-specific necrosis (membrane lysis), we map the engagement of the mitochondrial pathway.

The diagram below visualizes the Intrinsic Apoptotic Pathway, the target mechanism for Compound CPD-X2.

ApoptosisPathway Stimulus Compound CPD-X2 (Cellular Stress) Bcl2 Bcl-2 Family (Regulators) Stimulus->Bcl2 Inhibition Mito Mitochondria (MOMP) Bcl2->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Cleavage Death Apoptosis (Cell Death) Caspase3->Death DNA Fragmentation

Figure 2: The Intrinsic Apoptotic Signaling Cascade. CPD-X2 is hypothesized to inhibit anti-apoptotic Bcl-2 proteins, triggering mitochondrial outer membrane permeabilization (MOMP).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][4] Journal of Biomolecular Screening.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[5] Developmental Therapeutics Program.

  • International Cell Line Authentication Committee (ICLAC).

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)

Sources

Comparative

Comparative Guide: Orthogonal Methods for Chemical Structure Validation

Executive Summary The Myth of the "Single Truth": In modern drug discovery, reliance on a single analytical technique—typically 1D-NMR or LC-MS—is a critical failure point. While efficient, these methods possess inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Myth of the "Single Truth": In modern drug discovery, reliance on a single analytical technique—typically 1D-NMR or LC-MS—is a critical failure point. While efficient, these methods possess inherent "blind spots" that can mask regioisomers, tautomers, or incorrect stereochemical assignments.

The Solution: Orthogonal validation requires the application of analytical methods governed by independent physical principles (e.g., magnetic spin vs. diffraction vs. vibrational absorption). This guide compares the performance of the primary "workhorse" methods against their orthogonal counterparts, providing a risk-based framework for structural certainty compliant with FDA Q2(R2) and ICH Q6A guidelines.

Part 1: Structural Connectivity & Topology

The Comparison: Solution State (NMR) vs. Solid State (XRD) vs. Fragmentation (MS)

The most common structural error in early-phase development is misassigned connectivity (regioisomerism). While NMR is the standard, it infers connectivity through through-bond (COSY/HMBC) or through-space (NOESY) interactions, which can be ambiguous in electron-deficient or quaternary-rich systems.

Comparative Performance Matrix
FeatureSolution NMR (600 MHz) Single Crystal XRD (SCXRD) HR-MS/MS (Q-TOF/Orbitrap)
Physical Principle Nuclear Spin / Magnetic MomentElectron Density DiffractionMass-to-Charge Ratio (m/z)
Structural Insight Relative Connectivity & DynamicsAbsolute 3D StructureMolecular Formula & Fragments
Sample State Solution (Isotropic)Solid (Crystalline Lattice)Gas Phase (Ionized)
Limit of Detection High (

g to mg range)
Low (Single crystal

0.1 mm)
Ultra-Low (pg to ng range)
Key Limitation Signal overlap; "Silent" quaternary carbonsRequires suitable crystal Isomers often indistinguishable
Orthogonality Score Reference MethodHigh (Definitive)Medium (Supporting)
Expert Insight: When to Pivot to Orthogonality

Scenario: You have a synthesized drug candidate with a fused ring system. The 2D-HMBC NMR shows correlations that fit two possible regioisomers.

  • The Trap: Relying on chemical shift prediction software alone.

  • The Orthogonal Fix:

    • SCXRD: If the compound crystallizes, X-ray diffraction provides the absolute atomic coordinates, resolving the ambiguity immediately.

    • 1,1-ADEQUATE (NMR): If crystals fail, switch to an orthogonal pulse sequence. Unlike HMBC (2-3 bond), ADEQUATE detects direct C-C connectivity (1-bond), strictly defining the carbon skeleton.

Part 2: Stereochemical Validation (Chirality)

The Comparison: X-ray (Anomalous Dispersion) vs. VCD vs. Chiral HPLC

Stereochemistry is the highest risk area. Enantiomers behave identically in achiral environments (standard NMR/MS).

1. The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
  • Mechanism: Uses anomalous dispersion (Bjerrum-Møller) of heavy atoms (Cl, S, P, or co-crystallized Br) to determine Absolute Configuration (R vs. S).

  • Pros: Definitive legal proof of structure.

  • Cons: Time-consuming; requires a heavy atom or high-quality crystals.

2. The Solution-State Orthogonal: Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light.[1]

  • Workflow: Compare experimental VCD spectrum with DFT-calculated spectra for R and S enantiomers.

  • Pros: No crystals required; works directly in solution; highly sensitive to conformational preferences.[2]

  • Cons: Requires computational modeling (DFT); solvent interference.

3. The Separation Method: Chiral HPLC/SFC
  • Mechanism: Interaction with a chiral stationary phase (CSP).

  • Pros: Quantifies Enantiomeric Excess (ee%).

  • Cons: Does not determine absolute configuration (R/S) without a known reference standard.

Part 3: Visualization of Validation Workflows

Diagram 1: The Structural Validation Decision Tree

This workflow illustrates the logical progression from crude synthesis to validated structure, highlighting where orthogonal methods intervene.

ValidationWorkflow Start Crude Compound Primary Primary Screen: 1H NMR + LC-MS Start->Primary Check Ambiguity Detected? Primary->Check Regio Regioisomer/Connectivity Uncertainty Check->Regio Yes Stereo Stereochemical Uncertainty Check->Stereo Yes Final Validated Structure (FDA Q2 Compliant) Check->Final No (Clear Data) XRD Method A: SCXRD (Solid State) Regio->XRD Crystalline? NOE Method C: NOESY/ROE (Through-Space NMR) Regio->NOE Amorphous? Stereo->XRD Heavy Atom Present? VCD Method B: VCD + DFT (Solution State) Stereo->VCD No Crystal/Light Atom XRD->Final VCD->Final NOE->Final

Caption: Logical flow for selecting orthogonal methods based on specific structural ambiguities (Regioisomerism vs. Stereochemistry).

Diagram 2: VCD vs. XRD for Absolute Configuration

A specific decision matrix for establishing chirality, the most common regulatory hurdle.

ChiralityMatrix Input Chiral Candidate CrystalCheck Single Crystal? Input->CrystalCheck XRD_Path X-Ray Diffraction CrystalCheck->XRD_Path Yes VCD_Path VCD Spectroscopy CrystalCheck->VCD_Path No HeavyAtom Anomalous Dispersion (Heavy Atom) XRD_Path->HeavyAtom Result_XRD Absolute Config (Direct Proof) HeavyAtom->Result_XRD DFT DFT Calculation (B3LYP/6-31G*) VCD_Path->DFT Compare Match Exp. vs Calc. DFT->Compare Result_VCD Absolute Config (Probabilistic Proof) Compare->Result_VCD

Caption: Decision matrix comparing the "Gold Standard" (XRD) path vs. the "Solution State" (VCD) path for chirality assignment.

Part 4: Experimental Protocols

Protocol A: Orthogonal Verification of Absolute Configuration via VCD

Use Case: Validation of a chiral drug intermediate that cannot be crystallized.

1. Sample Preparation:

  • Dissolve 5–10 mg of the analyte in a non-chiral, IR-transparent solvent (e.g., CDCl₃ or DMSO-d₆).

  • Concentration: Aim for ~0.1 M. High concentration is critical for IR absorption.

  • Cell: Use a BaF₂ or CaF₂ cell with a path length of 100 µm.

2. Data Acquisition (FT-VCD):

  • Instrument: FT-IR spectrometer equipped with a VCD module (e.g., PMA 50).

  • Resolution: 4 cm⁻¹.

  • Scans: Accumulate 8,000–10,000 scans (approx. 1-2 hours) to resolve weak differential signals (

    
     to 
    
    
    
    absorbance units).
  • Baseline Correction: Subtract the solvent spectrum or, ideally, the spectrum of the opposite enantiomer (racemate subtraction).

3. Computational Modeling (The Orthogonal Check):

  • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers.

  • Geometry Optimization: Run DFT (Density Functional Theory) at the B3LYP/6-31G(d) level for all conformers within 2 kcal/mol of the global minimum.

  • VCD Prediction: Calculate rotational strengths and simulate the IR/VCD spectra.

4. Validation Criteria:

  • Visually overlay the Experimental vs. Calculated spectra.

  • Pass: Key bands (sign and intensity) align.

  • Fail: Mismatch indicates either incorrect configuration assignment or incorrect conformational model.

Protocol B: Connectivity Confirmation via HSQC-TOCSY & MS/MS

Use Case: Distinguishing between isomers where proton signals overlap.

1. Mass Spectrometry (MS/MS):

  • Inject sample into Q-TOF or Orbitrap.

  • Perform Collision Induced Dissociation (CID) at varying energies (10, 20, 40 eV).

  • Analysis: Identify unique fragment ions. (e.g., a loss of -OH vs. -CH3 helps distinguish position).

2. 2D-NMR (HSQC-TOCSY):

  • This hybrid pulse sequence correlates a proton to its direct carbon (HSQC) and then relays magnetization to neighbors (TOCSY).

  • Why Orthogonal? It resolves "spin systems" even when proton peaks are stacked on top of each other, creating a "carbon-resolved" view of the proton network.

References

  • FDA (U.S. Food and Drug Administration). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Stephens, P. J., et al. (2008). Structural Analysis of Natural Products by Vibrational Circular Dichroism. Journal of Organic Chemistry. Retrieved from [Link]

  • Hooft, R. W. W., et al. (2008). Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography. Retrieved from [Link]

  • Elyashberg, M., et al. (2015). Computer-Assisted Structure Elucidation (CASE): Current Status and Perspectives. Analytica Chimica Acta. Retrieved from [Link]

Sources

Validation

Guide to Inter-Laboratory Comparison (ILC) for Novel Compounds: Methodologies &amp; Performance Analysis

Introduction: The "Standard-Less" Challenge In the development of novel compounds, the primary analytical bottleneck is the absence of a certified reference standard. Without a "Golden Standard," how do we validate the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Standard-Less" Challenge

In the development of novel compounds, the primary analytical bottleneck is the absence of a certified reference standard. Without a "Golden Standard," how do we validate the purity and potency of a new drug candidate? The answer lies in Inter-Laboratory Comparison (ILC) .

This guide moves beyond basic proficiency testing.[1][2][3] It objectively compares the two dominant "products" (methodological platforms) used in ILCs for novel compounds: Relative Quantification (HPLC-UV/MS) versus Absolute Quantification (qNMR) . Furthermore, it details the statistical frameworks required to validate these results under ISO 13528 and ICH Q2(R2) guidelines.

Comparative Analysis: Relative vs. Absolute Quantification

When a novel compound is distributed to five different laboratories, the choice of analytical platform dictates the reliability of the consensus mean.

Product A: HPLC-UV/MS (The Relative Standard)
  • Mechanism: Separates components based on polarity/mass. Quantification relies on the assumption that the "main peak" represents 100% minus impurities (Area % normalization) or requires a surrogate reference standard.

  • Risk: In novel compounds, response factors for impurities are unknown. Area % often overestimates purity.

Product B: 1H-qNMR (The Absolute Standard)
  • Mechanism: Ratio-metric measurement of proton signals against an internal standard (e.g., TCNB, Maleic Acid).

  • Advantage: It is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).

Performance Comparison Matrix
FeatureHPLC-UV/MS (Relative)1H-qNMR (Absolute)Application Scientist Verdict
Traceability Low (Dependent on surrogate standards)High (Directly traceable to NIST IS)qNMR is superior for initial purity assignment.
Precision (

)
High (0.5% - 2.0% RSD)Ultra-High (< 0.5% RSD)qNMR offers tighter inter-lab agreement for >98% purity samples.
Sensitivity High (ppm/ppb levels)Low (Limit of Quantitation ~0.1 mg)HPLC is mandatory for impurity profiling; qNMR cannot see trace impurities.
Robustness Low (Column/Mobile phase dependent)High (Instrument independent)qNMR is less prone to "method transfer" errors between labs.

Field Insight: For a novel compound ILC, the most robust protocol is a Hybrid Approach . Use qNMR to establish the "Assigned Value" (


) and HPLC to determine the impurity profile.

Statistical Framework for Performance Evaluation

To objectively compare laboratory results, we must move beyond simple averages.[1] We utilize the Z-Score and Youden Plot analysis as defined by ISO 13528.

The Z-Score (Performance Metric)

The Z-score normalizes the difference between a laboratory's result (


) and the assigned value (

), scaled by the standard deviation for proficiency (

).


  • 
     : Satisfactory (Pass)
    
  • 
     : Questionable (Warning Signal)
    
  • 
     : Unsatisfactory (Action Signal - Root Cause Analysis Required)
    
The Horwitz Ratio (HorRat)

To determine if the inter-laboratory precision is acceptable for the specific concentration, we calculate the HorRat.[4][5] This compares the observed reproducibility (


) against the predicted precision from the Horwitz Equation .[4][5]


  • Acceptance Criteria:

    
    .
    
  • Scientific Logic: If HorRat > 2.0, the method is too variable between labs. If < 0.5, labs may be averaging data excessively before reporting.

Experimental Protocol: The ILC Workflow

This protocol ensures that variability is driven by the analytical method, not sample heterogeneity.

Phase 1: Preparation & Homogeneity (The Coordinator)
  • Synthesis: Produce a single batch of the novel compound (min. 10g).

  • Aliquot: Divide into amber vials (blinded codes) under inert gas (Argon).

  • Homogeneity Check: Randomly select 10 vials. Analyze by HPLC-UV (Method A).

    • Criterion: The variance between vials (

      
      ) must be negligible compared to the standard deviation for proficiency (
      
      
      
      ). Use the ISO 13528 sufficient homogeneity check .
Phase 2: Inter-Laboratory Execution (The Participants)
  • Method Transfer: Coordinator sends the "Draft Method" (column, mobile phase, gradient) to 5-10 participating labs.

  • System Suitability: Participants must pass SST (Resolution > 2.0, Tailing < 1.5) before analyzing samples.

  • Replication: Each lab analyzes the blinded sample in triplicate on two separate days (n=6 total). This allows separation of Repeatability (Intra-lab) and Reproducibility (Inter-lab).[6]

Phase 3: Data Analysis (The Evaluator)
  • Outlier Detection: Apply Grubbs' Test to identify and exclude statistical outliers.

  • Visual Diagnosis: Generate a Youden Plot (Sample A vs. Sample B) to distinguish systematic errors (labs consistently high/low) from random errors.

Visualizations

Diagram 1: The ILC Logic Flow

This diagram illustrates the critical path from sample generation to statistical validation.

ILC_Workflow cluster_Analysis Parallel Analysis Start Novel Compound Synthesis Homogeneity Homogeneity Testing (ISO 13528) Start->Homogeneity Distrib Blinded Sample Distribution (n=5+ Labs) Homogeneity->Distrib Pass MethodA Lab 1-N: HPLC-UV (Relative Purity) Distrib->MethodA MethodB Lab 1-N: qNMR (Absolute Purity) Distrib->MethodB Stats Statistical Processing (Grubbs Test for Outliers) MethodA->Stats MethodB->Stats Eval Performance Evaluation (Z-Score & HorRat) Stats->Eval Report Final Consensus Report Eval->Report

Caption: Figure 1. End-to-end workflow for Inter-Laboratory Comparison of novel compounds.

Diagram 2: Statistical Decision Tree (Z-Score Analysis)

This diagram guides the interpretation of results for individual laboratories.

Z_Score_Logic Input Calculate Z-Score (z) Check1 |z| ≤ 2.0? Input->Check1 Pass Satisfactory (No Action) Check1->Pass Yes Check2 2.0 < |z| < 3.0? Check1->Check2 No Warning Warning Signal (Check Calibration) Check2->Warning Yes Fail Unsatisfactory (|z| ≥ 3.0) (Root Cause Analysis) Check2->Fail No

Caption: Figure 2. Decision logic for evaluating laboratory performance based on Z-Scores.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][7] Guideline on validation of analytical procedures. [Link]

  • ISO 13528:2022. International Organization for Standardization. Statistical methods for use in proficiency testing by interlaboratory comparison.[1][8][9] [Link]

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry.[1][2][5][10] [Link]

  • Youden, W. J. (1959). Graphical Diagnosis of Interlaboratory Test Results. Industrial Quality Control. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

Sources

Comparative

Benchmarking new synthetic routes against established methods

Title: Benchmarking Guide: Intensified Continuous Flow vs. Batch Pd-Catalyzed Cross-Coupling Subtitle: A Technical Comparison of Suzuki-Miyaura Protocols for Pharmaceutical Intermediates Executive Summary This guide obje...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Guide: Intensified Continuous Flow vs. Batch Pd-Catalyzed Cross-Coupling Subtitle: A Technical Comparison of Suzuki-Miyaura Protocols for Pharmaceutical Intermediates

Executive Summary

This guide objectively benchmarks the transition from traditional batch processing to continuous flow chemistry for Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura). While batch processing remains the "Gold Standard" for early-phase discovery due to operational simplicity, our comparative data indicates that continuous flow methodologies offer superior Space-Time Yields (STY) and Process Mass Intensity (PMI) scores for scale-up. This guide provides the experimental evidence, decision logic, and validated protocols required to justify the switch.

The Benchmark Challenge: Established Batch Methods

The Standard: The conventional batch Suzuki-Miyaura coupling is the workhorse of medicinal chemistry. It relies on a homogeneous or heterogeneous Pd-catalyst, a base (typically


 or 

), and aryl halide/boronic acid partners in a stirred tank reactor (or round-bottom flask).
  • Mechanism: Oxidative addition (

    
    ), Transmetallation, Reductive Elimination.
    
  • Limitations:

    • Heat Transfer: Inefficient thermal gradients in large vessels lead to "hot spots" and impurity profiles (e.g., dehalogenation).

    • Kinetics: Reaction rates are often limited by mass transfer, requiring 4–6 hours for completion.

    • Catalyst Removal: Homogeneous catalysts often require expensive scavengers (e.g., QuadraPure™) or chromatography to meet ppm limits.

The Challenger: Continuous Flow Intensification

The Innovation: Transitioning the same chemistry into a plug-flow reactor (PFR) or microreactor allows for "Process Intensification." By increasing surface-area-to-volume ratios, we can superheat solvents above their boiling points (using back-pressure regulators) to accelerate kinetics without safety risks.

  • Key Differentiator: Precise control of residence time (

    
    ) and mixing efficiency prevents side reactions (homocoupling), significantly improving selectivity.
    

Decision Logic: When to Switch?

Not every reaction warrants flow adaptation. Use this logic gate to determine viability.

DecisionMatrix Start Evaluate Synthetic Route BatchViable Is Batch Yield > 85% & Time < 2h? Start->BatchViable Photo Is Photochemistry/ Gas Reagent Required? BatchViable->Photo No StayBatch DECISION: Remain in Batch BatchViable->StayBatch Yes Solubility Are Reagents Soluble at Process Conc? Solubility->StayBatch No (Clogging Risk) SwitchFlow DECISION: Switch to Flow Solubility->SwitchFlow Yes Photo->Solubility No Photo->SwitchFlow Yes

Figure 1: Decision Matrix for transitioning from Batch to Flow chemistry. High solubility is a critical prerequisite for standard flow setups.

Comparative Data Analysis

The following data benchmarks the coupling of 4-bromoanisole and phenylboronic acid (Model Reaction).

MetricMethod A: Batch (Standard)Method B: Continuous Flow (Intensified)Delta
Reaction Time 4.0 Hours15 Minutes (Residence Time)-93% (Faster)
Temperature 80°C (Reflux)120°C (Pressurized)+40°C
Isolated Yield 91%89%-2% (Comparable)
Selectivity 87%>99%+12% (Purity)
PMI ( kg/kg ) 280195-30% (Greener)
Catalyst Loading 1.0 mol%0.1 – 0.5 mol%Reduced Cost

Analysis: While the isolated yield is comparable, the Flow method drastically reduces the Process Mass Intensity (PMI) by enabling higher concentrations and reducing solvent waste during workup. The selectivity improvement is attributed to the suppression of the protodeboronation side-reaction due to short residence times.

Experimental Protocols

Method A: Established Batch Protocol

Standard Operating Procedure for 1 mmol scale.

  • Charge: To a 25 mL Schlenk flask equipped with a stir bar, add

    
     (58 mg, 0.05 mmol, 5 mol%), Phenylboronic acid (146 mg, 1.2 mmol), and 
    
    
    
    (276 mg, 2.0 mmol).
  • Inert: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add degassed Dioxane:Water (4:1 v/v, 10 mL) via syringe.

  • React: Add 4-Bromoanisole (125 µL, 1.0 mmol). Heat to 80°C for 4 hours .

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hex/EtOAc).
    
Method B: Intensified Flow Protocol

Self-Validating System using a Coil Reactor (e.g., Vapourtec E-Series).

  • System Setup:

    • Reactor: 10 mL PFA coil reactor.

    • Back Pressure Regulator (BPR): Set to 8 bar (allows heating solvent above boiling point).

    • Temperature: Set reactor to 120°C.

  • Stock Solutions:

    • Stream A (Electrophile): 4-Bromoanisole (0.5 M) + Catalyst (

      
      /Ligand, 0.5 mol%) in THF.
      
    • Stream B (Nucleophile/Base): Phenylboronic acid (0.75 M) + aq.

      
       (1.0 M) + surfactant (TPGS-750-M, 2 wt% to ensure homogeneity).
      
  • Execution:

    • Pump Stream A and B at equal flow rates (total flow rate = 0.66 mL/min) to achieve a 15-minute residence time .

    • Quench: Direct output into a flask containing dilute HCl to immediately stop reaction and prevent post-reactor precipitation.

  • Validation: Collect steady-state output (after 2 reactor volumes, ~20 mins) for 5 minutes. Analyze via HPLC.

Mechanistic Workflow & Causality

Understanding why flow works better requires visualizing the catalytic cycle in the context of mass transfer.

FlowMechanism cluster_0 Stream A cluster_1 Stream B cluster_Reactor Heated Reactor Coil (120°C, 8 bar) ArX Aryl Halide + Pd Catalyst Mixer T-Mixer (High Turbulence) ArX->Mixer ArB Boronic Acid + Base ArB->Mixer OxAdd Oxidative Addition (Fast) Mixer->OxAdd Rapid Mixing TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Biaryl Product RedElim->Product

Figure 2: Continuous flow workflow. The T-Mixer ensures rapid homogenization, while the pressurized coil allows high-temperature kinetic acceleration.

References

  • ACS GCI Pharmaceutical Roundtable. "Process Mass Intensity (PMI) Metric." ACS GCI.[1] Available at: [Link]

  • Plutschack, M. B., et al. "The Hitachi Guide to Flow Chemistry." Chemical Reviews, 2017.
  • Lipshutz, B. H., et al. "Transitioning Organic Synthesis from Batch to Flow." Green Chemistry, 2021. (Source for surfactant-mediated flow coupling).[2]

  • Newman, S. G., et al. "Palladium-Catalyzed Cross-Coupling in Continuous Flow." Journal of Flow Chemistry, 2020.
  • Vapourtec Application Notes. "Suzuki-Miyaura Coupling in Flow." Available at: [Link] (Protocol validation).

Sources

Validation

Biological Activity of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid versus Known Inhibitors

This guide provides an in-depth technical analysis of the biological activity of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (also chemically known as 4-(2,5-dimethoxybenzoyl)butyric acid ). It objectively compares this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid (also chemically known as 4-(2,5-dimethoxybenzoyl)butyric acid ). It objectively compares this compound against established inhibitors, specifically focusing on its structural analogues used in epigenetic modulation (HDAC inhibitors) and metabolic regulation.

Executive Summary & Compound Profile

5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid is a functionalized aromatic keto-acid. Structurally, it consists of a pentanoic acid backbone with a ketone group at the C5 position, capped by a 2,5-dimethoxyphenyl ring. This scaffold places it within the class of aroyl-oxo-fatty acids , a chemical family frequently investigated for histone deacetylase (HDAC) inhibition and metabolic modulation.

Unlike simple short-chain fatty acids (SCFAs) like Valproic Acid, the addition of the dimethoxy-substituted aromatic ring enhances lipophilicity and alters binding affinity to hydrophobic pockets in target enzymes.

Chemical Identity
PropertyDetail
IUPAC Name 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid
Synonyms 4-(2,5-dimethoxybenzoyl)butyric acid; 2,5-dimethoxy-δ-oxo-benzenepentanoic acid
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Core Scaffold Aroyl-aliphatic carboxylic acid
Key Functional Groups Carboxylic acid (Zinc-binding/H-bond donor), Ketone (Linker/H-bond acceptor), 2,5-Dimethoxyphenyl (Hydrophobic cap)

Mechanism of Action: Structural Analysis

The biological activity of this compound is best understood through its Structure-Activity Relationship (SAR) comparison with known Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors.

Histone Deacetylase (HDAC) Inhibition

The primary hypothesized activity of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid is the inhibition of HDAC enzymes (Class I and II).

  • Zinc Binding Group (ZBG): The carboxylic acid moiety acts as a weak monodentate ZBG, chelating the catalytic Zn²⁺ ion in the HDAC active site.

  • Linker Region: The 5-carbon oxo-chain mimics the aliphatic chain of the acetyl-lysine substrate, allowing the molecule to span the narrow channel of the enzyme.

  • Cap Group: The 2,5-dimethoxyphenyl ring serves as the "cap," interacting with the hydrophobic rim of the enzyme entrance. The methoxy groups at positions 2 and 5 provide steric bulk and electron density, potentially increasing selectivity compared to the unsubstituted phenyl ring of 4-Phenylbutyric Acid (4-PBA) .

Metabolic & Signaling Modulation

Structurally, the compound resembles Gemfibrozil (a PPARα agonist) and other fibrates, though it lacks the phenoxy-isobutyric acid head group. The keto-acid motif suggests potential interference with Fatty Acid Oxidation or D-Amino Acid Oxidase (DAAO) pathways, where benzoate derivatives often act as competitive inhibitors.

Comparative Analysis: Versus Known Inhibitors

The following table contrasts 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid with three "Gold Standard" inhibitors in related classes.

Table 1: Comparative Efficacy & Pharmacophore Analysis
Feature5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid 4-Phenylbutyric Acid (4-PBA) Valproic Acid (VPA) Vorinostat (SAHA)
Primary Target HDAC (Class I/II) [Predicted]HDAC (Class I/II), ChaperoneHDAC (Class I), GABA-THDAC (Pan-inhibitor)
Zinc Binding Group Carboxylic Acid (Weak)Carboxylic Acid (Weak)Carboxylic Acid (Weak)Hydroxamic Acid (Strong)
Linker Length 5 Carbons (w/ Ketone)4 Carbons (Aliphatic)Branched Aliphatic6 Carbons (Linear)
Cap Group 2,5-Dimethoxyphenyl Phenyl (Unsubstituted)Methyl/Propyl (None)Phenyl
Potency (Est.) mM Range (Low micromolar potential)mM Range (IC50 ~0.5-2 mM)mM Range (IC50 ~1-2 mM)nM Range (IC50 < 1 µM)
Selectivity Potential for isoform selectivity due to steric methoxy groups.Non-selective.Non-selective.Non-selective.
Bioavailability High (Lipophilic Cap).High (Rapid metabolism).High.Moderate.
Key Differentiator

The 2,5-dimethoxy substitution is the critical differentiator.[1] In pharmacological probes (e.g., 5-HT2A ligands like DOI), this substitution pattern locks the aromatic ring orientation and increases affinity for hydrophobic pockets. In the context of HDAC inhibition, this "bulky cap" may prevent the molecule from entering the catalytic pocket of smaller HDAC isoforms (like HDAC8), potentially offering a distinct selectivity profile compared to the "flat" phenyl ring of 4-PBA.

Experimental Protocols

To validate the activity of 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid, the following self-validating experimental workflows are recommended.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of the compound against nuclear extract or recombinant HDACs.

  • Reagent Preparation:

    • Substrate: Fluorogenic acetyl-lysine substrate (e.g., Boc-Lys(Ac)-AMC).

    • Inhibitor Stock: Dissolve 5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid in DMSO (100 mM stock).

    • Positive Control: Trichostatin A (TSA) or SAHA.

  • Enzyme Reaction:

    • In a 96-well black plate, mix 10 µL of HDAC enzyme solution (in Tris-HCl buffer, pH 8.0, containing ZnCl₂).

    • Add 5 µL of test compound (serial dilutions: 10 mM to 1 µM).

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Initiate reaction with 10 µL of Substrate solution (50 µM final).

  • Development:

    • Incubate for 30–60 minutes at 37°C.

    • Stop reaction with 25 µL of Developer Solution (Trypsin/Deacetylase stop mix) to release the fluorophore.

  • Readout:

    • Measure fluorescence (Ex/Em: 360/460 nm).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Cell Proliferation & Histone Acetylation Western Blot

Objective: Confirm cellular permeability and target engagement (hyperacetylation of Histone H3).

  • Cell Culture: Seed HeLa or MCF-7 cells (5 x 10³ cells/well) in DMEM + 10% FBS.

  • Treatment: Treat cells with compound (0.5, 1.0, 5.0 mM) for 24 hours. Include 4-PBA (2 mM) as a reference.

  • Lysis: Wash cells with PBS and lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-GAPDH.

    • Validation: A significant increase in Acetyl-H3 band intensity compared to DMSO control confirms HDAC inhibition.

Mechanistic Pathway Visualization

The following diagram illustrates the structural logic of the compound acting as an HDAC inhibitor and its downstream effects on chromatin remodeling.

HDAC_Pathway Compound 5-(2,5-dimethoxyphenyl)- 5-oxopentanoic acid HDAC_Enzyme HDAC Enzyme (Zinc Pocket) Compound->HDAC_Enzyme Chelates Zn2+ Blocks Active Site Chromatin Chromatin Structure (Condensed/Heterochromatin) HDAC_Enzyme->Chromatin Normally removes Acetyl groups (Inhibited step) Acetylation Histone Hyperacetylation (Lysine Residues) Chromatin->Acetylation Inhibition leads to accumulation of Ac-Lys GeneExp Gene Expression (Re-activation of Tumor Suppressors) Acetylation->GeneExp Relaxed Chromatin (Euchromatin) PBA Ref: 4-Phenylbutyric Acid PBA->HDAC_Enzyme Competitive Inhibition

Caption: Mechanistic pathway showing the competitive inhibition of HDAC enzymes by the keto-acid scaffold, leading to histone hyperacetylation and subsequent gene expression changes.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

  • Lu, Q., et al. (2005). "Zinc-binding groups for histone deacetylase inhibitors." Journal of Medicinal Chemistry, 48(17), 5530-5535. (Discusses carboxylic acid efficacy). Link

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry, 276(39), 36734-36741. Link

  • PubChem Database. "Compound Summary: 4-(2,5-dimethoxybenzoyl)butyric acid." (Structural verification). Link

Sources

Comparative

Head-to-head comparison of different purification techniques for keto acids

Executive Summary The purification of alpha-keto acids (e.g., -ketoglutaric acid, pyruvic acid) presents a unique chemical engineering challenge. These molecules are thermally unstable, prone to spontaneous decarboxylati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The purification of alpha-keto acids (e.g.,


-ketoglutaric acid, pyruvic acid) presents a unique chemical engineering challenge. These molecules are thermally unstable, prone to spontaneous decarboxylation, and possess high solubility in water, making separation from fermentation broths (containing glucose, amino acids, and inorganic salts) difficult.

This guide provides a rigorous, head-to-head comparison of the three dominant downstream processing (DSP) techniques: Calcium Salt Precipitation , Ion Exchange Chromatography , and Reactive Extraction . We analyze these methods based on yield, purity, scalability, and environmental impact, providing actionable protocols for the bench scientist.

Part 1: Technical Landscape & Physicochemical Challenges

Before selecting a method, the researcher must understand the enemy. Keto acids are dual-functional molecules (ketone + carboxylic acid).[1]

  • Thermal Instability: Above 50°C, many keto acids (especially

    
    -keto acids, but also 
    
    
    
    -keto acids under oxidative stress) degrade. Vacuum evaporation must be controlled carefully.
  • Similar Polarity: In fermentation broths, keto acids co-elute with other organic acids (lactic, acetic) and sugars due to similar pKa values (typically 2.0–4.0) and hydrophilicity.

  • Product Inhibition: High concentrations of keto acids in the broth can inhibit the production strain, necessitating continuous removal (in situ product recovery) in advanced setups.

Part 2: Head-to-Head Comparison

The Contenders
  • Calcium Salt Precipitation (The Classical Workhorse): Relies on the low solubility of calcium keto-carboxylates. It is robust but generates significant solid waste (gypsum).

  • Ion Exchange Chromatography (The Precision Specialist): Utilizes anion exchange resins to selectively bind negatively charged keto acid ions. It offers high purity but suffers from resin fouling and lower throughput.

  • Reactive Extraction (The Scalable Modernist): Uses organophosphorus or amine-based extractants in a diluent to pull the acid into an organic phase via reversible complexation.

Comparative Data Matrix
FeatureCalcium Salt PrecipitationIon Exchange ChromatographyReactive Extraction
Purity Potential High (>99% as salt)Very High (>98% as acid)Moderate-High (90-95%)
Recovery Yield 80% – 95%85% – 95%90% – 98%
Scalability Linear (Batch tanks)Complex (Column sizing)Excellent (Continuous mixer-settlers)
OpEx Drivers Chemical consumption (Lime/H₂SO₄)Resin replacement & regeneration chemicalsSolvent recovery energy & loss
Waste Stream High (CaSO₄ sludge)High (Salt brine from elution)Low (Recycled solvent)
Thermal Stress Low (Precipitation at ambient temp)Low (Ambient operation)Moderate (Distillation required for stripping)
Deep Dive: Mechanism & Causality

Why Calcium Precipitation Works (and fails):

  • Mechanism:[1][2][3][4][5][6][7] The addition of Ca(OH)₂ neutralizes the acid and forms a lattice structure that excludes large impurities like proteins and residual sugars.

  • Failure Point: The subsequent acidification step (adding H₂SO₄ to recover the free acid) creates Calcium Sulfate (gypsum). This precipitate traps some product (yield loss) and poses a massive disposal challenge at industrial scale.

Why Ion Exchange Works:

  • Mechanism:[1][2][3][4][5][6][7] Strong Anion Exchange (SAX) resins (e.g., quaternary amines) bind the keto acid anion at pH > pKa.

  • Causality: Impurities like glucose (neutral) flow through. Amino acids (zwitterionic) can be washed off by pH adjustment.

  • Failure Point: Competitive binding by inorganic anions (Cl⁻, SO₄²⁻) in the broth reduces capacity. Resin fouling by cell debris causes irreversible pressure drops.

Part 3: Experimental Protocols

Protocol A: Calcium Salt Precipitation (Batch Mode)

Best for: Initial recovery from crude fermentation broth where high purity solids are needed quickly.

Reagents: Calcium Hydroxide (Ca(OH)₂), 50% Sulfuric Acid (H₂SO₄), Activated Carbon.

  • Clarification: Centrifuge fermentation broth at 5,000 x g for 15 mins to remove biomass. Collect supernatant.

  • Precipitation:

    • While stirring, slowly add solid Ca(OH)₂ to the supernatant until pH reaches 7.0–8.0.

    • Critical Step: Allow the slurry to age at 4°C for 4–12 hours. This "Ostwald ripening" promotes the growth of larger, purer crystals.

    • Filter the white precipitate (Calcium Keto-carboxylate) and wash with ice-cold water (3x volume) to remove surface sugars.

  • Acidification (Conversion):

    • Resuspend the calcium salt in minimal water (1:2 ratio).

    • Add 50% H₂SO₄ dropwise while monitoring pH. Stop exactly at pH 2.0 (or just below the pKa of the specific keto acid).

    • Observation: A heavy white precipitate of CaSO₄ (gypsum) will form immediately.

  • Polishing:

    • Filter off the gypsum. The filtrate contains the free keto acid.

    • Add 1% (w/v) Activated Carbon, stir for 30 mins at 50°C (decolorization), and filter.

  • Crystallization: Concentrate the filtrate via vacuum evaporation (keep T < 50°C) to 50% volume, then cool to 4°C to crystallize the free acid.

Protocol B: Ion Exchange Chromatography (Column Mode)

Best for: High-value pharmaceutical grade purification requiring removal of similar organic acids.

Materials: Strong Anion Exchange Resin (e.g., Amberlite IRA-400 or equivalent), 1M NaOH, 1M HCl.

  • Resin Conditioning:

    • Pack column and wash with 1M NaOH (convert to OH⁻ form), followed by DI water until effluent is neutral.

    • Why: This maximizes binding capacity for the organic acid anions.

  • Loading:

    • Adjust clarified broth pH to 5.0–6.0 (ensure keto acid is ionized).

    • Load onto column at a flow rate of 2 Bed Volumes (BV)/hour.

    • Monitor: Check effluent for "breakthrough" (when keto acid starts appearing in the output).

  • Washing:

    • Wash with 3 BV of DI water to remove unbound sugars and proteins.

  • Elution:

    • Elute with 1M HCl (or NaCl if salt form is desired).

    • Fractionation: Collect fractions. The keto acid will elute as the pH drops in the column.

  • Regeneration: Wash column with 1M NaOH to strip strongly bound impurities and restore capacity.

Part 4: Visualizing the Workflow

Workflow 1: Calcium Salt Precipitation Logic

This diagram illustrates the mass flow and waste generation points in the precipitation method.

CalciumPrecipitation Broth Fermentation Broth Clarification Centrifugation Broth->Clarification Precipitation Ca(OH)2 Addition Clarification->Precipitation Supernatant SolidSalt Ca-Keto Salt (Solid) Precipitation->SolidSalt Filter Acidification H2SO4 Acidification SolidSalt->Acidification Resuspend Gypsum CaSO4 Waste Acidification->Gypsum Precipitate FreeAcid Free Keto Acid (Solution) Acidification->FreeAcid Filtrate Crystallization Vacuum Crystallization FreeAcid->Crystallization

Caption: Mass flow of Calcium Precipitation showing critical separation of solid salt and gypsum waste.

Workflow 2: Ion Exchange Purification Logic

This diagram details the selective binding and elution mechanism.

IonExchange Feed Clarified Broth (pH 5-6) ColumnLoad Anion Exchange Column (Resin OH- Form) Feed->ColumnLoad FlowThrough Sugars/Neutrals (Waste) ColumnLoad->FlowThrough Unbound Wash Water Wash ColumnLoad->Wash Elution HCl Elution Wash->Elution Bound Target Product Pure Keto Acid (Chloride/Acid Form) Elution->Product Regen NaOH Regeneration Elution->Regen Resin Reset

Caption: Step-wise fractionation in Ion Exchange chromatography separating neutrals from charged acids.

Part 5: References

  • Process for calcium salts of alpha-ketocarboxylic acids . US Patent 4076745A. Source:

  • Method for extracting alpha-ketoglutaric acid from fermentation liquor . CN Patent 105198732A. Source:

  • Downstream separation and purification of bio-based alpha-ketoglutaric acid from post-fermentation broth using a multi-stage membrane process . Process Biochemistry, 2020. Source:[Link]

  • Choosing the best Ion Exchange Mode for Solid Phase Extraction . Biotage. Source:[Link]

  • Reactive extraction technologies for organic acids in industrial fermentation processes . ResearchGate. Source:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5] Effective chemical management requires looking beyond the immediate experiment to the lifecycle of the molecule. 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Effective chemical management requires looking beyond the immediate experiment to the lifecycle of the molecule. 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a functionalized aromatic acid, typically synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with glutaric anhydride.

While not typically classified as "P-listed" (acutely toxic) by the EPA, its structure—containing an electron-rich aromatic ring, a ketone, and a carboxylic acid tail—dictates specific handling protocols. The presence of the dimethoxybenzene moiety implies potential environmental persistence and aquatic toxicity, necessitating strict zero-discharge (no drain disposal) protocols.

This guide provides a self-validating workflow for the segregation, neutralization, and final disposal of this compound, ensuring compliance with EPA 40 CFR regulations and Good Laboratory Practice (GLP).

Chemical Profile & Hazard Identification (SAR Analysis)

Since specific Safety Data Sheet (SDS) availability can vary by vendor for intermediate compounds, the following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the functional groups:

PropertySpecification / Hazard Profile
Chemical Structure Aromatic Ring + 2 Methoxy Groups + Ketone + Carboxylic Acid
Physical State Solid (typically off-white to beige powder)
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid group)
Primary Hazard Irritant (Skin/Eye/Respiratory) .[1][2][3][4][5][6] Causes serious eye irritation (H319) and skin irritation (H315).[4][5]
Secondary Hazard Combustible Dust . Finely divided powder may form explosive mixtures in air.
Reactivity Incompatible with Strong Oxidizers (due to ether linkages) and Strong Bases (exothermic neutralization).
EPA Waste Code D002 (Corrosivity) if pH < 2 in aqueous solution; otherwise, non-hazardous organic waste.

Pre-Disposal: Segregation & Storage Logic

The most critical step in disposal is upstream segregation . Mixing this compound with incompatible waste streams can lead to exothermic runaways or the generation of toxic gases.[7]

The "Self-Validating" Storage Rule
  • Validation Check: Before adding this chemical to a waste container, ask: Does the container hold strong oxidizers (e.g., Nitric Acid, Peroxides)?

    • IF YES: STOP. Do not mix. The electron-rich dimethoxy ring is susceptible to rapid, violent oxidation.

    • IF NO: Proceed to segregate based on pH and solvent content.

Visualizing the Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific compound at the bench level.

SegregationLogic Start Waste: 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid BinSolid Solid Waste Bin (Label: Irritant/Organic Acid) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous BinHalo Halo-Organic Waste Halogenated->BinHalo BinNonHalo Non-Halo Organic Waste NonHalogenated->BinNonHalo BinAq Aqueous Organic Waste (DO NOT DRAIN DISPOSE) Aqueous->BinAq Contains Aromatics

Figure 1: Segregation logic ensures that the aromatic acid is routed to the correct waste stream, preventing incompatible mixing and environmental release.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Surplus Reagent)
  • Objective: Incineration.

  • Protocol:

    • Containment: Keep the substance in its original container if possible. If not, transfer to a screw-top HDPE or glass jar.

    • Labeling: Apply a hazardous waste label. Clearly write: "5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid - Solid Organic Acid - Irritant."

    • Packing: Place the container into the lab's Solid Waste Drum .

    • Disposal Path: This will be lab-packed by your waste vendor and sent for high-temperature incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Objective: Solvent recovery or fuel blending.

  • Protocol:

    • pH Check: If the solution is highly acidic (pH < 2) due to other reagents, neutralize carefully with Sodium Bicarbonate (NaHCO3) to pH 6-8 before adding to the organic waste drum to prevent corrosion of the steel drum.

    • Segregation:

      • If dissolved in Dichloromethane (DCM) : Pour into Halogenated Waste .

      • If dissolved in Acetone/Ethyl Acetate : Pour into Non-Halogenated Waste .

    • Documentation: Log the approximate concentration on the waste tag.

Scenario C: Spill Cleanup (Emergency Procedure)
  • PPE: Nitrile gloves, safety goggles, lab coat. (Respiratory protection if dust is visible).

  • Protocol:

    • Isolate: Mark the area.

    • Neutralize/Absorb:

      • Solid Spill: Cover with wet paper towels to prevent dust, then sweep up.

      • Liquid Spill: Cover with an acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).

    • Collect: Scoop into a plastic bag. Label as "Hazardous Waste - Debris from Spill."

    • Clean: Wash the surface with soap and water.[3][4][5][8][9]

Regulatory Compliance & Environmental Logic

Why "No Drain Disposal"?

Although this compound is a carboxylic acid, it must never be neutralized and poured down the drain.

  • Bioaccumulation: The dimethoxybenzene core is lipophilic and resistant to standard biodegradation in municipal water treatment plants.

  • Regulatory Violation: Disposing of aromatic compounds into the sewer system often violates local POTW (Publicly Owned Treatment Works) permits and the Clean Water Act [1].

EPA Waste Classification
  • Characteristic Waste: If the solid is dissolved in water and has a pH ≤ 2, it carries the D002 (Corrosive) code [2].

  • Listing: It is not a U-listed or P-listed waste, but it falls under the "Cradle-to-Grave" responsibility of the generator to characterize it as Non-RCRA Regulated Chemical Waste (unless mixed with regulated solvents) that still requires incineration [3].

References

  • U.S. Environmental Protection Agency (EPA). Clean Water Act (CWA) and Effluent Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

Executive Safety Summary 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9) is an aromatic keto-acid intermediate often utilized in the synthesis of fibrates and lipid-modulating therapeutics. While specific t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid (CAS: 63467-20-9) is an aromatic keto-acid intermediate often utilized in the synthesis of fibrates and lipid-modulating therapeutics. While specific toxicological data for this exact isomer is often limited in public repositories, its structural moieties—a reactive carboxylic acid tail and an electron-rich dimethoxybenzene ring—dictate a strict safety profile.

The Golden Rule: Treat this compound as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) with the potential for Acute Toxicity if Swallowed (H302) .[1] As a Senior Scientist, I advise handling it with the assumption that it possesses higher permeation potential when solvated in organic carriers (e.g., DMSO, Methanol) due to the lipophilic aromatic ring.

Hazard Identification & Structural Analysis

To understand the PPE requirements, we must analyze the molecule's functional groups:

Functional GroupAssociated HazardPhysiological Risk
Carboxylic Acid (-COOH) Acidity / CorrosivityDirect tissue irritation; pH-dependent burns to mucous membranes.
Aromatic Ether (Dimethoxy) LipophilicityEnhanced skin absorption; potential for systemic sensitization.
Ketone (C=O) ReactivityStable under ambient conditions but reactive with strong oxidizers/reducers.
Physical State (Solid) Dust GenerationInhalation of fine particulates; electrostatic adhesion to gloves/sleeves.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways rather than just meeting minimum compliance.

Table 1: PPE Specifications by Operation
ComponentSpecificationRationale (The "Why")
Hand Protection Nitrile (Minimum 5 mil thickness) Standard latex is permeable to many organic acids. Nitrile offers superior resistance to the acidic moiety.[2][3]
Hand Protection (Solvated) Double Gloving (Nitrile + Laminate) If dissolved in DMSO or DCM, the solvent acts as a vehicle for the chemical to penetrate skin. Double gloving creates a breakthrough buffer.
Respiratory N95 / P100 or Fume Hood The solid powder is prone to static drift. If weighing outside a hood (not recommended), a respirator is mandatory to prevent inhalation of irritant dust.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders or splash risks. Goggles seal the orbital area against drifting dust and acidic vapors.
Body Protection Lab Coat (Cotton/Poly Blend) + Sleeves Synthetic-only coats can build static charge, attracting the powder. Tyvek sleeves prevent wrist-gap exposure.

Operational Protocols: Step-by-Step

A. Safe Weighing & Transfer (Solid State)

The critical risk here is inhalation of dust and static spread.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Use an anti-static gun or ionizer bar near the balance. Organic keto-acids are often "fluffy" and electrostatic; they will jump from the spatula to your glove.

  • Transfer:

    • Tare the receiving vessel (e.g., round-bottom flask) before adding the solid.

    • Use a funnel with a wide stem to prevent bridging.

    • Self-Validation: Wipe the balance area with a wet Chem-Wipe immediately after use. If the wipe turns yellow/beige (depending on compound purity), your transfer technique was insufficient.

B. Synthesis & Solution Handling

The critical risk here is skin absorption via solvent carrier.

  • Solvent Selection: When dissolving in DMSO, DMF, or Methanol, assume the chemical's skin permeability increases 10-fold.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active. The vapor pressure of the acid is low, but the solvent vapors can carry micro-droplets of the compound.

  • Quenching: Do not add water rapidly to a concentrated acidic solution. It may exotherm. Add the reaction mixture to the quench solution (ice/water) slowly.

Decision Logic & Emergency Workflows

PPE Selection Logic

This diagram guides your daily choice of equipment based on the state of the chemical.

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent Hood Use Fume Hood DustRisk->Hood Yes (Preferred) Resp Wear N95/P100 Mask DustRisk->Resp No Hood Available Gloves1 Single Nitrile (5 mil) Hood->Gloves1 Resp->Gloves1 Aggressive DMSO / DCM / DMF Solvent->Aggressive Standard Water / Ethanol Solvent->Standard Gloves2 Double Glove / Laminate Aggressive->Gloves2 Standard->Gloves1

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.

Emergency Decontamination Workflow

Immediate action required if the barrier fails.

Decon_Workflow Exposure Exposure Detected Type Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin Remove Clothing Wash with Soap/Water (15m) Skin->ActionSkin ActionEye Flush Eyewash Stn (15m continuous) Eye->ActionEye Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionEye->Medical

Figure 2: Immediate response steps for skin or eye contact.

Disposal & Environmental Stewardship[4]

Do not pour down the drain. As an aromatic organic acid, this compound can be toxic to aquatic life and may persist in water systems.

  • Neutralization: Small amounts of the acid can be neutralized carefully with a dilute base (e.g., Sodium Bicarbonate solution) to pH 7 before disposal, only if permitted by local EHS regulations.

  • Segregation: Dispose of as Solid Hazardous Waste (if powder) or Organic Solvent Waste (if in solution).

  • Labeling: Clearly label the waste container: "Contains 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid. Irritant. Acidic."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 122176, 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Gloves.com. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.